N-Nitrosofolicacid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-nitrosoamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O7/c20-19-24-15-14(16(30)25-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)17(31)27(26-34)12(18(32)33)5-6-13(28)29/h1-4,8,12,21H,5-7H2,(H,28,29)(H,32,33)(H3,20,22,24,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQDSWYBXPBZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C(CCC(=O)O)C(=O)O)N=O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Nitrosofolic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosofolic acid, a derivative of folic acid, has garnered attention in the scientific community for its potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of N-Nitrosofolic acid. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside an exploration of its mechanism of action, which involves the induction of oxidative stress and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
N-Nitrosofolic acid is structurally characterized by the addition of a nitroso group (-N=O) to the secondary amine of the p-aminobenzoylglutamic acid moiety of folic acid.
Table 1: Physicochemical Properties of N-Nitrosofolic Acid
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]-nitrosoamino]pentanedioic acid | [1] |
| CAS Number | 29291-35-8 | [1][2] |
| Molecular Formula | C₁₉H₁₈N₈O₇ | [1][3] |
| Molecular Weight | 470.40 g/mol | [1][2][3] |
| Appearance | Off-White to Pale Yellow Solid | [] |
| Melting Point | >165°C (decomposes)[]; >200°C[5] | [][5] |
| Boiling Point | 571.92°C (rough estimate) | [6] |
| Solubility | Soluble in Methanol (MEOH) | [2] |
| Storage | 2-8 °C, protected from light. | [2] |
Biological Properties and Mechanism of Action
N-Nitrosofolic acid has demonstrated selective cytotoxicity against various cancer cell lines, including human leukemia (HL-60) and breast cancer (MCF-7) cells, with reported IC₅₀ values in the range of 10–20 µM.[1] Its primary mechanism of action is believed to be the induction of oxidative stress and subsequent apoptosis.[1]
The molecule is thought to interact with intracellular thiol-containing proteins and deplete glutathione (GSH), a key cellular antioxidant.[1] This disruption of the cellular redox balance leads to an accumulation of reactive oxygen species (ROS). The elevated ROS levels can trigger a cascade of events leading to programmed cell death, or apoptosis. This process is believed to involve the activation of the caspase signaling pathway.
Below is a diagram illustrating the proposed signaling pathway for N-Nitrosofolic acid-induced apoptosis.
Experimental Protocols
Synthesis of N-Nitrosofolic Acid
This protocol is adapted from the general principles of nitrosation of secondary amines using folic acid and sodium nitrite.
Materials:
-
Folic Acid
-
Hydrochloric Acid (HCl), 2N
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
pH meter or pH paper
-
Buchner Funnel and Filter Paper
Procedure:
-
In a suitable flask, dissolve a known quantity of folic acid in 2N hydrochloric acid with stirring. The amount of solvent should be sufficient to fully dissolve the folic acid.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite dropwise to the cooled folic acid solution with continuous stirring. The molar equivalent of sodium nitrite should be approximately 1:1 with the folic acid.
-
Monitor the reaction progress. The N-Nitrosofolic acid product is less soluble and will begin to precipitate out of the solution as a pale yellow solid.
-
After the addition of sodium nitrite is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to obtain crude N-Nitrosofolic acid.
Below is a workflow diagram for the synthesis of N-Nitrosofolic acid.
Purification by Recrystallization
Materials:
-
Crude N-Nitrosofolic Acid
-
Sodium Hydroxide (NaOH) solution, dilute (e.g., 0.1 N)
-
Hydrochloric Acid (HCl), dilute (e.g., 0.1 N)
-
Activated Charcoal (optional)
-
Heating plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the crude N-Nitrosofolic acid in a minimal amount of dilute sodium hydroxide solution with gentle warming and stirring.
-
If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes to decolorize.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Cool the filtrate in an ice bath.
-
Slowly add dilute hydrochloric acid dropwise to the cooled filtrate with stirring until the pH is acidic, causing the purified N-Nitrosofolic acid to precipitate.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the purified N-Nitrosofolic acid under vacuum.
Characterization by LC-MS/MS
This protocol provides a general framework for the characterization of N-Nitrosofolic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Chromatographic Conditions (Example): [7]
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in deionized water.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions (Example): [7]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[7]
-
Precursor Ion (Q1): m/z corresponding to the deprotonated N-Nitrosofolic acid molecule.
-
Product Ions (Q3): Characteristic fragment ions of N-Nitrosofolic acid.
Sample Preparation:
-
Prepare a stock solution of the synthesized and purified N-Nitrosofolic acid in a suitable solvent (e.g., 0.1% ammonia solution:Methanol (9:1, v/v)).[7]
-
Prepare a series of dilutions from the stock solution to establish a calibration curve.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Conclusion
N-Nitrosofolic acid presents an interesting profile as a potential anticancer agent due to its ability to induce oxidative stress and apoptosis in cancer cells. This guide has provided a detailed overview of its chemical and physical properties, a plausible mechanism of action, and foundational experimental protocols for its synthesis, purification, and characterization. Further research is warranted to fully elucidate its signaling pathways and to evaluate its therapeutic potential in preclinical and clinical settings. The information contained herein should serve as a valuable starting point for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. allmpus.com [allmpus.com]
- 3. N-Nitroso-Folic Acid | CAS No- 26360-21-4 | Simson Pharma Limited [simsonpharma.com]
- 5. N-Nitroso-Folic acid - Analytica Chemie [analyticachemie.in]
- 6. N-NITROSOFOLICACID CAS#: 29291-35-8 [m.chemicalbook.com]
- 7. This compound | 29291-35-8 [chemicalbook.com]
N-Nitrosofolic Acid: A Technical Guide to its Synthesis, Characterization, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosofolic acid, a nitrosamine derivative of folic acid, has garnered significant attention as a potential impurity in pharmaceutical preparations and supplements. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of N-Nitrosofolic acid. Detailed methodologies for its formation and analytical characterization, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), are presented. Furthermore, this document summarizes the current understanding of its cytotoxic effects and potential carcinogenic properties, offering valuable insights for researchers and professionals in drug development and quality control.
Introduction
Folic acid, a B-vitamin essential for numerous metabolic processes, can undergo nitrosation to form N-Nitrosofolic acid. This conversion is a concern in the pharmaceutical industry as nitrosamines are a class of compounds often associated with mutagenic and carcinogenic properties. The presence of N-Nitrosofolic acid as an impurity in folic acid-containing products necessitates robust analytical methods for its detection and quantification to ensure patient safety.[1][2][3] This guide aims to provide a detailed technical resource on the synthesis, characterization, and biological context of N-Nitrosofolic acid.
Synthesis of N-Nitrosofolic Acid
The formation of N-Nitrosofolic acid typically occurs through the reaction of folic acid with a nitrosating agent, such as sodium nitrite, under acidic conditions.[4] While detailed, publicly available synthesis protocols are scarce, the general principle involves the nitrosation of the secondary amine group in the p-aminobenzoylglutamate moiety of folic acid.
General Experimental Protocol
The following protocol is a generalized procedure based on the known reactivity of folic acid with sodium nitrite:
-
Dissolution: Dissolve folic acid in a suitable aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) at a controlled, low temperature (typically 0-5 °C) with constant stirring.
-
Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the folic acid solution. The molar ratio of sodium nitrite to folic acid is a critical parameter to control the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess nitrous acid by adding a quenching agent like ammonium sulfamate or urea.
-
Isolation and Purification: The N-Nitrosofolic acid product can be isolated by precipitation, followed by filtration and washing with cold water. Further purification may be achieved through recrystallization or chromatographic techniques.
It is crucial to handle nitrosating agents and the resulting N-nitroso compounds with extreme caution in a well-ventilated fume hood, as they are potentially carcinogenic.
Physicochemical Characterization
Accurate characterization of N-Nitrosofolic acid is essential for its identification and quantification. The following table summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₁₈N₈O₇ | [5][][7] |
| Molecular Weight | 470.40 g/mol | [5][][7] |
| CAS Number | 29291-35-8 | [5][7] |
| Appearance | Off-White to Pale Yellow Solid | [] |
| Melting Point | >165°C (decomposes) | [] |
| Solubility | Soluble in Methanol | [7] |
Analytical Characterization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and selective determination of N-Nitrosofolic acid.[1][2]
LC-MS/MS Method for Quantification
A highly selective and sensitive LC-MS/MS method has been developed for the quantification of N-Nitrosofolic acid in supplements.[1][2]
Sample Preparation:
-
Extraction of the sample with a solution of 0.1% ammonia in methanol (9:1, v/v).[1]
-
Use of an isotope-labeled internal standard, such as N-nitroso folic acid-d₄, is recommended for accurate quantification.[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in deionized water.[1]
-
Mobile Phase B: Methanol.[1]
-
A gradient elution is typically employed to achieve optimal separation.
Mass Spectrometric Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[1]
Parameter Value Reference(s) Linearity (R²) > 0.995 [1] Accuracy (Recovery) 83-110% [1] Precision (RSD) < 3% [1] Limit of Detection (LOD) 4 µg/g (with respect to folic acid) [1] | Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) |[1] |
Biological Activity and Signaling Pathways
N-Nitrosofolic acid has demonstrated selective cytotoxicity in cancer cells, which is attributed to its redox-active nature.[5]
Cytotoxicity
-
Mechanism: It is thought to induce oxidative stress and disrupt cellular redox homeostasis, leading to apoptosis in tumor cells.[5] This is likely mediated through interactions with thiol-containing proteins and the depletion of glutathione, resulting in the accumulation of reactive oxygen species (ROS).[5]
-
In Vitro Studies: Dose-dependent inhibition of proliferation has been observed in human leukemia (HL-60) and breast cancer (MCF-7) cells, with reported IC₅₀ values in the range of 10–20 µM.[5]
Carcinogenicity
Many N-nitroso compounds are known carcinogens.[8] N-Nitrosofolic acid is classified as a questionable carcinogen with experimental neoplastigenic data.[8] However, a comprehensive evaluation of its carcinogenicity in humans is not yet available.[9]
Visualizations
Synthesis Pathway
Caption: Synthesis of N-Nitrosofolic Acid from Folic Acid.
Analytical Workflow
Caption: Workflow for N-Nitrosofolic Acid Analysis.
Proposed Cytotoxicity Pathway
Caption: Proposed Mechanism of N-Nitrosofolic Acid Cytotoxicity.
Conclusion
N-Nitrosofolic acid remains a compound of significant interest due to its potential presence in pharmaceutical products and its associated toxicological risks. This guide has provided a detailed overview of its synthesis, characterization, and biological activity. The development and validation of sensitive analytical methods, such as LC-MS/MS, are paramount for the quality control of folic acid-containing products. Further research into the long-term health effects and the precise mechanisms of action of N-Nitrosofolic acid is warranted to fully understand its impact on human health.
References
- 1. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Contaminants | Phytolab [phytolab.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 7. One moment, please... [allmpus.com]
- 8. N-NITROSOFOLICACID | 29291-35-8 [chemicalbook.com]
- 9. N-Nitrosofolic Acid (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
N-Nitrosofolic Acid: A Comprehensive Technical Guide to its Formation Mechanism
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
This technical guide provides an in-depth exploration of the formation mechanism of N-Nitrosofolic acid, a nitrosamine impurity of significant interest in pharmaceutical research and development. This document details the chemical kinetics, reaction conditions, and analytical methodologies pertinent to its formation from folic acid, offering a valuable resource for professionals in the field.
Introduction
Folic acid, a B-vitamin crucial for various metabolic processes, can undergo nitrosation to form N-Nitrosofolic acid. This transformation is a concern for the pharmaceutical industry as nitrosamine impurities are a class of potential carcinogens. Understanding the mechanism of N-Nitrosofolic acid formation is paramount for developing control strategies to minimize its presence in drug products and ensure patient safety. This guide synthesizes the current scientific understanding of this critical process.
The Chemical Transformation: Folic Acid to N-Nitrosofolic Acid
The formation of N-Nitrosofolic acid involves the reaction of the secondary amine at the N10 position of the p-aminobenzoylglutamic acid moiety of folic acid with a nitrosating agent. The primary nitrosating agent in this context is typically derived from sodium nitrite under acidic conditions.
The overall reaction can be summarized as follows:
Folic Acid + Nitrosating Agent → N10-Nitrosofolic Acid
The exclusive product formed under these conditions is N10-nitrosofolic acid.[1][2]
Reaction Mechanism and Kinetics
The formation of N-Nitrosofolic acid is highly dependent on the pH of the reaction medium. The reaction proceeds via an electrophilic attack of a nitrosating species on the nitrogen atom of the secondary amine in the folic acid molecule.
Formation of the Nitrosating Agent
Under acidic conditions, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[3][4][5] In the presence of strong acids like hydrochloric acid, the nitrosonium ion (NO⁺) can also be formed, which is a powerful electrophile.[6]
Caption: Formation of nitrosating agents from sodium nitrite in an acidic environment.
Nitrosation of Folic Acid
The lone pair of electrons on the N10 nitrogen of folic acid acts as a nucleophile, attacking the electrophilic nitrosating agent (e.g., N₂O₃ or NO⁺). This is followed by deprotonation to yield N10-Nitrosofolic acid.
Caption: General mechanism for the nitrosation of the N10 position of folic acid.
Reaction Kinetics
The kinetics of N-Nitrosofolic acid formation are significantly influenced by pH.
| pH | Order with respect to Nitrite | Other Participating Species |
| 1.5 | Second | - |
| 5.0 | First | Buffer Anions |
| Table 1: Influence of pH on the Reaction Order with Respect to Nitrite in the Formation of N10-Nitrosofolic Acid.[1][2] |
At a lower pH of 1.5, the reaction is second order in nitrite, suggesting that the rate-determining step involves two molecules derived from nitrite, likely dinitrogen trioxide (N₂O₃). At a higher pH of 5.0, the reaction becomes first order in nitrite, and buffer anions have been observed to participate in the nitrosation reaction.[1][2]
Experimental Protocols
Synthesis of N10-Nitrosofolic Acid
Materials:
-
Folic Acid
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
-
Starch-iodide paper
Procedure:
-
Dissolve folic acid in a suitable acidic solution, such as dilute hydrochloric acid.
-
Cool the solution to a low temperature, typically between -10°C and 5°C, using an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled folic acid solution while maintaining the low temperature.
-
Monitor the reaction for completion using starch-iodide paper, which will indicate the presence of excess nitrous acid.
-
The N-nitroso derivative is generally less soluble than folic acid and will precipitate out of the cold solution.
-
Collect the precipitate by filtration.
-
Purification can be achieved by dissolving the crude product in a dilute sodium hydroxide solution, followed by clarification with activated charcoal. The sodium salt may crystallize out upon standing.
-
The purified sodium salt can be redissolved in water and precipitated by the addition of acid.
-
The final product should be filtered, washed with cold water, and dried under vacuum.
Note: This procedure is a general guideline and requires optimization for specific laboratory conditions and desired purity.
Analytical Determination by LC-MS/MS
A highly selective and sensitive method for the quantification of N-Nitrosofolic acid in various matrices, such as multivitamin supplements, has been developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Sample Preparation:
-
Extract the sample with a solution of 0.1% ammonia in methanol/water (9:1, v/v).[3]
-
Fortify the extraction solution with a known concentration of an isotopic internal standard, such as N-nitroso folic acid-d4, for accurate quantification.[3]
LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Caption: A typical workflow for the quantitative analysis of N-Nitrosofolic acid by LC-MS/MS.
Characterization of N-Nitrosofolic Acid
While detailed spectroscopic data in the primary literature is scarce, some general characteristics can be noted. N-nitroso compounds typically exhibit characteristic UV-Visible absorption bands. For instance, many N-nitrosamines show a high-intensity band around 230-240 nm and a lower-intensity band in the 360-370 nm region. The exact absorption maxima for N-Nitrosofolic acid would need to be determined experimentally. Similarly, ¹H and ¹³C NMR spectroscopy would be essential for the structural confirmation of synthesized N-Nitrosofolic acid, with expected shifts in the signals corresponding to the protons and carbons near the N10 position upon nitrosation.
Conclusion
The formation of N-Nitrosofolic acid from folic acid is a pH-dependent reaction that proceeds via electrophilic nitrosation at the N10 position. The kinetics of this reaction vary with acidity, highlighting the critical role of the chemical environment in its formation. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for the detection and quantification of this impurity. This technical guide provides a foundational understanding for researchers and professionals working to control and mitigate the risks associated with nitrosamine impurities in pharmaceutical products. Further research into detailed synthetic protocols and comprehensive spectroscopic characterization will continue to enhance the scientific community's ability to manage this important issue.
References
In Vitro Cytotoxicity of N-Nitrosofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid, a derivative of folic acid, has garnered attention in cancer research due to its selective cytotoxic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro studies on N-Nitrosofolic acid's cytotoxicity, focusing on its mechanisms of action, experimental protocols, and the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology.
Core Concepts: Mechanism of Action
N-Nitrosofolic acid's cytotoxic activity is primarily attributed to its ability to induce oxidative stress and disrupt cellular redox homeostasis, ultimately leading to apoptosis in cancer cells. The core mechanism involves its nature as a nitric oxide (NO) donor. High concentrations of NO can promote apoptosis through various pathways, including the release of cytochrome c from mitochondria and the activation of caspases.
The key events in the proposed mechanism of action are:
-
Induction of Oxidative Stress: N-Nitrosofolic acid interacts with thiol-containing proteins and leads to the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion disrupts the cellular redox balance and leads to the accumulation of reactive oxygen species (ROS).
-
Apoptosis Induction: The excessive ROS production triggers apoptotic signaling cascades. While the complete pathway is still under investigation, it is understood to involve the activation of caspase enzymes, which are key executioners of apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potential of N-Nitrosofolic acid has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | ~10-20 |
| MCF-7 | Human Breast Adenocarcinoma | ~10-20 |
Experimental Protocols
This section details the methodologies for key experiments used to assess the in vitro cytotoxicity of N-Nitrosofolic acid.
Cell Culture
-
HL-60 Cells: These suspension cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
MCF-7 Cells: This adherent cell line is commonly grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. The culture conditions are the same as for HL-60 cells.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effect of N-Nitrosofolic acid is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cell Seeding:
-
For adherent cells (MCF-7), seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and allow them to attach overnight.
-
For suspension cells (HL-60), seed at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.
-
-
Treatment: Prepare a stock solution of N-Nitrosofolic acid in a suitable solvent (e.g., DMSO or a buffer in which it is stable). Add serial dilutions of N-Nitrosofolic acid to the wells to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.
-
For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solvent.
-
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of N-Nitrosofolic acid to determine the IC50 value.
Detection of Apoptosis by Western Blotting
Western blotting can be used to detect the activation of key apoptotic proteins, such as caspase-3.
Protocol:
-
Cell Lysis: Treat cells with N-Nitrosofolic acid at concentrations around the IC50 value for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved form of caspase-3 (typically around 17-19 kDa) indicates apoptosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Treatment: Treat cells with N-Nitrosofolic acid for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Glutathione (GSH) Depletion Assay
The depletion of intracellular GSH can be quantified using various commercially available kits, often based on the reaction of GSH with a chromogenic or fluorogenic reagent.
General Protocol:
-
Cell Treatment and Lysis: Treat cells with N-Nitrosofolic acid and then lyse the cells according to the kit manufacturer's instructions.
-
Assay Reaction: Add the assay reagents to the cell lysates and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence according to the kit protocol. A decrease in the signal compared to the control indicates GSH depletion.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed experimental workflow and signaling pathway for N-Nitrosofolic acid-induced cytotoxicity.
Caption: Experimental workflow for assessing N-Nitrosofolic acid cytotoxicity.
N-Nitrosofolic Acid: A Technical Overview of Genotoxicity and Mutagenicity Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid is a nitrosamine impurity of Folic Acid, a widely used B vitamin. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to the potential carcinogenic and mutagenic properties of this class of compounds. This technical guide provides a comprehensive overview of the available genotoxicity and mutagenicity data for N-Nitrosofolic acid, compiled from recent scientific studies. The information is presented to assist researchers and drug development professionals in understanding the toxicological profile of this impurity and for conducting risk assessments.
Regulatory Context
N-Nitrosofolic acid is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI). Under the Carcinogenic Potency Categorization Approach (CPCA), it is assigned to Potency Category 4, indicating a lower carcinogenic potential relative to more potent nitrosamines. Based on a negative bacterial reverse mutation (Ames) test, the U.S. Food and Drug Administration (FDA) has established an Acceptable Intake (AI) limit of 1500 ng/day for N-Nitrosofolic acid.
Summary of Genotoxicity and Mutagenicity Data
Recent studies have evaluated the genotoxicity and mutagenicity of N-Nitrosofolic acid using a variety of in vitro assays. The consensus from these studies is that N-Nitrosofolic acid is not mutagenic in the Enhanced Ames Test and shows no significant genotoxic activity in human cell line models under the tested conditions.
Quantitative Data Presentation
The following tables summarize the key findings from in vitro studies on N-Nitrosofolic acid.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data Summary
| Test System | Metabolic Activation | Concentration Range Tested | Result | Reference |
| Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA (pKM101) | With and without hamster liver S9 | Not specified in search results | Negative | [1][2] |
Note: An earlier study reported a positive or equivocal Ames test result for N-Nitrosofolic acid; however, this was attributed to testing the compound as an aqueous suspension. More recent, optimized studies using a dissolved solution have concluded the result is negative.[1][2]
Table 2: In Vitro Mammalian Cell Genotoxicity Data Summary
| Assay | Cell Line | Metabolic Activation | Exposure Time | Key Endpoints | Result | Reference |
| Micronucleus Assay | Human HepaRG (2D and 3D models) | Endogenous | 24 hours | Micronucleus formation | Negative | [1] |
| DNA Damage (CometChip Assay) | Human HepaRG (2D and 3D models) | Endogenous | 24 hours | DNA strand breaks | Negative | [1] |
| γH2A.X Assay | Human HepaRG (3D spheroids) | Endogenous | 72 hours | H2A.X phosphorylation (DNA double-strand breaks) | Marginal but statistically significant increase | [1] |
Note: While the CometChip and micronucleus assays were negative, a marginal increase in γH2A.X was observed at a longer exposure time, suggesting a weak potential for inducing DNA double-strand breaks under certain conditions.[1] Data for N-nitroso-folic acid in TK6 cells were unavailable.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of N-Nitrosofolic acid's genotoxicity and mutagenicity.
Bacterial Reverse Mutation Test (Ames Test)
This assay is performed to detect gene mutations induced by the test article. The protocol is based on the OECD 471 guideline and has been adapted with enhanced conditions for nitrosamine testing.
-
Tester Strains: At least five strains of bacteria are used, including Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA pKM101). These strains are selected to detect different types of point mutations.
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats or hamsters, to mimic mammalian metabolism. For nitrosamines, hamster liver S9 is often preferred.
-
Test Compound Preparation: N-Nitrosofolic acid is dissolved in deionized water.
-
Assay Procedure (Pre-incubation Method): a. The test substance at various concentrations, the bacterial tester strain, and the S9 mix (or a buffer for tests without metabolic activation) are incubated together at 37°C with shaking. b. After the pre-incubation period, molten top agar is added to the mixture. c. The entire mixture is poured onto the surface of minimal glucose agar plates. d. The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration of the test substance and compared to the solvent control. A substance is considered mutagenic if it produces a concentration-dependent increase in the number of revertants and/or a reproducible increase over the background.
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity). The protocol is based on the OECD 487 guideline.
-
Cell Culture: Human HepaRG cells are cultured in both 2D monolayers and 3D spheroids. These cells are metabolically competent, expressing a range of cytochrome P450 enzymes.
-
Test Compound Exposure: Cells are exposed to N-Nitrosofolic acid at a range of concentrations for a specified period (e.g., 24 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Scoring: The frequency of micronuclei is determined by scoring a predefined number of binucleated cells (e.g., 2000 cells per concentration) under a microscope. Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI).
-
Data Analysis: The percentage of binucleated cells with micronuclei is calculated for each concentration and compared to the vehicle control. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
γH2A.X Assay (by Flow Cytometry)
This assay quantifies the phosphorylation of the histone variant H2AX at serine 139 (γH2A.X), which is an early cellular response to the formation of DNA double-strand breaks.
-
Cell Culture and Treatment: Human HepaRG 3D spheroids are exposed to N-Nitrosofolic acid for a defined period (e.g., 72 hours).
-
Cell Fixation and Permeabilization: After treatment, cells are harvested, washed, and fixed with a suitable fixative (e.g., paraformaldehyde). Subsequently, the cells are permeabilized (e.g., with ethanol or saponin) to allow antibodies to access intracellular proteins.
-
Immunostaining: a. The fixed and permeabilized cells are incubated with a primary antibody specific for γH2A.X. b. After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
DNA Staining: The cells are counterstained with a DNA dye (e.g., propidium iodide) to determine the cell cycle phase.
-
Flow Cytometry Analysis: The fluorescence intensity of thousands of individual cells is measured using a flow cytometer. The intensity of the γH2A.X-associated fluorescence is a quantitative measure of the level of DNA double-strand breaks.
-
Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the vehicle-treated control cells. A statistically significant increase in γH2A.X fluorescence indicates the induction of DNA double-strand breaks.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general metabolic activation pathway for nitrosamines and the workflows for the key genotoxicity assays.
Conclusion
Based on the currently available data from a range of in vitro assays, N-Nitrosofolic acid demonstrates a low potential for genotoxicity and mutagenicity. It is considered negative in the bacterial reverse mutation assay, which is a key component in the regulatory assessment of nitrosamine impurities. Furthermore, it does not induce significant DNA damage or chromosomal damage in metabolically competent human cell lines under standard testing conditions. The observation of a marginal increase in a sensitive marker for DNA double-strand breaks at a longer exposure time warrants consideration but does not override the overall negative findings in other assays. These data support the classification of N-Nitrosofolic acid in a lower carcinogenic potency category and the established acceptable intake limit. As with all pharmaceutical impurities, continued surveillance and evaluation of any new toxicological data are recommended.
References
N-Nitrosofolic Acid: A Technical Guide to Carcinogenicity Assessment
Executive Summary
This technical guide provides a comprehensive overview of the carcinogenicity assessment of N-Nitrosofolic acid (NFA), a nitrosamine impurity of potential concern in pharmaceutical products. N-Nitrosamines are classified as a "cohort of concern" due to the mutagenic and carcinogenic properties of many compounds in this class.[1][2] This document synthesizes available data from pivotal in vivo and in vitro studies, details the experimental protocols employed, and presents mechanistic insights into the potential modes of action. The information is intended for researchers, scientists, and drug development professionals involved in the safety and risk assessment of pharmaceutical impurities.
In Vivo Carcinogenicity Assessment
The primary in vivo carcinogenicity data for N-Nitrosofolic acid comes from a study conducted on neonatal mice. This assay is a recognized alternative to the 2-year chronic rodent bioassay for identifying potential carcinogens.[1]
Quantitative Data Summary
The study by Wogan et al. (1975) evaluated the carcinogenic activity of several N-nitroso compounds. The key findings for N-Nitrosofolic acid and the positive control are summarized below.
| Compound | Total Dose (mg/kg) | Route of Administration | Test System | Tumor Incidence | Tumor Type | Citation |
| N-Nitrosofolic acid | 375 | Intraperitoneal (i.p.) | C57BL/6J X C3HeB/FeJ F1 mice | 4/28 (14.3%) | Lung Adenocarcinoma | [3] |
| Diethylnitrosamine (Positive Control) | 12 | Intraperitoneal (i.p.) | C57BL/6J X C3HeB/FeJ F1 mice | 23/25 (92%) | Liver Cell Carcinoma | [3] |
While the International Agency for Research on Cancer (IARC) initially deemed these results inconclusive in 1978, later classifying NFA as Group 3 ("Not classifiable as to its carcinogenicity to humans"), the data clearly indicate a tumorigenic potential in this sensitive mouse model, albeit weaker than the potent carcinogen diethylnitrosamine.[4][5] More recent analyses have described N-Nitrosofolic acid as "weakly carcinogenic" based on this assay.[1]
Experimental Protocol: Neonatal Mouse Bioassay
The methodology employed in the pivotal Wogan et al. (1975) study is outlined below.[3]
-
Test System: C57BL/6J X C3HeB/FeJ F1 hybrid mice were used. Neonates are often more susceptible to chemical carcinogens, making this a sensitive model.
-
Test Substance Preparation: N-Nitrosofolic acid was suspended in trioctanoin (a neutral lipid vehicle).
-
Dosing Regimen:
-
A total dose of 375 mg/kg body weight was administered.
-
This total dose was divided into three equal intraperitoneal (i.p.) injections.
-
Injections were administered on Day 1, Day 4, and Day 7 after birth.
-
-
Observation Period: Following the final dose, the animals received no further treatment and were observed for a period of up to 85 weeks for tumor development.
-
Endpoint Analysis: The primary endpoint was the histopathological examination of tissues to identify the presence of tumors.
Visualization: Neonatal Mouse Bioassay Workflow
Caption: Workflow for the N-Nitrosofolic acid neonatal mouse carcinogenicity bioassay.
In Vitro Genotoxicity Assessment
Genotoxicity assays are critical for assessing the mutagenic potential of a compound, which is often a key initiating event in carcinogenesis. The data for N-Nitrosofolic acid is complex, with conflicting historical and recent findings.
Quantitative Data Summary: Mutagenicity and Genotoxicity
| Assay Type | Test System | Metabolic Activation | Result | Comments | Citation |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | S9 | Positive | Early study with limited protocol details reported. | [6] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | Hamster & Rat Liver S9 | Negative | A modern, optimized study classified NFA as Ames-negative. A positive result was only seen with a suspension, violating the test protocol. | [6] |
| Bacterial Reverse Mutation (Ames Test) | TA98, TA100, TA1535, TA1537, WP2uvrA | S9 | Negative | Test performed by an API supplier. | [7] |
| DNA Damage (γH2A.X Assay) | HepaRG 3D Spheroids | Endogenous (CYP active) | Marginally Positive | Statistically significant increase in γH2A.X foci after 72-hour exposure. | [1] |
| Micronucleus Assay | HepaRG 2D & 3D cells | Endogenous (CYP active) | Negative | No increase in micronucleus formation was observed. | [1] |
The weight of evidence from modern, well-conducted studies suggests that N-Nitrosofolic acid is not mutagenic in the Ames test .[6][7] However, the marginal increase in the DNA double-strand break marker γH2A.X in a metabolically competent human cell line suggests a potential for weak genotoxic activity that may not be detected by the bacterial mutation assay.[1]
Experimental Protocols
Based on recent studies to improve the sensitivity of the Ames test for nitrosamines, a recommended protocol would include the following:[2][6]
-
Bacterial Strains: A standard set of strains including Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA (pKM101). Strains TA1535 and WP2 uvrA (pKM101) have been shown to be particularly effective for detecting nitrosamines.[6]
-
Metabolic Activation: An NADPH-generating system supplemented with liver S9 fraction from hamsters induced with Aroclor-1254 or phenobarbital/β-naphthoflavone. Hamster liver S9 is generally more effective than rat liver S9 for activating nitrosamines.[6] A 30% S9 concentration in the S9 mix is recommended.
-
Test Method: The pre-incubation method is preferred over plate incorporation. This involves incubating the test substance, bacterial culture, and S9 mix (if used) for a defined period (e.g., 30 minutes) before mixing with molten top agar and pouring onto the minimal glucose agar plates.
-
Vehicle: The test article should be fully dissolved. Dimethyl sulfoxide (DMSO) or water are common, appropriate solvents. Testing of suspensions should be avoided as it can lead to artifactual results.[6]
-
Analysis: Following incubation for 48-72 hours, the number of revertant colonies per plate is counted. A dose-dependent increase in revertants that is reproducible and statistically significant indicates a positive result.
This assay quantifies the formation of phosphorylated histone H2A.X (γH2A.X), which marks sites of DNA double-strand breaks.
-
Cell System: Metabolically competent cells, such as the human liver cell line HepaRG (cultured as 3D spheroids to better mimic liver architecture), are used.
-
Exposure: Cells are treated with various concentrations of N-Nitrosofolic acid for a defined period (e.g., 24, 48, and 72 hours).
-
Immunostaining:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with a primary antibody specific for the phosphorylated γH2A.X protein.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Cell nuclei are counterstained with a DNA dye such as DAPI.
-
-
Quantification: Cells are visualized using fluorescence microscopy. Automated imaging systems are used to count the number of distinct fluorescent foci within each nucleus. A statistically significant, dose-dependent increase in the mean number of foci per cell indicates a positive result for DNA damage.
Mechanistic Insights & Signaling Pathways
Metabolic Activation of N-Nitrosamines
N-nitrosamines are not directly reactive with DNA. They require metabolic activation, primarily by Cytochrome P450 (CYP) enzymes in the liver, to become carcinogenic.[3] The generally accepted activation pathway proceeds as follows:
-
α-Hydroxylation: A CYP enzyme (e.g., CYP2E1, CYP2A6) catalyzes the hydroxylation of a carbon atom immediately adjacent (in the α-position) to the nitroso group.[3]
-
Intermediate Formation: This creates an unstable α-hydroxy-nitrosamine intermediate.
-
Decomposition: The intermediate spontaneously decomposes, yielding an aldehyde and a highly reactive alkyldiazonium ion.
-
DNA Adduct Formation: The alkyldiazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases (such as the O⁶ and N⁷ positions of guanine), forming covalent DNA adducts. These adducts, if not repaired, can lead to mispairing during DNA replication, causing permanent mutations.
Caption: General metabolic activation pathway for N-nitrosamines leading to DNA damage.
DNA Damage Response: γH2A.X Formation
The formation of γH2A.X foci is a key early event in the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.
-
DSB Recognition: The DNA break is recognized by sensor protein complexes, primarily the MRE11-RAD50-NBS1 (MRN) complex.
-
Kinase Activation: The MRN complex recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.
-
H2A.X Phosphorylation: Activated ATM rapidly phosphorylates a specific serine residue (Ser139) on thousands of histone H2A.X molecules in the chromatin flanking the DNA break. This phosphorylated form is known as γH2A.X.
-
Repair Protein Recruitment: γH2A.X acts as a docking platform, creating a scaffold that recruits a cascade of downstream DNA repair and cell cycle checkpoint proteins (e.g., BRCA1, 53BP1) to the site of damage, facilitating DNA repair and halting the cell cycle to allow time for this repair to occur.
Caption: Signaling pathway showing the formation of γH2A.X at a DNA double-strand break.
References
- 1. Neonatal mouse assay for tumorigenicity: alternative to the chronic rodent bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. N-Nitrosofolic Acid (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosofolic acid CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Nitrosofolic acid, a nitrosamine impurity and derivative of folic acid. This document consolidates critical information regarding its chemical identity, biological activity, and analytical detection methodologies to support research and development activities.
Chemical Identity
N-Nitrosofolic acid is a compound of interest due to its potential presence as an impurity in folic acid supplements and its biological activities, including reported cytotoxicity in cancer cells.[1] There are two primary CAS numbers associated with N-Nitrosofolic acid, which may refer to isomers or the same compound in different databases.
| CAS Number | IUPAC Name | Molecular Formula | Molecular Weight |
| 29291-35-8 | N-(4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-N-nitroso-L-glutamic acid[1] | C19H18N8O7 | 470.40 g/mol |
| 26360-21-4 | (S)-2-(4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzamido)pentanedioic acid[2] | C19H18N8O7 | 470.40 g/mol |
Synonyms: The following are common synonyms for N-Nitrosofolic acid:
-
N10-Nitroso Folic Acid[2][]
-
(4-(((2-Amino-4-oxo-4,8-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic acid[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and regulatory limits of N-Nitrosofolic acid.
Table 1: In Vitro Cytotoxicity
| Cell Line | Assay Type | IC₅₀ Value | Reference |
| Human Leukemia (HL-60) | Proliferation Inhibition | 10–20 µM | [1] |
| Breast Cancer (MCF-7) | Proliferation Inhibition | 10–20 µM | [1] |
Table 2: Analytical and Regulatory Limits
| Parameter | Value | Regulatory Body/Method | Reference |
| Maximum Permitted Daily Intake | 1,500 ng/day | EMA & U.S. FDA | [7] |
| Limit of Quantification (in supplements) | 10 µg/kg | LC-MS/MS | [7] |
| Limit of Detection (in supplements) | 4 µg/g with respect to folic acid | LC-MS/MS | [8][9] |
| Limit of Quantification (in supplements) | 10 µg/g with respect to folic acid | LC-MS/MS | [8][9] |
Experimental Protocols
Determination of N-Nitrosofolic Acid in Folic Acid and Multivitamin Supplements by LC-MS/MS [8][9]
This section details the methodology for the quantification of N-Nitrosofolic acid in complex matrices such as multivitamin supplements.
1. Sample Preparation and Extraction:
-
Internal Standard: Prepare a stock solution of N-nitroso folic acid-d4 (Isotope internal standard) at a concentration of 5 ng/mL.
-
Extraction Solvent: Prepare a solution of 0.1% ammonia in methanol (MeOH) and water (9:1, v/v).
-
Extraction Procedure:
-
Accurately weigh the sample to be analyzed.
-
Add a known volume of the internal standard solution.
-
Add the extraction solvent to the sample.
-
Vortex or sonicate the mixture to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet any solid material.
-
Collect the supernatant for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Conditions:
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient program should be developed to achieve separation of N-Nitrosofolic acid from other matrix components.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Ionization Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both N-Nitrosofolic acid and the deuterated internal standard must be determined and optimized.
4. Method Validation:
-
Linearity: Establish a calibration curve with a correlation coefficient (R²) > 0.995.
-
Accuracy: Determine the recovery, which should be within 83–110%.
-
Precision: The relative standard deviation (RSD) should be ≤ 3%.
-
Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Proposed Mechanism of Action of N-Nitrosofolic Acid
Caption: Proposed mechanism of N-Nitrosofolic acid inducing apoptosis in cancer cells.
Workflow for LC-MS/MS Analysis of N-Nitrosofolic Acid
Caption: Analytical workflow for the quantification of N-Nitrosofolic acid.
References
- 1. medkoo.com [medkoo.com]
- 2. veeprho.com [veeprho.com]
- 3. N-NITROSOFOLICACID | 29291-35-8 [chemicalbook.com]
- 4. N-Nitrosofolic Acid (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 5. N-Nitroso-Folic Acid | CAS No- 26360-21-4 | Simson Pharma Limited [simsonpharma.com]
- 7. Contaminants | Phytolab [phytolab.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosofolic Acid as an Impurity: A Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of nitrosamine impurities in pharmaceutical products has been a significant concern for regulatory bodies and the pharmaceutical industry since 2018. These compounds, many of which are classified as probable human carcinogens, can form during the synthesis of active pharmaceutical ingredients (APIs), in the final drug product formulation, or during storage. One such nitrosamine that has come under scrutiny is N-Nitrosofolic acid, an impurity associated with folic acid (Vitamin B9). This technical guide provides an in-depth overview of the discovery, history, formation, and analytical methodologies related to N-Nitrosofolic acid.
Discovery and Historical Context
The concern over nitrosamine impurities in pharmaceuticals became a prominent issue in June 2018 when N-nitrosodimethylamine (NDMA) was detected in batches of the angiotensin II receptor blocker valsartan.[1][2] This discovery triggered a global regulatory investigation into the presence of various nitrosamines in a wide range of drug products.[1][3][4] While the general history of nitrosamine research dates back to the 1950s with studies linking them to cancer in animals, their widespread detection in pharmaceuticals was a recent development.[1]
The specific focus on N-Nitrosofolic acid as an impurity in folic acid supplements and pharmaceutical products is a more recent development within this broader context. While early research had demonstrated that folic acid could react with nitrosating agents, the widespread screening of folic acid-containing products for this specific impurity gained momentum following the post-2018 regulatory landscape.
Formation of N-Nitrosofolic Acid
N-Nitrosofolic acid, specifically N10-nitrosofolic acid, is formed from the reaction of the secondary amine group within the p-aminobenzoylglutamic acid moiety of the folic acid molecule with a nitrosating agent. The most common nitrosating agents are derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.
The formation pathway can be summarized as follows:
Caption: Formation pathway of N-Nitrosofolic acid from folic acid and a nitrosating agent under acidic conditions.
Studies have shown that folic acid reacts with sodium nitrite in dilute aqueous solutions at both acidic (pH 1.5) and less acidic (pH 5.0) conditions to exclusively yield N10-nitrosofolic acid.[5] The reaction kinetics are dependent on the pH, with the reaction being second order in nitrite at pH 1.5 and first order at pH 5.0, where buffer anions can participate in the nitrosation reaction.[5]
Analytical Methodologies
The primary analytical technique for the detection and quantification of N-Nitrosofolic acid in complex matrices like multivitamin supplements is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting trace levels of this impurity.
Experimental Protocol: LC-MS/MS for N-Nitrosofolic Acid
This protocol is a composite of methodologies described in the scientific literature.
1. Sample Preparation:
-
Extraction: A representative sample of the folic acid-containing product (e.g., a crushed tablet or a known volume of a liquid supplement) is extracted with a solution of 0.1% ammonia in methanol/water (10:90, v/v).
-
Internal Standard: A deuterated internal standard, N-nitroso folic acid-d4, is added to the extraction solution (e.g., at a concentration of 5 ng/mL) to ensure accurate quantification by correcting for matrix effects and variations in instrument response.
-
Centrifugation and Filtration: The sample is vortexed, sonicated, and then centrifuged to pellet insoluble excipients. The supernatant is filtered through a 0.22 µm filter before analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A gradient program is employed to separate N-Nitrosofolic acid from other components in the sample matrix. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: A flow rate of approximately 0.3 mL/min is common.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.
-
Injection Volume: A small volume, typically 1-5 µL, is injected.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Nitrosofolic acid and its deuterated internal standard to ensure high selectivity and sensitivity.
-
N-Nitrosofolic acid: The precursor ion [M-H]⁻ is selected, and characteristic product ions are monitored.
-
N-nitroso folic acid-d4: The corresponding precursor and product ions for the deuterated standard are monitored.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve the best signal intensity.
Experimental Workflow
Caption: A typical experimental workflow for the analysis of N-Nitrosofolic acid in supplements.
Quantitative Data and Regulatory Limits
Analysis of various folic acid and multivitamin supplements has revealed the presence of N-Nitrosofolic acid at varying levels. The data from these studies are crucial for risk assessment and ensuring patient safety.
| Product Type | Number of Samples Analyzed | Range of N-Nitrosofolic Acid Detected (ng/unit) | Range of N-Nitrosofolic Acid Detected (µg/g with respect to folic acid) |
| Folic Acid and Multivitamin Supplements | 40 | Up to 898 | Up to 1794 |
Data compiled from a study by Zeng et al.[6]
Regulatory agencies have established acceptable intake (AI) limits for N-Nitrosofolic acid to control the potential risk to consumers.
| Regulatory Agency | Acceptable Intake (AI) Limit |
| U.S. Food and Drug Administration (FDA) | 1500 ng/day |
| European Medicines Agency (EMA) | 1500 ng/day |
| Health Canada | 1500 ng/day |
Conclusion
The discovery of N-Nitrosofolic acid as an impurity in folic acid-containing products highlights the importance of robust analytical methods and a thorough understanding of potential impurity formation pathways in pharmaceutical manufacturing. While the historical context of this specific impurity is recent and linked to the broader nitrosamine crisis, the underlying chemistry has been known for some time. For researchers, scientists, and drug development professionals, a proactive approach to risk assessment, method development, and quality control is essential to ensure the safety and efficacy of products containing folic acid. The continued collaboration between industry and regulatory bodies will be crucial in mitigating the risks associated with nitrosamine impurities.
References
- 1. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 2. fda.gov [fda.gov]
- 3. Nitrosamine Impurities in Medicines: Preventing history from repeating itself | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 4. Nitrosamine impurities in medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Stability of N-Nitrosofolic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid is an N-nitroso derivative of folic acid, a critical B vitamin essential for numerous biological processes, including DNA synthesis and repair.[1] The presence of the N-nitroso group raises concerns due to the classification of many N-nitroso compounds as potential carcinogens. As an impurity or a potential metabolite, understanding the stability of N-Nitrosofolic acid is paramount for drug development, formulation, and risk assessment. This technical guide provides a comprehensive overview of the theoretical stability of N-Nitrosofolic acid, drawing upon the known stability of its parent compound, folic acid, and the general chemistry of N-nitroso compounds. Due to a lack of direct published studies on the degradation kinetics of N-Nitrosofolic acid, this guide will focus on extrapolated potential degradation pathways and established analytical methodologies for its detection and quantification.
Theoretical Stability Profile and Potential Degradation Pathways
The N-nitroso group introduces an additional layer of chemical reactivity. N-nitroso compounds are known to be susceptible to both thermal and photolytic degradation. The stability of the N-N bond can be influenced by the molecular structure and the surrounding chemical environment. It is plausible that the degradation of N-Nitrosofolic acid could be initiated at either the folate moiety or the N-nitroso group, or a combination of both, depending on the conditions.
A proposed degradation pathway for N-Nitrosofolic acid could involve the initial cleavage of the N-nitroso group, leading to the formation of folic acid and a nitrosating species. Alternatively, degradation could be initiated by the cleavage of the folic acid backbone, similar to the degradation of the parent compound, but potentially accelerated or altered by the presence of the electron-withdrawing N-nitroso group.
Data on Folic Acid Stability (as a Proxy)
To provide a quantitative context for the potential stability of N-Nitrosofolic acid, the following table summarizes stability data for its parent compound, folic acid, under various conditions. It is important to note that the presence of the N-nitroso group will likely alter these stability parameters.
| Condition | Matrix | Observation | Reference |
| Thermal | Spinach and Green Bean Purees | Folates were stable in the absence of oxygen, but degraded under an oxygen partial pressure of 40 kPa. | [3] |
| Thermal | Vegetables | Leaching can be a major mechanism of folate loss during processing, in addition to thermal degradation. | [4] |
| pH | Aqueous Solution | Folic acid stability is pH-dependent. | [2] |
| Light | Aqueous Solution | Folic acid is known to be sensitive to light. | [2] |
| Oxygen | General | Oxidation is a main mechanism for folate loss. | [2][3] |
Experimental Protocols for N-Nitrosofolic Acid Analysis
Accurate assessment of N-Nitrosofolic acid stability requires robust analytical methods. The primary technique reported for the quantification of N-Nitrosofolic acid in complex matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6]
Sample Preparation
A generic sample preparation workflow for the analysis of N-Nitrosofolic acid in a solid matrix (e.g., multivitamin supplements) is as follows:
-
Extraction: The sample is extracted with a suitable solvent system. A commonly used extraction solution is a mixture of 0.1% ammonia solution and methanol (9:1, v/v).[5][6] An isotopically labeled internal standard, such as N-nitroso folic acid-d4, is typically added to the extraction solution to ensure accuracy and precision.[5][6]
-
Centrifugation/Filtration: The extract is centrifuged or filtered to remove particulate matter.
-
Dilution: The cleared extract is diluted as necessary to fall within the calibration range of the analytical method.
LC-MS/MS Analysis
A highly selective and sensitive LC-MS/MS method is crucial for the accurate quantification of N-Nitrosofolic acid.[5][6]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
The following table summarizes typical validation parameters for an LC-MS/MS method for N-Nitrosofolic acid.[5][6]
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 83-110% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) |
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Conclusion
While direct experimental data on the stability of N-Nitrosofolic acid is currently limited, a theoretical understanding of its potential degradation can be formulated based on the known stability of folic acid and the general reactivity of N-nitroso compounds. This guide provides a framework for researchers and drug development professionals to approach the stability assessment of N-Nitrosofolic acid. The outlined analytical methodologies offer a robust starting point for developing and validating methods to accurately quantify this compound in various matrices. Further research into the degradation kinetics and product identification of N-Nitrosofolic acid is warranted to provide a more complete stability profile and to better inform risk assessments.
References
- 1. Folate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation of folates under varying oxygen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of folate losses during processing: diffusion vs. heat degradation [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Nitrosofolic Acid: An In-depth Technical Guide on its Interaction with Biological Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosofolic acid, a nitrosamine impurity of folic acid, has garnered attention due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the current understanding of N-Nitrosofolic acid's interactions with biological macromolecules. While specific quantitative data for N-Nitrosofolic acid remains limited, this document extrapolates from the known reactivity of other N-nitroso compounds to elucidate potential mechanisms of interaction with DNA and proteins. This guide also details relevant experimental protocols for studying these interactions and proposes hypothetical signaling pathways that may be perturbed by N-Nitrosofolic acid, offering a framework for future research in this critical area of drug safety and toxicology.
Introduction
Folic acid, a B vitamin, is crucial for numerous biological processes, including DNA synthesis, repair, and methylation. Its supplementation is widespread, particularly during pregnancy, to prevent neural tube defects. However, the presence of N-nitroso compounds (NOCs), such as N-Nitrosofolic acid, as impurities in pharmaceutical products is a significant concern due to their classification as probable human carcinogens. NOCs are known to exert their toxic effects through the alkylation of biological macromolecules, leading to mutations and cellular damage. This guide focuses on the interaction of N-Nitrosofolic acid with key biological targets, primarily DNA and proteins, to provide a deeper understanding of its potential toxicological profile.
Interaction with DNA
N-nitroso compounds are known to be potent DNA alkylating agents following metabolic activation. While direct studies on N-Nitrosofolic acid-DNA adducts are not extensively available, the mechanisms of other N-nitrosamines provide a strong basis for postulating its mode of action.
Putative Mechanisms of DNA Adduct Formation
Metabolic activation of N-nitrosamines, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive electrophilic species. These electrophiles can then attack nucleophilic centers in DNA bases, forming DNA adducts. For N-Nitrosofolic acid, it is hypothesized that enzymatic denitrosation or other metabolic transformations could generate a reactive species capable of alkylating DNA. The primary sites of adduction on DNA are typically the nitrogen and oxygen atoms of the purine and pyrimidine bases. The formation of these adducts can lead to miscoding during DNA replication and transcription, resulting in mutations. For instance, the formation of O6-methyldeoxyguanosine by some nitrosamines is a well-established pro-mutagenic lesion that can lead to G:C to A:T transition mutations.
While specific adducts for N-Nitrosofolic acid have not been fully characterized in the public literature, research on other N-nitroso compounds, such as N-nitrosotaurocholic acid, has identified adducts like 3-ethanesulfonic acid-dC and N4-cholyl-dC.[1] These findings suggest that N-Nitrosofolic acid could form structurally analogous adducts.
Genotoxicity
The formation of DNA adducts can trigger cellular DNA damage responses. If the damage is not properly repaired, it can lead to genomic instability and carcinogenesis. In vitro studies have shown that various N-nitroso compounds can induce DNA fragmentation and unscheduled DNA synthesis, both markers of genotoxicity.
Interaction with Proteins
N-nitroso compounds can also react with proteins, forming protein adducts. These adducts can alter protein structure and function, leading to cellular dysfunction.
Potential Mechanisms of Protein Adduct Formation
Similar to DNA adduction, the reactive electrophilic species generated from the metabolism of N-Nitrosofolic acid can react with nucleophilic amino acid residues in proteins. Cysteine and histidine residues are particularly susceptible to adduction by nitro-fatty acids, a related class of compounds that form reversible Michael adducts.[2][3][4] It is plausible that N-Nitrosofolic acid could form covalent adducts with these and other nucleophilic residues, such as lysine and arginine, leading to post-translational modifications that could impact protein activity, localization, and interaction with other molecules.
Potential Impact on Folate Pathway Enzymes
Given its structural similarity to folic acid, N-Nitrosofolic acid is a potential inhibitor of enzymes involved in the folate metabolic pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).
-
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR would disrupt DNA synthesis and cell proliferation. While there is no direct evidence of N-Nitrosofolic acid inhibiting DHFR, its structural analogy to folic acid suggests it could act as a competitive or non-competitive inhibitor.
-
Thymidylate Synthase (TS): TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Some folate analogs are known inhibitors of TS.[5] N-Nitrosofolic acid could potentially interfere with TS activity, further disrupting DNA replication and repair.
Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, for the inhibition of DHFR or TS by N-Nitrosofolic acid.
Quantitative Data
As of the last update, specific quantitative data on the binding affinities, reaction rates, and inhibition constants of N-Nitrosofolic acid with biological macromolecules are not available in the peer-reviewed literature. The table below is provided as a template for future research findings.
| Macromolecule | Interaction Parameter | Value | Experimental Method | Reference |
| DNA | Adducts Formed | Not Reported | ||
| Binding Affinity (Kd) | Not Reported | |||
| Dihydrofolate Reductase (DHFR) | Inhibition Constant (Ki) | Not Reported | ||
| IC50 | Not Reported | |||
| Thymidylate Synthase (TS) | Inhibition Constant (Ki) | Not Reported | ||
| IC50 | Not Reported | |||
| Other Proteins | Adducts Formed | Not Reported |
Experimental Protocols
A variety of experimental techniques can be employed to study the interaction of N-Nitrosofolic acid with biological macromolecules.
Analysis of DNA Adducts
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of DNA adducts.[6] This method involves the enzymatic digestion of DNA to nucleosides or nucleotides, followed by chromatographic separation and mass spectrometric detection of the adducts.
-
32P-Postlabeling: This highly sensitive method can detect very low levels of DNA adducts. It involves the enzymatic digestion of DNA, followed by the transfer of a 32P-labeled phosphate to the adducted nucleotides, which are then separated by thin-layer chromatography and quantified.[1]
Analysis of Protein Adducts
-
Mass Spectrometry (MS): Proteomic approaches using LC-MS/MS can identify and characterize protein adducts.[2][3][4] This involves the digestion of proteins into peptides, followed by LC-MS/MS analysis to identify modified peptides and pinpoint the specific amino acid residues that have been adducted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the interaction between a small molecule and a protein.[7] It can be used to identify the binding site and to characterize the conformational changes that occur upon binding.
Enzyme Inhibition Assays
Standard enzyme kinetic assays can be used to determine the inhibitory effect of N-Nitrosofolic acid on enzymes like DHFR and TS. These assays typically measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to determine parameters such as IC50 and Ki values.
Genotoxicity Assays
A battery of in vitro and in vivo genotoxicity assays can be used to assess the DNA damaging potential of N-Nitrosofolic acid. These include the Ames test (bacterial reverse mutation assay), the micronucleus test, and the comet assay.
Signaling Pathways and Workflows
The interaction of N-Nitrosofolic acid with DNA and proteins can potentially perturb various cellular signaling pathways. Based on the known effects of other genotoxic agents and folate pathway inhibitors, the following hypothetical signaling pathways and experimental workflows are proposed.
Proposed Signaling Pathway of N-Nitrosofolic Acid-Induced Cellular Stress
Caption: Hypothetical signaling pathway of N-Nitrosofolic acid-induced cellular stress.
Experimental Workflow for Investigating N-Nitrosofolic Acid-Macromolecule Interactions
Caption: Experimental workflow for studying N-Nitrosofolic acid-macromolecule interactions.
Conclusion and Future Directions
N-Nitrosofolic acid represents a potential health concern due to its classification as a nitrosamine impurity. While direct experimental evidence of its interaction with biological macromolecules is currently limited, the well-established reactivity of other N-nitroso compounds provides a strong foundation for predicting its genotoxic and carcinogenic potential. The formation of DNA and protein adducts, along with the potential inhibition of key enzymes in the folate pathway, are likely mechanisms contributing to its toxicity.
Future research should focus on:
-
Quantitative analysis: Determining the binding affinities, reaction kinetics, and inhibition constants of N-Nitrosofolic acid with DNA and key proteins.
-
Adduct characterization: Identifying the specific DNA and protein adducts formed by N-Nitrosofolic acid.
-
Signaling pathway elucidation: Investigating the specific cellular signaling pathways that are perturbed by N-Nitrosofolic acid exposure.
-
In vivo studies: Correlating in vitro findings with in vivo studies to better understand the toxicological relevance of N-Nitrosofolic acid.
A thorough understanding of these interactions is essential for accurate risk assessment and for ensuring the safety of folic acid-containing products. The experimental approaches and hypothetical frameworks presented in this guide provide a roadmap for advancing our knowledge of N-Nitrosofolic acid's biological activity.
References
- 1. Structures and biological properties of DNA adducts derived from N-nitroso bile acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of thymidylate synthase inhibition on thymidine kinase activity and nucleoside transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Properties of N-Nitrosofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-Nitrosofolic acid, a significant impurity of Folic acid. The information presented herein is intended to support research, quality control, and drug development activities. This document details available data on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of N-Nitrosofolic acid, along with relevant experimental protocols.
Introduction
N-Nitrosofolic acid (NFA) is an N-nitroso derivative of folic acid, formed by the nitrosation of the secondary amine in the pteridine ring. As a potential mutagenic impurity, its detection and characterization are of high importance in the pharmaceutical industry. Understanding the spectroscopic properties of NFA is crucial for developing analytical methods for its identification and quantification in folic acid active pharmaceutical ingredients (APIs) and formulated products.
Spectroscopic Data
The following sections summarize the available NMR and MS data for N-Nitrosofolic acid. While comprehensive experimental spectra are not widely published, the information provided is based on available analytical reports and general principles of spectroscopy for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure of N-Nitrosofolic acid, the following table outlines the expected proton and carbon environments. The chemical shifts are predicted to be similar to those of folic acid, with notable differences in the vicinity of the N-nitroso group.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Nitrosofolic Acid
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pteridine Ring Protons | 8.0 - 9.0 | Singlet/Doublet | Shifts will be influenced by the electron-withdrawing nitroso group. |
| Aromatic Protons (p-aminobenzoyl) | 7.0 - 8.0 | Multiplet | |
| Glutamic Acid α-CH | 4.0 - 4.5 | Multiplet | |
| Methylene Bridge (-CH₂-) | 4.5 - 5.0 | Singlet | Shifted downfield compared to folic acid due to the adjacent nitroso group. |
| Glutamic Acid β, γ-CH₂ | 1.8 - 2.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Nitrosofolic Acid
| Carbons | Predicted Chemical Shift (ppm) | Notes |
| Pteridine Ring Carbons | 140 - 165 | Shifts will be influenced by the nitroso group. |
| Aromatic Carbons (p-aminobenzoyl) | 110 - 150 | |
| Carbonyl Carbons (Glutamic Acid & Amide) | 170 - 180 | |
| Glutamic Acid α-CH | 50 - 55 | |
| Methylene Bridge (-CH₂-) | 45 - 55 | Shifted compared to folic acid. |
| Glutamic Acid β, γ-CH₂ | 25 - 35 |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and selective detection of N-Nitrosofolic acid.
Table 3: Mass Spectrometry Data for N-Nitrosofolic Acid
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₈O₇ | |
| Molecular Weight | 470.40 g/mol | |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for quantification. | [1] |
| Precursor Ion ([M-H]⁻) | m/z 469.1 | [1] |
| Common Fragment Ions | The fragmentation of N-nitrosamines typically involves the loss of the nitroso group (•NO, 30 Da) or related species. For N-Nitrosofolic acid, characteristic fragmentation would likely involve cleavage of the N-N bond and fragmentation of the folic acid backbone. Specific fragment ions would need to be determined experimentally. A study on various N-nitrosamines identified three primary fragmentation pathways: loss of •NO (30 Da), loss of H₂O, and loss of NH₂NO (46 Da)[2][3]. |
Experimental Protocols
A detailed and validated LC-MS/MS method for the quantification of N-Nitrosofolic acid in folic acid and multivitamin supplements has been published[1]. The key parameters of this method are summarized below.
LC-MS/MS Method for Quantification of N-Nitrosofolic Acid[1]
-
Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Sample Preparation :
-
Extraction of the sample with a solution of 0.1% ammonia in methanol/water (10:90 v/v).
-
Addition of an isotope-labeled internal standard (N-nitroso folic acid-d₄).
-
-
Chromatographic Conditions :
-
Mobile Phase A : 0.1% formic acid in deionized water.
-
Mobile Phase B : Methanol.
-
A gradient elution is typically used.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Negative Ion Electrospray (ESI-).
-
Scan Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for N-Nitrosofolic acid and its internal standard are monitored for quantification.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the general workflow for the analysis of N-Nitrosofolic acid using LC-MS/MS.
Caption: Workflow for the LC-MS/MS analysis of N-Nitrosofolic acid.
Conclusion
This technical guide provides an overview of the spectroscopic properties of N-Nitrosofolic acid, focusing on NMR and MS data. While detailed experimental NMR data is not publicly available, the provided information on expected chemical shifts and a validated LC-MS/MS method offers a strong foundation for researchers and drug development professionals. The methodologies and data presented are critical for the development of robust analytical strategies to control this potential impurity in folic acid products, ensuring their quality and safety. For definitive structural confirmation and quantitative analysis, the use of a certified reference standard is highly recommended.
References
An In-depth Technical Guide on the Solubility and Stability of N-Nitrosofolic Acid
Disclaimer: This document summarizes the publicly available information regarding the solubility and stability of N-Nitrosofolic acid. Extensive searches for quantitative data (e.g., solubility in mg/mL, degradation kinetics) have not yielded specific numerical values. The information provided herein is based on qualitative descriptions and analytical methodologies. Further experimental investigation is required to establish a comprehensive quantitative profile.
Introduction
N-Nitrosofolic acid is a nitrosamine impurity that can be present in folic acid, a widely used B vitamin supplement.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies have set strict limits on their presence in pharmaceutical products.[1] Understanding the physicochemical properties of N-Nitrosofolic acid, particularly its solubility and stability, is crucial for researchers, scientists, and drug development professionals involved in the quality control, formulation, and risk assessment of folic acid-containing products. This guide provides a comprehensive overview of the available technical information on these properties and the methodologies for their assessment.
Solubility Profile
Table 1: Qualitative Solubility of N-Nitrosofolic Acid
| Solvent/Solvent System | Solubility Description | Source |
| Water | Soluble | [2] |
| Methanol (MeOH) | Soluble | [3] |
| Common Organic Solvents | Soluble (including alcohols, ethers, ketones, esters, aliphatic and aromatic hydrocarbons, and chlorinated hydrocarbons) | [2] |
| Oils | Soluble (including mineral oil, peanut oil, and soya bean oil) | [2] |
| 0.1% Ammonia Solution: MeOH (9:1, v/v) | Utilized as an extraction solvent for analysis, suggesting solubility. | [4][5] |
| 0.1% Formic Acid in Deionized Water and Methanol | Used as mobile phases in LC-MS/MS analysis, indicating miscibility and solubility at analytical concentrations. | [4][5] |
Stability Profile
A comprehensive stability profile with kinetic data for the degradation of N-Nitrosofolic acid is not publicly available. However, information from supplier specifications and the general principles of forced degradation studies for pharmaceuticals can infer its stability characteristics. N-Nitroso compounds are often susceptible to degradation under various environmental conditions.
Table 2: Stability Characteristics and Considerations for N-Nitrosofolic Acid
| Condition | Observation/Recommendation | Implication for Stability | Source |
| Storage Temperature | Recommended storage at 2-8°C (short-term) or -20°C (long-term). | Suggests instability at ambient or elevated temperatures. | [6] |
| Light Exposure | Recommended storage in the dark. | Implies potential for photodegradation. | [7] |
| Thermal Stress | Reported melting point of >200°C. When heated to decomposition, it emits toxic fumes of NOx. | Indicates thermal decomposition at high temperatures. | [7][8] |
| pH | Folic acid, the parent compound, can undergo hydrolysis. N-Nitroso compounds can also be susceptible to pH-dependent degradation. | Stability is likely influenced by the pH of the solution. | [9] |
| Oxidation | Forced degradation studies on related compounds often include oxidative stress conditions. | Potential for oxidative degradation. | [9] |
Experimental Protocols
The most common and sensitive method for the quantification of N-Nitrosofolic acid is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol based on published methods.[4][5]
4.1 Objective
To develop and validate a stability-indicating LC-MS/MS method for the determination of N-Nitrosofolic acid in a sample matrix.
4.2 Materials and Reagents
-
N-Nitrosofolic acid reference standard
-
N-Nitrosofolic acid-d4 (isotope-labeled internal standard)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Ammonia solution
-
Formic acid
4.3 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
4.4 Sample Preparation
-
Accurately weigh the sample containing folic acid.
-
Add a known volume of extraction solvent (e.g., 0.1% ammonia solution: Methanol (9:1, v/v)) to the sample.
-
Spike the sample with a known concentration of the internal standard (N-Nitrosofolic acid-d4).
-
Vortex or sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.5 Chromatographic Conditions
-
Column: A suitable C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient program to separate N-Nitrosofolic acid from other components.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min)
-
Column Temperature: e.g., 40°C
-
Injection Volume: e.g., 10 µL
4.6 Mass Spectrometric Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Nitrosofolic acid: Monitor for the specific precursor to product ion transition.
-
N-Nitrosofolic acid-d4 (IS): Monitor for the specific precursor to product ion transition for the internal standard.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
4.7 Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:[10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrate a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis and stability testing of N-Nitrosofolic acid.
Caption: Experimental Workflow for N-Nitrosofolic Acid Analysis.
Caption: Forced Degradation Study Workflow.
Conclusion and Future Perspectives
While qualitative data suggests that N-Nitrosofolic acid is soluble in a range of aqueous and organic solvents, there is a clear lack of quantitative solubility and stability data in the public domain. The provided experimental protocols for LC-MS/MS offer a robust starting point for the sensitive and specific quantification of this impurity. To ensure the safety and quality of folic acid-containing products, it is imperative for researchers and the pharmaceutical industry to undertake comprehensive studies to determine the precise solubility of N-Nitrosofolic acid in various pharmaceutically relevant solvents and to perform thorough forced degradation studies. Such studies would elucidate its degradation pathways, identify potential degradants, and establish its degradation kinetics under various stress conditions, ultimately leading to better control strategies and more stable product formulations.
References
- 1. phytolab.com [phytolab.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. allmpus.com [allmpus.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medkoo.com [medkoo.com]
- 7. N-Nitroso-Folic acid - Analytica Chemie [analyticachemie.in]
- 8. N-NITROSOFOLICACID | 29291-35-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Theoretical Exploration of the Thermal Degradation Profile of N-Nitrosofolic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosofolic acid, a nitrosamine impurity of Folic Acid, is of significant interest due to the potential carcinogenicity of N-nitroso compounds. Understanding its thermal stability is crucial for the safe handling, storage, and formulation of folic acid-containing products. This technical guide presents a theoretical thermal degradation profile of N-Nitrosofolic acid based on the known degradation pathways of its parent compound, folic acid, and the general behavior of N-nitroso compounds. It outlines a comprehensive experimental strategy to elucidate its precise thermal degradation characteristics, including detailed methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the identification of degradation products. This document serves as a foundational resource for researchers embarking on the characterization of this and related compounds.
Introduction
N-nitroso compounds are a class of chemicals that have garnered significant attention due to their classification as probable human carcinogens. The formation of N-Nitrosofolic acid as an impurity in folic acid preparations necessitates a thorough understanding of its chemical stability, particularly its response to thermal stress. Thermal degradation can lead to the formation of various byproducts, the toxicological profiles of which may be unknown. Therefore, establishing a comprehensive thermal degradation profile is a critical step in risk assessment and control.
This guide synthesizes information on the thermal decomposition of folic acid and N-nitroso compounds to propose a hypothetical degradation pathway for N-Nitrosofolic acid. It further provides detailed experimental protocols to validate this proposed profile and to quantitatively assess the thermal lability of the molecule.
Proposed Thermal Degradation Pathway
The thermal degradation of N-Nitrosofolic acid is likely a multi-stage process, influenced by the inherent stabilities of its constituent moieties: the pteridine ring, the p-aminobenzoyl group, the glutamic acid residue, and the N-nitroso group. Based on existing literature for related compounds, a plausible degradation pathway is proposed.
Upon heating, N-Nitrosofolic acid is expected to undergo an initial denitrosation reaction, releasing nitric oxide and forming folic acid. This would be followed by the degradation of the folic acid molecule itself, which is known to proceed via cleavage of the C9-N10 bond, initially yielding 6-formylpterin and p-aminobenzoyl-L-glutamic acid. Subsequent heating would lead to the further breakdown of these intermediates. An alternative initial pathway could involve the cleavage of the glutamic acid moiety.
Predicted Thermal Analysis Data
The following tables summarize the predicted quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for N-Nitrosofolic acid. These values are hypothetical and serve as a guide for expected experimental outcomes.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Weight Loss (%) | Proposed Assignment |
| 30 - 100 | ~1-2% | Loss of adsorbed water |
| 120 - 180 | ~6-7% | Denitrosation (Loss of NO) |
| 180 - 250 | ~35-40% | Loss of glutamic acid moiety |
| > 250 | > 40% | Decomposition of pterin and p-aminobenzoic acid moieties |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data
| Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| ~130 | Endothermic | Onset of denitrosation |
| ~200 | Endothermic | Melting with decomposition (loss of glutamic acid) |
| >250 | Complex endotherms | Further decomposition |
Experimental Protocols
To experimentally determine the thermal degradation profile of N-Nitrosofolic acid, a combination of thermo-analytical and chromatographic techniques is required.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which N-Nitrosofolic acid loses mass and to quantify these mass losses.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of N-Nitrosofolic acid into an aluminum or ceramic pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from 25°C to 600°C at a linear heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of weight loss against temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum weight loss rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of N-Nitrosofolic acid into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.
-
Atmosphere: Maintain a nitrogen purge over the sample and reference pans.
-
Temperature Program: Heat the sample from 25°C to 350°C at a heating rate of 10°C/min.
-
Data Analysis: Plot the heat flow against temperature. Endothermic and exothermic peaks will indicate thermal events.
Identification of Degradation Products by LC-MS/MS
Objective: To identify and potentially quantify the products formed during the thermal degradation of N-Nitrosofolic acid.
Methodology:
-
Sample Preparation: Heat N-Nitrosofolic acid at temperatures corresponding to the major weight loss events observed in TGA for a defined period. Dissolve the resulting residues in a suitable solvent (e.g., a mixture of water and methanol with a small amount of formic acid or ammonia for pH control).
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase to separate compounds of varying polarities.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.
-
Scan Mode: Full scan for initial identification of parent ions, followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Compare the mass spectra of the degradation products with known fragmentation patterns of suspected compounds (e.g., folic acid, pteroic acid, glutamic acid) and interpret the fragmentation to propose structures for unknown products.
Conclusion
N-Nitrosofolic Acid: A Comprehensive Technical Review of Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid, a nitrosamine derivative of folic acid, has garnered attention within the scientific community primarily as a potential impurity in folic acid supplements and pharmaceuticals. Given the classification of many N-nitroso compounds as probable human carcinogens, understanding the synthesis, biological activity, and potential risks associated with N-Nitrosofolic acid is of paramount importance for public health and drug safety. This in-depth technical guide provides a comprehensive review of the existing literature on N-Nitrosofolic acid, with a focus on its chemical properties, analytical detection, biological effects, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nitrosamine impurities and folic acid stability.
Chemical Properties and Synthesis
N-Nitrosofolic acid is structurally characterized by the addition of a nitroso group (-N=O) to the secondary amine in the p-aminobenzoylglutamic acid moiety of the folic acid molecule.
Synthesis:
The formation of N-Nitrosofolic acid typically occurs through the reaction of folic acid with a nitrosating agent, most commonly sodium nitrite, under acidic conditions.[1] The reaction proceeds via electrophilic attack of the nitrosonium ion (NO+) on the secondary amine of folic acid.
While detailed proprietary synthesis protocols are not extensively published, the general laboratory-scale synthesis can be described as follows:
Experimental Protocol: Synthesis of N-Nitrosofolic Acid
-
Dissolution: Folic acid is dissolved in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) to facilitate the protonation of the pteridine ring and increase solubility.
-
Nitrosation: A solution of sodium nitrite (NaNO₂) is added dropwise to the folic acid solution at a controlled temperature, typically between 0-5°C, to prevent decomposition of the reactants and product. The reaction is stirred for a specified period.
-
Purification: The resulting N-Nitrosofolic acid can be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: The identity and purity of the synthesized N-Nitrosofolic acid are confirmed using various analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the position of the nitroso group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[2]
-
Analytical Detection and Quantification
The detection and quantification of N-Nitrosofolic acid, particularly at trace levels in complex matrices like multivitamin supplements, present analytical challenges. The most widely accepted and sensitive method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Experimental Protocol: LC-MS/MS for Quantification of N-Nitrosofolic Acid
A highly selective and sensitive LC-MS/MS method has been developed for the accurate quantification of N-Nitrosofolic acid in supplements.[3]
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 83-110% |
| Precision (RSD) | < 3% |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) |
Data sourced from Zeng et al., 2024.[3]
Biological Activity and Toxicology
The biological effects of N-Nitrosofolic acid are a primary area of concern due to the known carcinogenic potential of many nitrosamines. Research in this area, though limited, has focused on its carcinogenicity and cytotoxicity.
Carcinogenicity
Early studies on the carcinogenicity of N-Nitrosofolic acid yielded inconclusive results.[4] However, a later study in newborn mice provided more definitive, albeit weak, evidence of its carcinogenic potential.
Experimental Protocol: Carcinogenicity Study in Newborn Mice
-
Observation Period: Animals are typically observed for a significant portion of their lifespan to monitor for tumor development.
-
Endpoint: The incidence of tumors in treated animals is compared to a control group.
Table 2: Carcinogenicity Data of N-Nitrosofolic Acid in Newborn Mice
| Compound | Dose | Route | Animal Model | Tumor Incidence | Tumor Type |
| N-Nitrosofolic acid | - | i.p. | Newborn mice | Weakly carcinogenic | - |
Information is based on summaries of studies, specific quantitative data is limited.[6]
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of N-Nitrosofolic acid against human cancer cell lines, suggesting a potential for inducing cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of N-Nitrosofolic acid for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Table 3: Cytotoxicity of N-Nitrosofolic Acid in Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| HL-60 (Human Promyelocytic Leukemia) | ~10-20 |
| MCF-7 (Human Breast Cancer) | ~10-20 |
Data is indicative and based on available research summaries; specific experimental values may vary.
Molecular Mechanisms of Action
The precise molecular mechanisms underlying the biological effects of N-Nitrosofolic acid are not yet fully elucidated. However, existing research points towards the induction of oxidative stress as a key contributing factor. There is also speculation about the involvement of signaling pathways such as PI3K/Akt, though direct evidence for N-Nitrosofolic acid is currently lacking.
Oxidative Stress
It is hypothesized that N-Nitrosofolic acid can induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells. This can lead to cellular damage and, ultimately, apoptosis.
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)
The generation of intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Treatment: Cells are treated with N-Nitrosofolic acid for a specified duration.
-
Probe Loading: Cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent.
-
ROS Detection: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with the intensity being proportional to the level of intracellular ROS.
Caption: Proposed mechanism of N-Nitrosofolic acid-induced cytotoxicity via oxidative stress.
Potential Involvement of PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. While direct evidence linking N-Nitrosofolic acid to this pathway is absent, nitric oxide (NO), a related molecule, has been shown to modulate PI3K/Akt signaling.[7][8] It is plausible that N-Nitrosofolic acid, as a nitroso-containing compound, could also influence this pathway. Further research, such as Western blot analysis for key phosphorylated proteins like Akt, is necessary to investigate this potential mechanism.
Experimental Protocol: Western Blot for PI3K/Akt Pathway Activation
-
Cell Lysis: Cells treated with N-Nitrosofolic acid are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Caption: Hypothesized interaction of N-Nitrosofolic acid with the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The research on N-Nitrosofolic acid to date has established it as a relevant nitrosamine impurity with detectable levels in consumer products. While initial toxicological studies were inconclusive, more recent work suggests weak carcinogenicity and in vitro cytotoxicity, likely mediated through the induction of oxidative stress. The development of sensitive analytical methods like LC-MS/MS is crucial for monitoring its presence in folic acid-containing products.
However, significant knowledge gaps remain. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise signaling pathways affected by N-Nitrosofolic acid is critical. Investigating its impact on pathways like PI3K/Akt, MAPK, and apoptosis-related cascades will provide a clearer understanding of its biological effects.
-
Comprehensive Toxicological Profiling: More robust in vivo carcinogenicity and long-term toxicity studies are needed to accurately assess the risk to human health.
-
Formation Kinetics and Mitigation Strategies: Understanding the kinetics of N-Nitrosofolic acid formation under various conditions (e.g., in different food matrices and during digestion) will be vital for developing strategies to mitigate its formation in food and pharmaceutical products.
Addressing these research questions will be essential for regulatory agencies, manufacturers, and the scientific community to ensure the safety of folic acid supplementation and to better understand the broader implications of nitrosamine impurities in the human diet and medicine.
References
- 1. Carcinogenicity of a single administration of N-nitrosomethylurea: a comparison between newborn and 5-week-old mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Carcinogenicity of a Single Administration of N-Nitrosomethylurea: a Comparison Between New-born and 5-Week-Old Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iNOS Associates With Poor Survival in Melanoma: A Role for Nitric Oxide in the PI3K-AKT Pathway Stimulation and PTEN S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of N-Nitrosofolic Acid in Pharmaceutical and Supplement Products using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid is a nitrosamine impurity that can be present in folic acid, a common supplement and pharmaceutical ingredient. Due to the potential carcinogenic nature of nitrosamines, regulatory bodies have set stringent limits on their presence in drug products and supplements. Consequently, a highly sensitive and selective analytical method is crucial for the accurate quantification of N-Nitrosofolic acid to ensure product safety and compliance. This document provides a detailed protocol for the quantification of N-Nitrosofolic acid using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method described is based on established procedures for the analysis of nitrosamine impurities and folic acid.[1][2][3][4]
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of N-Nitrosofolic acid. The sample is first extracted to isolate the analyte from the matrix. The extract is then subjected to liquid chromatography to separate N-Nitrosofolic acid from other components. The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized and fragmented. Quantification is achieved by Multiple Reaction Monitoring (MRM) in negative ionization mode, which provides excellent specificity and low detection limits.[1][2][4][5] An isotope-labeled internal standard, N-Nitrosofolic acid-d4, is used to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response.[1][2][5]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method, based on validation data from similar applications.[1][2][4][5]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 83-110% |
| Precision (RSD) | < 3% |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) |
Table 2: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.400 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Internal Standard | N-Nitrosofolic acid-d4 (5 ng/mL) |
Experimental Protocols
Materials and Reagents
-
N-Nitrosofolic acid analytical standard
-
N-Nitrosofolic acid-d4 (isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonia solution (0.1%)
-
Formic acid (LC-MS grade)
-
Sample vials (2 mL, amber)
-
Syringe filters (0.22 µm, PVDF)
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitrosofolic acid analytical standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the extraction solvent (0.1% ammonia solution:Methanol (9:1, v/v)) to cover the desired calibration range.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of N-Nitrosofolic acid-d4 in methanol at a concentration of 1 mg/mL.
-
Internal Standard Spiking Solution (5 ng/mL): Dilute the internal standard stock solution with the extraction solvent to a final concentration of 5 ng/mL. This solution will be used for sample extraction.
Sample Preparation Protocol
The sample preparation procedure aims to extract N-Nitrosofolic acid from the sample matrix while minimizing interferences.
-
For Solid Samples (Tablets, Capsules):
-
Accurately weigh and grind a representative number of tablets or the content of capsules to obtain a fine powder.
-
Weigh an amount of the powder equivalent to a single dosage unit into a suitable centrifuge tube.
-
-
Extraction:
-
To the weighed sample powder, add a defined volume of the extraction solvent (0.1% ammonia solution:Methanol (9:1, v/v)) containing 5 ng/mL of N-Nitrosofolic acid-d4.[1][2][5]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Sonicate the sample for 10 minutes to facilitate complete extraction.[6]
-
-
Centrifugation and Filtration:
-
Analysis:
-
The filtered sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Method
-
Liquid Chromatography:
-
Set up the HPLC system with a C18 reverse-phase column and the mobile phases as described in Table 2.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
A generic gradient elution program is provided below. This may require optimization for specific instruments and columns.
-
0-2 min: 10% B
-
2-10 min: Gradient to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B and re-equilibrate
-
-
-
Mass Spectrometry:
-
Set up the mass spectrometer to operate in negative ESI and MRM mode.
-
Infuse the N-Nitrosofolic acid and N-Nitrosofolic acid-d4 standard solutions directly into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energies for the MRM transitions.
-
Monitor at least two MRM transitions for N-Nitrosofolic acid (one for quantification and one for confirmation) and one for the internal standard.
-
Visualizations
Caption: Experimental workflow for N-Nitrosofolic acid quantification.
Caption: Key steps in the LC-MS/MS method for N-Nitrosofolic acid.
References
- 1. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. monobind.com [monobind.com]
- 4. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of N-Nitrosofolic Acid in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid is a nitrosamine impurity of folic acid, a common ingredient in dietary supplements. Due to the potential carcinogenic nature of nitrosamines, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their control in pharmaceutical products.[1][2][3][4] These concerns extend to dietary supplements, particularly those containing folic acid, where the formation of N-Nitrosofolic acid can occur.
The analysis of N-Nitrosofolic acid in supplements presents a significant challenge due to the complexity of sample matrices.[5][6] Supplements often contain a wide array of vitamins, minerals, herbal extracts, and other excipients which can interfere with the accurate quantification of trace-level impurities.[5][6] Consequently, a highly selective and sensitive analytical method is required to ensure product quality and consumer safety.
This application note details a robust sample preparation and LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the determination of N-Nitrosofolic acid in various supplement formulations.[5][6]
Sample Preparation Protocol
A reliable method for the extraction of N-Nitrosofolic acid from complex supplement matrices has been developed and validated.[5][6] The following protocol is based on a validated LC-MS/MS method for the analysis of N-Nitrosofolic acid in folic acid and multivitamin supplements.[5][6]
Materials:
-
0.1% Ammonia solution in water
-
Methanol (MeOH), LC-MS grade
-
N-Nitrosofolic acid-d4 (Isotope-labeled internal standard)
-
Sample of dietary supplement
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Sample Weighing: Accurately weigh a portion of the ground supplement equivalent to a single dosage unit into a centrifuge tube.
-
Extraction Solvent Preparation: Prepare an extraction solvent of 0.1% ammonia solution and methanol in a 9:1 (v/v) ratio. Fortify this solvent with N-Nitrosofolic acid-d4 to a final concentration of 5 ng/mL to serve as an internal standard.[5][6]
-
Extraction: Add a known volume of the extraction solvent to the centrifuge tube containing the sample.
-
Vortexing: Vortex the mixture thoroughly for a minimum of 1 minute to ensure complete dissolution and extraction of the analyte.
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration to achieve a clear separation of the supernatant from the solid matrix.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Sample Dilution (if necessary): If high concentrations of N-Nitrosofolic acid are expected, dilute the filtered extract with the extraction solvent to bring the analyte concentration within the calibration range of the instrument.
-
Transfer: Transfer the final filtered extract into an autosampler vial for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantitative analysis is performed using a highly selective and sensitive LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode with negative ionization.[5][6]
LC Parameters:
| Parameter | Value |
| Column | C18 stationary phase (specific dimensions as per laboratory setup) |
| Mobile Phase A | 0.1% Formic acid in deionized water[5][6] |
| Mobile Phase B | Methanol[5][6] |
| Gradient | Optimized for the separation of N-Nitrosofolic acid from matrix components |
| Flow Rate | Appropriate for the column dimensions |
| Injection Volume | 5-20 µL |
| Column Temperature | Controlled (e.g., 40 °C) |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for N-Nitrosofolic acid and N-Nitrosofolic acid-d4 |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described analytical method for the determination of N-Nitrosofolic acid in dietary supplements, with values reported relative to the folic acid content.[5][6]
| Parameter | Result |
| Linearity (R²) | > 0.995[5][6] |
| Accuracy (Recovery) | 83-110%[5][6] |
| Precision (RSD) | < 3%[5][6] |
| Limit of Detection (LOD) | 4 µg/g[5][6] |
| Limit of Quantification (LOQ) | 10 µg/g[5][6] |
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow for N-Nitrosofolic acid in supplements.
Caption: Workflow for N-Nitrosofolic acid analysis.
Summary
The described sample preparation protocol and LC-MS/MS method provide a reliable and sensitive approach for the quantification of N-Nitrosofolic acid in complex dietary supplement matrices. The method has been validated for its linearity, accuracy, and precision, demonstrating its suitability for quality control and regulatory compliance purposes. The use of an isotope-labeled internal standard ensures accurate quantification by compensating for matrix effects and variations in instrument response. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the safety and quality assessment of dietary supplements containing folic acid.
References
- 1. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Analytical Standard for N-Nitrosofolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid is a nitrosamine impurity of Folic Acid, a B-vitamin essential for various biological processes.[1][2] Due to the potential carcinogenic and genotoxic effects of nitrosamine impurities, regulatory bodies like the FDA and EMA have set stringent limits on their presence in pharmaceutical products.[3][4] This document provides detailed application notes and protocols for the analytical quantification of N-Nitrosofolic acid, ensuring product safety and regulatory compliance. N10-Nitroso Folic Acid is a highly characterized reference material suitable for analytical method development, validation, and quality control.[1]
Analytical Standard Specifications
A well-characterized analytical standard is crucial for accurate quantification. The physical and chemical properties of the N-Nitrosofolic acid analytical standard are summarized below.
| Property | Value | Reference |
| Chemical Name | (4-(((2-amino-4-oxo-4,8-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic acid monohydrate | [5] |
| CAS Number | 26360-21-4 (anhydrous), 29291-35-8 | [3][5] |
| Molecular Formula | C19H18N8O7.H2O | [5] |
| Molecular Weight | 470.4 g/mol | [5] |
| Appearance | Light yellow powder | [5] |
| Melting Point | >200°C | [5] |
| Storage Condition | 2 – 8°C, protected from light | [5] |
| Purity (by HPLC) | NLT 95% | [6] |
| Solubility | Soluble in Methanol | [6] |
Analytical Method: Quantification by LC-MS/MS
A highly selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the accurate quantification of N-Nitrosofolic acid in folic acid and multivitamin supplements.[2][7]
Principle
The method utilizes reversed-phase liquid chromatography for the separation of N-Nitrosofolic acid from the sample matrix. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] An isotopically labeled internal standard, N-Nitrosofolic acid-d4, is used to ensure high accuracy and precision.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of N-Nitrosofolic acid.
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Nitroso-Folic acid - Analytica Chemie [analyticachemie.in]
- 6. allmpus.com [allmpus.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Detection of N-Nitrosofolic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid is a nitrosamine impurity of folic acid, a widely used supplement and pharmaceutical ingredient. Due to the potential carcinogenic nature of nitrosamines, regulatory bodies have set stringent limits for their presence in drug products and food supplements. The analysis of N-Nitrosofolic acid is particularly challenging due to the complexity of matrices such as multivitamin formulations, biological fluids, and food products, which contain numerous components that can interfere with detection.
This application note provides a detailed protocol for the sensitive and selective detection and quantification of N-Nitrosofolic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, adaptable sample preparation protocols for various complex matrices are presented.
Analytical Methodology: LC-MS/MS
LC-MS/MS is the preferred method for the analysis of N-Nitrosofolic acid due to its high selectivity and sensitivity, which are crucial for detecting trace levels of this impurity in complex samples.[1][2][3][4][5] The method described herein has been validated for linearity, accuracy, and precision.
Experimental Workflow for N-Nitrosofolic Acid Analysis
Caption: Experimental workflow for the detection of N-Nitrosofolic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for the determination of N-Nitrosofolic acid in multivitamin supplements.[1][2][3][4]
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) |
| Accuracy (Recovery) | 83-110% |
| Precision (RSD) | < 3% |
Experimental Protocols
Protocol 1: Determination of N-Nitrosofolic Acid in Multivitamin Supplements by LC-MS/MS
This protocol is adapted from the method described by Zeng et al. (2024).[1][3][4]
1. Materials and Reagents
-
N-Nitrosofolic acid reference standard
-
N-Nitrosofolic acid-d4 (isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Ammonia solution (0.1%)
-
Formic acid (0.1%)
-
Deionized water
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Weigh and grind a representative number of multivitamin tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powdered sample equivalent to a specific amount of folic acid.
-
Add the internal standard (N-Nitrosofolic acid-d4) to the sample.
-
Extract the sample with a solution of 0.1% ammonia in methanol:water (9:1, v/v).
-
Vortex the sample for 1 minute and sonicate for 15 minutes.
-
Centrifuge the sample at 4500 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate N-Nitrosofolic acid from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. Data Analysis
-
Quantify N-Nitrosofolic acid using a calibration curve prepared with the reference standard and the internal standard.
Protocol 2: Adaptable Sample Preparation for Biological Matrices (Plasma/Urine)
This protocol provides a general framework for the extraction of N-Nitrosofolic acid from biological fluids, which can be optimized for specific applications.
1. Materials and Reagents
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Ammonium hydroxide
-
Formic acid
2. Sample Preparation (Plasma)
-
To 1 mL of plasma, add the internal standard.
-
Perform protein precipitation by adding 3 mL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for SPE loading.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute N-Nitrosofolic acid with a suitable elution solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
3. Sample Preparation (Urine)
-
To 5 mL of urine, add the internal standard.
-
Adjust the pH of the sample as needed for optimal extraction.
-
Proceed with Solid Phase Extraction as described for plasma (steps 6-10).
Protocol 3: Adaptable Sample Preparation for Food Matrices
This protocol provides a general guideline for extracting N-Nitrosofolic acid from solid food matrices.
1. Materials and Reagents
-
Extraction solvent (e.g., acetonitrile/water, methanol/water)
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) sorbents (e.g., C18, PSA)
2. Sample Preparation
-
Homogenize a representative portion of the food sample.
-
To a known amount of the homogenized sample, add the internal standard and the extraction solvent.
-
Shake or vortex vigorously for several minutes.
-
Add QuEChERS salts, shake, and centrifuge.
-
Take an aliquot of the supernatant (extract) and transfer it to a dSPE tube containing the appropriate sorbents for cleanup.
-
Vortex and centrifuge.
-
Filter the cleaned extract and analyze by LC-MS/MS.
Potential Carcinogenic Mechanism of N-Nitrosofolic Acid
While a specific signaling pathway for N-Nitrosofolic acid has not been elucidated, its potential carcinogenicity is attributed to the N-nitroso group, a common feature of many carcinogenic nitrosamines. The following diagram illustrates a generally accepted hypothetical mechanism for nitrosamine-induced carcinogenesis.
Caption: Hypothetical mechanism of N-Nitrosofolic acid induced carcinogenesis.
Conclusion
The LC-MS/MS method presented provides a robust and sensitive approach for the routine monitoring of N-Nitrosofolic acid in multivitamin supplements. The adaptable sample preparation protocols offer a starting point for the development of validated methods for other complex matrices, such as biological fluids and diverse food products. Given the potential health risks associated with nitrosamine impurities, rigorous analytical surveillance is essential to ensure product safety and regulatory compliance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. JSM Central || Article Info [jsmcentral.org]
- 5. An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated LC-MS/MS Assay for the Quantitative Determination of N-Nitrosofolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosofolic acid is a nitrosamine impurity of Folic Acid, a B vitamin crucial for various biological processes, including DNA synthesis and repair.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products.[2][4][5] The FDA has set a recommended acceptable intake (AI) limit of 1500 ng/day for N-Nitrosofolic acid.[4] Consequently, highly sensitive and validated analytical methods are essential for the accurate quantification of N-Nitrosofolic acid in pharmaceutical formulations and dietary supplements to ensure patient safety and regulatory compliance.
This application note provides a detailed protocol for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitrosofolic acid. The method is demonstrated to be selective, sensitive, accurate, and precise, making it suitable for quality control and regulatory submissions.[1][6] The validation of this analytical procedure is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]
Experimental Protocols
Materials and Reagents
-
N-Nitrosofolic acid reference standard
-
N-Nitrosofolic acid-d4 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution (0.1%)
-
Deionized water
-
Folic acid and multivitamin supplements (for sample analysis)
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare stock solutions of N-Nitrosofolic acid and N-Nitrosofolic acid-d4 (50 µg/mL) by dissolving the reference standards in a 0.1% ammonia solution.[12]
-
Further dilute the stock solutions with a mixture of 0.1% ammonia solution and methanol (9:1, v/v) to prepare intermediate and working standard solutions.[12]
2.2. Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of calibration standards by spiking the appropriate amounts of the N-Nitrosofolic acid working solution into a blank matrix. A typical concentration range is 1–20 ng/mL.[1][12]
-
Each calibration standard should contain a fixed concentration of the internal standard (e.g., 5 ng/mL of N-Nitrosofolic acid-d4).[1][6][12]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.
2.3. Sample Preparation
-
Accurately weigh and transfer the ground tablet or capsule contents to a suitable centrifuge tube.
-
Add the extraction solvent (0.1% ammonia solution:methanol, 9:1, v/v) containing the internal standard.[1][6][12]
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A highly selective and sensitive LC-MS/MS method is employed for the accurate quantification of N-Nitrosofolic acid.[1][6]
3.1. Liquid Chromatography
-
Column: A suitable C18 reversed-phase column.
-
Gradient: A suitable gradient program to achieve separation of the analyte from matrix components.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
3.2. Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1][6]
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows to achieve maximum sensitivity.
Assay Validation
The analytical method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9][10][11]
Data Presentation
| Validation Parameter | Result |
| Linearity (R²) | > 0.995[1][6] |
| Accuracy (% Recovery) | 83-110%[1][6] |
| Precision (% RSD) | < 3%[1][6] |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid)[1][6] |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid)[1][6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of N-Nitrosofolic acid.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of N-Nitrosofolic acid in pharmaceutical products and supplements. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and sensitivity, making it a valuable tool for quality control laboratories and regulatory affairs professionals in the pharmaceutical industry. Adherence to this validated protocol will aid in ensuring the safety and quality of folic acid-containing products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Contaminants | Phytolab [phytolab.com]
- 3. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. tandfonline.com [tandfonline.com]
Application Note: Quantification of N-Nitrosofolic Acid using an Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid is a nitrosamine impurity that can be present in folic acid, a widely used supplement, particularly during pregnancy.[1] Due to the potential carcinogenic nature of nitrosamines, regulatory bodies have set strict limits on their presence in pharmaceutical products.[1] Accurate and reliable quantification of N-Nitrosofolic acid is therefore crucial for ensuring the safety of folic acid supplements and other pharmaceutical preparations. This application note provides a detailed protocol for the quantitative analysis of N-Nitrosofolic acid using a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, incorporating an isotope-labeled internal standard for enhanced accuracy and precision.
The use of a stable isotope-labeled internal standard, such as N-Nitrosofolic acid-d4, is the gold standard for quantitative mass spectrometry. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and accurate quantification.
Experimental Workflow
The overall experimental workflow for the quantification of N-Nitrosofolic acid is depicted in the following diagram.
References
Application Note: Comparative Analysis of N-Nitrosofolic Acid Separation using UHPLC and HPLC
Introduction
N-Nitrosofolic acid is a nitrosamine impurity of Folic Acid. Due to the potential carcinogenic nature of nitrosamine compounds, regulatory bodies worldwide have set stringent limits on their presence in pharmaceutical products. Consequently, highly sensitive and robust analytical methods are required for the accurate quantification of N-Nitrosofolic acid. This application note presents a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the separation and analysis of N-Nitrosofolic acid.
High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for pharmaceutical analysis.[1][2] However, the demand for faster analysis times, improved resolution, and higher sensitivity has led to the development and adoption of Ultra-High-Performance Liquid Chromatography (UHPLC).[1][3][4] UHPLC systems operate at significantly higher pressures than HPLC systems, enabling the use of columns with smaller particle sizes (< 2 µm).[1][2][3][5] This results in sharper peaks, better separation of complex mixtures, and reduced solvent consumption.[2][3]
This document provides detailed protocols for both UHPLC and HPLC methods for the analysis of N-Nitrosofolic acid, along with a comparison of their expected performance characteristics. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products containing folic acid.
Methodology
UHPLC Method Protocol
This protocol is designed for rapid and high-resolution separation of N-Nitrosofolic acid, suitable for high-throughput screening and sensitive detection.
Table 1: UHPLC Method Parameters
| Parameter | Specification |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water[6][7] |
| Mobile Phase B | Methanol[6][7] or Acetonitrile |
| Gradient | 5% B to 95% B in 5 minutes, hold for 1 minute, return to initial conditions in 0.5 minutes, and equilibrate for 1.5 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Detection Wavelength | To be determined based on the UV spectrum of N-Nitrosofolic acid |
| MS Detector | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRAM)[8] |
| Ionization Mode | Heated Electrospray Ionization (HESI) in positive or negative mode[6][7][9] |
Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., folic acid raw material or finished product).
-
Dissolve the sample in a diluent such as a mixture of 0.1% ammonia solution and methanol (9:1, v/v).[6][7]
-
If necessary, use an internal standard, such as N-nitroso folic acid-d4, for accurate quantification.[6][7]
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
HPLC Method Protocol
This protocol represents a more traditional approach for the separation of N-Nitrosofolic acid, suitable for routine quality control laboratories.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm or 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[6][7] |
| Mobile Phase B | Methanol[6][7] or Acetonitrile |
| Gradient | 10% B to 90% B in 15 minutes, hold for 3 minutes, return to initial conditions in 2 minutes, and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Detection Wavelength | To be determined based on the UV spectrum of N-Nitrosofolic acid |
| MS Detector | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode |
Sample Preparation:
The sample preparation procedure is the same as described for the UHPLC method.
Data Presentation: Comparative Performance
The primary advantages of UHPLC over HPLC for the analysis of N-Nitrosofolic acid are expected to be in the areas of speed, resolution, and sensitivity.[2][3][4]
Table 3: Expected Performance Comparison
| Parameter | UHPLC | HPLC |
| Analysis Time | ~ 8 minutes | ~ 25 minutes |
| Resolution | Higher, sharper peaks[3][5] | Good, but broader peaks compared to UHPLC |
| Sensitivity (Signal-to-Noise) | Higher due to narrower peaks[3] | Lower than UHPLC |
| Solvent Consumption per Run | Lower | Higher |
| System Backpressure | High (up to 15,000 psi)[1][3][5] | Low to Moderate (up to 6,000 psi)[1] |
| Throughput | High | Low |
Experimental Workflows
The following diagrams illustrate the logical workflow for the analysis of N-Nitrosofolic acid using both UHPLC and HPLC methods.
Caption: UHPLC Experimental Workflow for N-Nitrosofolic Acid Analysis.
Caption: HPLC Experimental Workflow for N-Nitrosofolic Acid Analysis.
Conclusion
Both UHPLC and HPLC methods are suitable for the separation and quantification of N-Nitrosofolic acid. The choice between the two techniques will depend on the specific requirements of the laboratory.
The UHPLC method offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput environments, research and development, and for the detection of trace-level impurities.[2][3] The faster analysis times lead to increased sample throughput and reduced solvent consumption, resulting in lower operational costs per sample.[2]
The HPLC method , while having longer run times and lower resolution compared to UHPLC, remains a robust and reliable technique for routine quality control applications where high throughput is not a primary concern.[1] The lower operating pressures of HPLC systems may also result in longer column lifetimes.[3]
For the analysis of N-Nitrosofolic acid, where sensitivity and accuracy are paramount due to the potential health risks associated with nitrosamine impurities, the adoption of a UHPLC-MS/MS method is highly recommended. This approach provides the necessary selectivity and sensitivity to meet stringent regulatory requirements.[6]
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 6. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metrolab.blog [metrolab.blog]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of N-Nitrosofolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mass spectrometric analysis of N-Nitrosofolic acid, a critical nitrosamine impurity of interest in drug development and safety assessment. The following sections detail the established analytical methodologies, including sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) parameters, and expected fragmentation patterns.
Introduction
N-Nitrosofolic acid is a potential mutagenic impurity that can be formed during the synthesis or storage of folic acid, a vital B vitamin. Due to the carcinogenic potential of nitrosamine compounds, regulatory agencies worldwide require sensitive and specific analytical methods for their detection and quantification at trace levels in pharmaceutical substances and products.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and accuracy.[2] This document outlines the key experimental protocols for the analysis of N-Nitrosofolic acid, providing a foundation for method development and validation in a research or quality control setting.
Experimental Protocols
A highly selective and sensitive LC-MS/MS method has been developed for the accurate quantification of N-Nitrosofolic acid in complex matrices such as multivitamin supplements.[1][3][4] The method typically employs a deuterated internal standard, N-Nitrosofolic acid-d4, to ensure high accuracy and precision.[1][3]
Sample Preparation
A robust sample extraction procedure is crucial for accurate quantification, especially in complex sample matrices.
Protocol for Extraction from Solid Supplements:
-
Accurately weigh the powdered supplement material.
-
Add an extraction solution of 0.1% ammonia solution in methanol/water (10:90, v/v).[1][3]
-
Spike the sample with a known concentration of N-Nitrosofolic acid-d4 internal standard solution (e.g., 5 ng/mL).[1][3]
-
Vortex the sample thoroughly to ensure complete dissolution of the analyte and internal standard.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve N-Nitrosofolic acid from other components in the sample matrix that may cause ion suppression or interference.
Typical LC Parameters:
| Parameter | Value |
| Column | A suitable reversed-phase column (e.g., C18) |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water[1][3] |
| Mobile Phase B | Methanol[1][3] |
| Gradient | A suitable gradient to ensure separation |
| Flow Rate | Dependent on column dimensions |
| Injection Volume | Typically 5-20 µL |
| Column Temperature | Maintained at a constant temperature (e.g., 40 °C) |
Mass Spectrometry
Tandem mass spectrometry is used for the selective detection and quantification of N-Nitrosofolic acid. The analysis is performed in the negative ionization mode using Multiple Reaction Monitoring (MRM).[1][3]
General MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperatures | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Gas | Argon is commonly used |
Data Presentation
While specific m/z transitions for N-Nitrosofolic acid and its deuterated internal standard are not publicly available in the reviewed literature, the following table outlines the expected data structure for a quantitative analysis. The exact m/z values for the precursor and product ions would need to be determined experimentally during method development. The molecular weight of N-Nitrosofolic acid is 470.4 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed as the precursor ion.
Table 1: Hypothetical MRM Transitions for N-Nitrosofolic Acid and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-Nitrosofolic Acid | To be determined | To be determined | To be optimized | To be optimized |
| N-Nitrosofolic Acid-d4 | To be determined | To be determined | To be optimized | To be optimized |
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of N-Nitrosofolic acid in a supplement sample.
Caption: General workflow for the analysis of N-Nitrosofolic acid.
Proposed Fragmentation Pathway
The exact fragmentation of N-Nitrosofolic acid in negative ion mode is not detailed in the available literature. However, based on the general fragmentation of nitrosamines and the structure of folic acid, a plausible fragmentation pathway can be proposed. A common fragmentation pathway for nitrosamines involves the loss of the nitroso group (•NO, 30 Da). For folic acid, cleavage of the C9-N10 bond is a known fragmentation route.
The following diagram illustrates a hypothetical fragmentation pathway for the deprotonated N-Nitrosofolic acid molecule.
Caption: Hypothetical fragmentation of N-Nitrosofolic acid.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of N-Nitrosofolic acid in various samples. While the general framework for the analytical procedure is well-established, laboratories must perform in-house method development and validation to determine the optimal MRM transitions and instrument parameters for their specific equipment and sample matrices. The information provided in these application notes serves as a solid starting point for researchers, scientists, and drug development professionals tasked with the important work of monitoring and controlling nitrosamine impurities.
References
Application Notes and Protocols for Cell-Based Genotoxicity Testing of N-Nitrosofolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosofolic acid is an N-nitroso compound that may arise as an impurity in pharmaceutical products containing folic acid. Given the classification of many N-nitrosamines as probable human carcinogens, rigorous genotoxicity testing is essential to assess the potential risk to human health.[1] These application notes provide a detailed overview and experimental protocols for the assessment of N-Nitrosofolic acid genotoxicity using a battery of standard in vitro cell-based assays.
N-nitroso compounds are known to require metabolic activation to exert their genotoxic effects.[1] They are converted by cytochrome P450 (CYP) enzymes into unstable intermediates that can alkylate DNA, leading to mutations and chromosomal damage.[2] Therefore, the inclusion of an exogenous metabolic activation system, such as a liver S9 fraction, is critical for these assays. For N-nitrosamines, enhanced testing conditions, particularly for the Ames test, have been recommended to improve the sensitivity of detection.[3]
Recent studies have evaluated the genotoxicity of N-Nitrosofolic acid. It has been reported as negative in the enhanced Ames test (EAT) and did not induce DNA damage or micronucleus formation in both 2D and 3D HepaRG cell models.[4] An earlier evaluation by the International Agency for Research on Cancer (IARC) in 1978 was inconclusive due to limited data.[5]
This document outlines the protocols for three key in vitro genotoxicity assays: the Bacterial Reverse Mutation Assay (Ames Test), the in vitro Micronucleus Assay, and the Alkaline Comet Assay.
Data Presentation
The following table summarizes the expected outcomes for the genotoxicity testing of N-Nitrosofolic acid based on available literature.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli strains | With enhanced hamster and rat liver S9 | Negative | [4][6] |
| In Vitro Micronucleus Assay | 2D and 3D HepaRG cells | Yes | Negative | [4] |
| In Vitro Comet Assay | 2D and 3D HepaRG cells | Yes | Negative | [4] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for N-Nitrosamines
This protocol is adapted from the OECD 471 guideline with enhancements recommended for N-nitrosamines.[3]
Objective: To detect gene mutations induced by N-Nitrosofolic acid using various strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[3]
-
Test Compound: N-Nitrosofolic acid. Note: Dissolve in deionized water, as DMSO has been shown to yield negative results while aqueous suspensions showed weakly positive or equivocal results.[6]
-
Metabolic Activation System: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat and hamster liver S9 fraction.[3]
-
Cofactor Solution: NADP, Glucose-6-phosphate.
-
Media: Oxoid Nutrient Broth No. 2, Minimal glucose agar plates, Top agar supplemented with L-histidine and D-biotin (for S. typhimurium) or L-tryptophan (for E. coli).
-
Positive Controls:
-
Without S9: Sodium azide (for TA100, TA1535), 4-Nitroquinoline 1-oxide (for TA98), Mitomycin C (for WP2 uvrA).
-
With S9: 2-Aminoanthracene (for all strains), N-nitrosodimethylamine (NDMA).[3]
-
-
Negative Control: Deionized water.
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of each tester strain in nutrient broth at 37°C with shaking.
-
Preparation of Test and Control Solutions: Prepare a range of concentrations of N-Nitrosofolic acid in deionized water. Prepare appropriate concentrations of positive and negative controls.
-
Pre-incubation:
-
In a sterile tube, add 0.1 mL of the tester strain culture, 0.5 mL of S9 mix (or phosphate buffer for tests without metabolic activation), and 0.1 mL of the test compound solution.
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.[3]
-
-
Plating:
-
After pre-incubation, add 2.0 mL of molten top agar (45°C) to each tube, vortex briefly, and pour onto the surface of minimal glucose agar plates.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies to at least twice the mean of the negative control.
In Vitro Micronucleus Assay
This protocol is based on the OECD 487 guideline and is suitable for cell lines like HepaRG, which are metabolically competent, or other mammalian cell lines like CHO or TK6 with the addition of an S9 mix.[4][7]
Objective: To determine if N-Nitrosofolic acid induces chromosomal damage by detecting the presence of micronuclei in cultured mammalian cells.
Materials:
-
Cell Line: HepaRG cells (metabolically competent) or CHO/TK6 cells.
-
Test Compound: N-Nitrosofolic acid dissolved in deionized water.
-
Metabolic Activation System (if using CHO/TK6): Hamster liver S9 fraction is recommended for N-nitrosamines.[1][8]
-
Culture Medium: Appropriate for the chosen cell line.
-
Cytochalasin B: To block cytokinesis, resulting in binucleated cells.
-
Positive Controls:
-
Without S9: Mitomycin C.
-
With S9: Cyclophosphamide.
-
-
Negative Control: Deionized water.
-
Fixative: Methanol:Acetic acid (3:1).
-
Stain: Giemsa or a fluorescent DNA stain (e.g., DAPI).
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and allow them to attach and grow for 24 hours.
-
Treatment:
-
Short Treatment (with and without S9): Treat cells with various concentrations of N-Nitrosofolic acid for 3-4 hours.
-
Long Treatment (without S9): Treat cells for approximately 1.5-2.0 cell cycles (e.g., 24 hours).
-
-
Removal of Test Compound: After the treatment period, wash the cells with buffer and add fresh medium containing Cytochalasin B.
-
Incubation with Cytochalasin B: Incubate for a period sufficient to allow for one cell division (e.g., 24-28 hours for CHO cells).
-
Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Resuspend cells in a hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm.
-
Fixation: Fix the cells with the fixative solution.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa or a fluorescent dye.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This protocol is based on established methods for detecting DNA strand breaks and alkali-labile sites.[9][10]
Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in cells treated with N-Nitrosofolic acid.
Materials:
-
Cell Line: HepaRG or other suitable mammalian cells.
-
Test Compound: N-Nitrosofolic acid dissolved in deionized water.
-
Metabolic Activation System (if needed): Hamster liver S9 fraction.
-
Agarose: Normal melting point and low melting point agarose.
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Stain: Ethidium bromide or SYBR Green.
-
Positive Control: Ethyl methanesulfonate (EMS) or H₂O₂.
-
Negative Control: Deionized water.
Procedure:
-
Cell Treatment: Treat cells in suspension or in culture plates with N-Nitrosofolic acid for a short period (e.g., 2-4 hours).
-
Cell Harvesting: Harvest the cells and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose (at 37°C) and pipette onto a pre-coated slide (coated with normal melting point agarose). Allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.[10]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at low voltage (e.g., 25 V) and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Analyze the slides using a fluorescence microscope equipped with an appropriate filter. Quantify DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
Data Analysis: A positive result is characterized by a statistically significant increase in comet tail length or tail moment in treated cells compared to the negative control.
Mandatory Visualizations
Caption: Workflow for the Enhanced Ames Test.
Caption: Workflow for the In Vitro Micronucleus Assay.
Caption: Workflow for the Alkaline Comet Assay.
Caption: N-Nitrosamine Induced DNA Damage Pathway.
References
- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Nitrosofolic Acid (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. toxys.com [toxys.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ames Test for N-Nitrosofolic Acid Mutagenicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. This application note provides a detailed protocol for evaluating the mutagenicity of N-Nitrosofolic acid, a nitrosamine impurity of folic acid. The protocol is based on the enhanced Ames test conditions recommended for N-nitrosamines, which are known to sometimes produce false-negative results under standard testing conditions.
Recent studies have classified N-Nitrosofolic acid as negative in the Ames test when using dimethyl sulfoxide (DMSO) as the solvent. However, equivocal or weakly positive results have been observed when tested as an aqueous suspension.[1] An older study from the 1970s reportedly found N-Nitrosofolic acid to be mutagenic, highlighting the importance of using a highly sensitive and appropriate protocol. This document outlines a robust methodology to ensure reliable and reproducible results for the mutagenicity assessment of N-Nitrosofolic acid.
Data Presentation
Currently, publicly available literature does not provide specific quantitative data on the number of revertant colonies for N-Nitrosofolic acid. The available information indicates a qualitative outcome.
| Compound | Solvent | Metabolic Activation (S9) | Result | Reference |
| N-Nitrosofolic acid | DMSO | With and without S9 | Negative | Heflich et al. |
| N-Nitrosofolic acid | Aqueous Suspension | With and without S9 | Equivocal/Weakly Positive | Heflich et al. |
| N-Nitrosofolic acid | Not Specified | Not Specified | Positive | Purchase et al. (1976, 1978) |
Experimental Protocol: Enhanced Ames Test for N-Nitrosamines
This protocol is adapted from the recommendations of regulatory agencies for testing N-nitrosamine impurities and is designed to maximize the sensitivity of the assay.
Materials
-
Test Substance: N-Nitrosofolic acid
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
-
Metabolic Activation System:
-
Aroclor 1254-induced rat liver S9 fraction
-
Phenobarbital/β-naphthoflavone-induced hamster liver S9 fraction
-
S9 Cofactor Mix (NADP, Glucose-6-phosphate)
-
-
Media and Reagents:
-
Oxoid Nutrient Broth No. 2
-
Minimal glucose agar plates (Vogel-Bonner Medium E)
-
Top agar (containing 0.5% NaCl and 0.5% agar) supplemented with a trace amount of L-histidine and D-biotin (for S. typhimurium) or L-tryptophan (for E. coli).
-
-
Solvent/Vehicle: Dimethyl sulfoxide (DMSO) or water.
-
Positive Controls:
-
Without S9 activation: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98), 9-aminoacridine (for TA1537), and mitomycin C (for WP2 uvrA (pKM101)).
-
With S9 activation: 2-anthramine (for all strains except TA1537), benzo[a]pyrene.
-
-
Negative Control: Solvent/vehicle used to dissolve the test substance.
Experimental Procedure
The pre-incubation method should be employed for testing N-nitrosamines as it generally provides higher sensitivity.
2.1. Preparation of Bacterial Cultures:
-
Inoculate each bacterial tester strain into a separate flask containing Oxoid Nutrient Broth No. 2.
-
Incubate overnight at 37°C with shaking (approximately 120 rpm) until the cultures reach a density of 1-2 x 10⁹ cells/mL.
2.2. Preparation of S9 Mix:
-
Prepare the S9 mix on the day of the experiment.
-
For the 30% S9 mix, combine 3 parts of the S9 fraction with 7 parts of the S9 Cofactor Mix. Keep the S9 mix on ice.
2.3. Pre-incubation Assay:
-
In sterile test tubes, add the following in order:
-
0.1 mL of the appropriate bacterial culture.
-
0.05 mL of the test substance solution (N-Nitrosofolic acid) at various concentrations, positive control, or negative control.
-
0.5 mL of either 30% rat liver S9 mix, 30% hamster liver S9 mix, or phosphate buffer (for assays without metabolic activation).
-
-
Vortex the tubes gently and incubate at 37°C for 30 minutes with gentle shaking.
-
After incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
-
Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.
-
Gently tilt and rotate the plates to ensure an even distribution of the top agar.
-
Allow the top agar to solidify completely at room temperature.
2.4. Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
After incubation, count the number of revertant colonies on each plate.
-
Examine the plates for signs of cytotoxicity (a significant reduction in the number of revertant colonies or a clearing of the background bacterial lawn).
Data Analysis and Interpretation
A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the mean of the negative control for at least one tester strain, with or without metabolic activation. An equivocal result is a reproducible, but not dose-dependent, increase in revertants. A negative result shows no significant, reproducible increase in revertant colonies.
Mandatory Visualizations
Caption: Workflow for the Enhanced Ames Test of N-Nitrosofolic Acid.
Caption: Putative Mutagenic Pathway of N-Nitroso Compounds in the Ames Test.
References
Application Notes and Protocols: N-Nitrosofolic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid, a derivative of folic acid, has emerged as a compound of interest in cancer research due to its selective cytotoxic effects on tumor cells. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its application in cancer cell line studies. The primary mode of action of N-Nitrosofolic acid involves the induction of oxidative stress, leading to apoptosis. This document is intended to serve as a valuable resource for researchers investigating novel anticancer agents.
Mechanism of Action
N-Nitrosofolic acid exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis. Its mechanism is thought to involve the depletion of intracellular glutathione (GSH), a key antioxidant, which leads to an accumulation of ROS and disrupts the cellular redox balance. This state of oxidative stress triggers a cascade of events culminating in programmed cell death. While the precise downstream signaling pathways are still under investigation, evidence suggests the involvement of the intrinsic apoptotic pathway.
Data Presentation
Cytotoxicity of N-Nitrosofolic Acid in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for N-Nitrosofolic acid in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | ~10–20 | [1] |
| MCF-7 | Breast Cancer | ~10–20 | [1] |
Further research is required to establish IC50 values across a broader range of cancer cell lines.
Key Experiments and Protocols
This section provides detailed methodologies for essential experiments to characterize the effects of N-Nitrosofolic acid on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of N-Nitrosofolic acid on cancer cells by measuring their metabolic activity.
Materials:
-
N-Nitrosofolic acid
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of N-Nitrosofolic acid in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of N-Nitrosofolic acid. Include a vehicle control (medium with the solvent used to dissolve N-Nitrosofolic acid).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
N-Nitrosofolic acid
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with N-Nitrosofolic acid at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Logical Relationship of Apoptosis Detection
Caption: Cell state differentiation in the Annexin V/PI apoptosis assay.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS using a fluorescent probe.
Materials:
-
N-Nitrosofolic acid
-
Cancer cell line of interest
-
96-well black, clear-bottom plates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Treat the cells with various concentrations of N-Nitrosofolic acid in PBS.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at different time points using a fluorescence microplate reader.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
N-Nitrosofolic acid
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with N-Nitrosofolic acid for the desired duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
N-Nitrosofolic acid
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with N-Nitrosofolic acid, harvest, and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Signaling Pathways
N-Nitrosofolic acid, as a nitric oxide (NO) donor, is presumed to influence signaling pathways commonly modulated by NO in cancer cells. The primary mechanism is the induction of oxidative stress, which can impact various downstream targets.
Proposed Signaling Pathway for N-Nitrosofolic Acid-Induced Apoptosis
Caption: Proposed mechanism of N-Nitrosofolic acid-induced apoptosis.
References
Application Notes and Protocols for the Laboratory Synthesis of N-Nitrosofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosofolic acid, specifically N10-nitrosofolic acid, is a nitrosated derivative of folic acid. It is primarily recognized as a potential impurity in folic acid preparations and pharmaceutical products. The synthesis of N-Nitrosofolic acid in a laboratory setting is crucial for its use as a reference standard in analytical method development, impurity profiling, and toxicological studies. This document provides detailed protocols for the chemical synthesis of N-Nitrosofolic acid, along with methods for its purification and characterization. The synthesis is based on the nitrosation of the secondary amine group in the p-aminobenzoylglutamic acid moiety of folic acid using a nitrosating agent under acidic conditions.
Chemical and Physical Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₈O₇ | [1] |
| Molecular Weight | 470.40 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Synonyms | N10-Nitrosofolic acid, N-nitrosopteroylglutamic acid | [2] |
| CAS Number | 26360-21-4 | [3] |
Synthesis Pathway
The synthesis of N-Nitrosofolic acid is achieved through the nitrosation of folic acid. This reaction specifically targets the secondary amine at the N10 position. The overall reaction is depicted below.
Caption: General reaction scheme for the synthesis of N-Nitrosofolic acid.
Experimental Protocols
Two primary methods for the synthesis of N-Nitrosofolic acid are detailed below, derived from established procedures.[2]
Protocol 1: Synthesis using Concentrated Hydrochloric Acid
This protocol is adapted from "Example 4" of the US Patent 2,537,006.[2]
Materials:
-
Folic acid (4.41 g)
-
Concentrated hydrochloric acid (58.5 parts by weight)
-
Sodium nitrite (0.7 g)
-
Deionized water (10 parts by weight)
-
Ice
-
Beaker or reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 4.41 parts of folic acid in 58.5 parts of concentrated hydrochloric acid.
-
Cooling: Cool the solution to below 5°C using an external ice bath and by adding ice directly to the reaction mixture.
-
Nitrosation: While maintaining the temperature below 5°C, slowly add a solution of 0.7 parts of sodium nitrite in 10 parts of water. A white solid will begin to precipitate during the addition.
-
Reaction Completion: After the complete addition of the sodium nitrite solution, continue to cool the mixture for a short period to ensure complete precipitation.
-
Isolation: Filter the precipitated white solid using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water.
-
Drying: Dry the product in a vacuum oven at a low temperature. The expected yield is approximately 3.2 parts.[2]
Protocol 2: Synthesis using 2N Hydrochloric Acid and Titration
This protocol is adapted from "Example 1" of the US Patent 2,537,006.[2]
Materials:
-
Pteroylglutamic acid (folic acid, ~90% purity, 5.069 g)
-
2 N Hydrochloric acid
-
0.1 N Sodium nitrite solution (107.8 parts by volume)
-
Starch-iodide paste (for endpoint determination)
-
Reaction vessel with cooling capabilities
-
Stirring apparatus
-
Filtration apparatus
-
Drying apparatus
Procedure:
-
Dissolution: Prepare a solution of 5.069 parts of pteroylglutamic acid in 2 N hydrochloric acid.
-
Cooling: Cool the solution to a temperature between -5°C and +5°C.
-
Nitrosation: Titrate the cooled solution with a 0.1 N sodium nitrite solution. Monitor the reaction endpoint by testing drops of the reaction mixture with an external starch-iodide paste. The endpoint is reached when a blue-black color is observed, indicating the presence of excess nitrous acid.
-
Precipitation and Isolation: The N-nitrosopteroylglutamic acid precipitates from the solution. Collect the precipitate by filtration.
-
Purification: The collected product can be further purified by dissolving it in water and reprecipitating it by the addition of acid.
-
Washing and Drying: Filter the purified product, wash with cold water, and dry at 60°C for two hours under vacuum.[2]
Experimental Workflow
The general workflow for the synthesis and purification of N-Nitrosofolic acid is outlined in the diagram below.
Caption: Laboratory workflow for the synthesis of N-Nitrosofolic acid.
Characterization Data (Expected)
While the original synthesis protocols relied on elemental analysis, modern characterization would involve the following techniques. The data presented here is illustrative of what would be expected.
| Technique | Expected Observations |
| ¹H NMR | Complex spectrum with characteristic shifts for the pteridine, p-aminobenzoyl, and glutamic acid moieties. The formation of the N-nitroso group will cause a downfield shift of the protons on the adjacent methylene group. |
| ¹³C NMR | Resonances corresponding to the carbon skeleton of folic acid, with shifts influenced by the N-nitroso group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of N-Nitrosofolic acid (m/z ≈ 471.13 [M+H]⁺). High-resolution mass spectrometry would confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N=O stretching (typically around 1450-1500 cm⁻¹), C=O stretching (carboxylic acids and amides), N-H, and O-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the synthesized compound. Retention time will differ from that of folic acid. |
Safety Precautions
-
N-Nitroso compounds are often potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Concentrated acids are corrosive and should be handled with caution.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The synthesis of N-Nitrosofolic acid can be reliably achieved in the laboratory through the nitrosation of folic acid with sodium nitrite in an acidic medium. The provided protocols offer a solid foundation for producing this compound for use as an analytical standard. It is imperative that appropriate safety measures are taken when handling the reagents and the final product due to the potential carcinogenicity of N-nitroso compounds. Modern analytical techniques should be employed to confirm the identity and purity of the synthesized N-Nitrosofolic acid.
References
Application Notes & Protocols for Quality Control Testing of N-Nitrosofolic Acid in Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosofolic acid is a nitrosamine impurity of folic acid, a B vitamin widely used in pharmaceuticals and dietary supplements.[1][2] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, making their presence in drug products a significant safety concern.[3][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals.[2][3][4] These guidelines necessitate robust and sensitive analytical methods for the detection and quantification of impurities like N-Nitrosofolic acid to ensure patient safety.[4][6] This document provides detailed application notes and protocols for the quality control testing of N-Nitrosofolic acid in pharmaceutical products, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
Regulatory Framework
Pharmaceutical manufacturers are required to conduct risk assessments to evaluate the potential for nitrosamine impurities in their products.[4] If a risk is identified, confirmatory testing using appropriately validated and sensitive methods is mandatory.[6][7] The FDA and EMA have set a maximum permitted daily intake for N-Nitrosofolic acid at 1,500 ng/day.[2]
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique for the quantification of N-Nitrosofolic acid due to its high sensitivity, selectivity, and ability to analyze complex sample matrices.[1][8][9] This method allows for the accurate detection of trace levels of the impurity, ensuring compliance with regulatory limits.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for N-Nitrosofolic acid analysis.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (with respect to folic acid) |
| Limit of Detection (LOD) | 4 µg/g[1] |
| Limit of Quantitation (LOQ) | 10 µg/g[1] |
| Limit of Quantitation (in drug product) | 10 µg/kg[2] |
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | > 0.995[1] |
| Accuracy (Recovery) | 83-110%[1] |
| Precision (RSD) | < 3%[1] |
Experimental Protocol: Quantification of N-Nitrosofolic Acid by LC-MS/MS
This protocol is based on a validated method for the determination of N-Nitrosofolic acid in folic acid containing supplements.[1]
1. Materials and Reagents
-
N-Nitrosofolic acid reference standard
-
N-Nitrosofolic acid-d₄ internal standard
-
Ammonia solution (0.1%)
-
Methanol (MeOH), LC-MS grade
-
Formic acid (0.1%), LC-MS grade
-
Deionized water, LC-MS grade
-
Pharmaceutical drug product containing folic acid
2. Standard Solution Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of N-Nitrosofolic acid-d₄ in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of N-Nitrosofolic acid reference standard into a blank matrix.
3. Sample Preparation
-
Weigh a portion of the homogenized pharmaceutical product.
-
Add the extraction solvent (0.1% ammonia solution:MeOH (9:1, v/v)) containing the internal standard (e.g., 5 ng/mL of N-Nitrosofolic acid-d₄).[1]
-
Vortex the sample to ensure thorough mixing.
-
Sonication or shaking may be employed to enhance extraction efficiency.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
4. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% formic acid in deionized water[1]
-
Mobile Phase B: Methanol[1]
-
Column: A suitable C18 reversed-phase column.
-
Gradient: A suitable gradient program to achieve separation of N-Nitrosofolic acid from other matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: A small injection volume (e.g., 5-10 µL).
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Ionization Electrospray (ESI-)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both N-Nitrosofolic acid and the internal standard (N-Nitrosofolic acid-d₄). These transitions should be optimized for sensitivity and specificity.
-
5. Data Analysis
-
Integrate the peak areas for the MRM transitions of N-Nitrosofolic acid and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-Nitrosofolic acid in the sample by interpolating its peak area ratio from the calibration curve.
Visualizations
Diagram 1: N-Nitrosofolic Acid Formation Pathway
A simplified diagram illustrating the potential formation of N-Nitrosofolic acid.
Diagram 2: Experimental Workflow for N-Nitrosofolic Acid QC Testing
A flowchart of the experimental workflow for N-Nitrosofolic acid quality control.
References
- 1. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytolab.com [phytolab.com]
- 3. fda.gov [fda.gov]
- 4. FDA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Regulatory Guidance and Analytical Protocols for the Control of N-Nitrosofolic Acid in Pharmaceutical Products
For Immediate Release
This application note provides a comprehensive overview of the current regulatory landscape and recommended analytical procedures for the detection and quantification of N-Nitrosofolic acid, a potential genotoxic impurity, in drug substances and products. This document is intended for researchers, scientists, and drug development professionals involved in quality control and regulatory compliance.
Introduction
N-nitroso compounds are a class of potent genotoxic impurities that have come under scrutiny from global regulatory agencies. N-Nitrosofolic acid is a nitrosamine impurity that can potentially form in pharmaceutical products containing folic acid. Due to the carcinogenic potential of nitrosamines, it is imperative for pharmaceutical manufacturers to control the presence of these impurities to ensure patient safety.[1] This document outlines the acceptable intake limits set by regulatory bodies and provides a detailed analytical protocol for the quantification of N-Nitrosofolic acid.
Regulatory Framework and Acceptable Intake Limits
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of nitrosamine impurities in human drugs.[2][3] These guidelines emphasize a risk-based approach to identify and mitigate the presence of nitrosamines.
The acceptable intake (AI) limit for a nitrosamine is a level that approximates a negligible increased cancer risk (one additional case in 100,000) over a lifetime of exposure.[4] For N-Nitrosofolic acid, the established AI limit is 1500 ng/day .[5][6][7][8] This limit is determined based on the Carcinogenic Potency Categorization Approach (CPCA), which categorizes nitrosamines based on their structural features and predicted carcinogenic potency.[7][9]
Table 1: Regulatory Limits for N-Nitrosofolic Acid
| Impurity | Source API | Potency Category | Recommended AI Limit (ng/day) |
| N-Nitrosofolic acid | Folic Acid | 4 | 1500 |
Potential Carcinogenic Signaling Pathway of N-Nitroso Compounds
N-nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 enzymes in the liver. The metabolic process leads to the formation of unstable α-hydroxy nitrosamines, which then spontaneously decompose to form highly reactive electrophilic diazonium ions. These ions can then alkylate DNA, leading to the formation of DNA adducts. If these DNA adducts are not repaired, they can cause mutations during DNA replication, which can initiate the process of carcinogenesis.
Caption: Metabolic activation of N-nitroso compounds and subsequent DNA damage leading to carcinogenesis.
Analytical Protocol for the Determination of N-Nitrosofolic Acid by LC-MS/MS
This protocol describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitrosofolic acid in drug substances and finished products. The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Materials and Reagents
-
N-Nitrosofolic acid reference standard
-
N-Nitrosofolic acid-d4 (isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution (0.1%)
Standard and Sample Preparation
4.2.1. Standard Stock Solution (SSS) Prepare a stock solution of N-Nitrosofolic acid in methanol at a concentration of 1 mg/mL.
4.2.2. Internal Standard (IS) Stock Solution Prepare a stock solution of N-Nitrosofolic acid-d4 in methanol at a concentration of 1 mg/mL.
4.2.3. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the SSS with a suitable diluent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected range of the analyte. Spike each working standard with the IS at a constant concentration (e.g., 5 ng/mL).
4.2.4. Sample Preparation
-
Drug Substance: Accurately weigh a suitable amount of the folic acid drug substance and dissolve it in the extraction solvent (0.1% ammonia solution:methanol, 9:1 v/v) containing the internal standard.
-
Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of folic acid into a suitable container. Add the extraction solvent containing the internal standard, vortex, and sonicate to ensure complete extraction. Centrifuge the sample and collect the supernatant for analysis.
LC-MS/MS Instrumentation and Conditions
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Optimized for separation of N-Nitrosofolic acid from matrix components |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined using the N-Nitrosofolic acid reference standard (parent ion -> product ion) |
| Dwell Time | Optimized for each transition |
| Gas Temperatures | Optimized for the instrument |
| Gas Flows | Optimized for the instrument |
Method Validation
The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Repeatability: ≤ 15%, Intermediate Precision: ≤ 20% |
| LOQ | Sufficiently low to quantify N-Nitrosofolic acid at a level well below the AI limit. |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of N-Nitrosofolic acid in pharmaceutical products.
Caption: General workflow for the analysis of N-Nitrosofolic acid.
Conclusion
The control of N-Nitrosofolic acid in pharmaceutical products is a critical aspect of ensuring patient safety. Adherence to the regulatory guidelines and the implementation of a robust, validated analytical method, such as the LC-MS/MS protocol detailed in this application note, are essential for manufacturers. This will enable the accurate quantification of this potential impurity and ensure that drug products meet the stringent safety standards set by regulatory authorities.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 3. EMA/CMDh: Nitrosamine Q&A Document updated - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. intuslegerechemia.com [intuslegerechemia.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: Monitoring N-Nitrosofolic Acid Formation in Folic Acid Containing Drug Products During Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. N-Nitrosofolic acid is a nitrosamine impurity that can form in drug products containing folic acid.[1][2] The formation of N-Nitrosofolic acid can occur when residual nitrites, often present in excipients, react with the folic acid molecule, which contains a secondary amine group susceptible to nitrosation.[2] Factors such as temperature, humidity, and the specific formulation can influence the rate of formation of this impurity during the product's shelf life.[3][4][5]
This application note provides a comprehensive protocol for monitoring the formation of N-Nitrosofolic acid in solid dosage forms of folic acid containing drug products during storage. It includes a detailed analytical method for the quantification of N-Nitrosofolic acid and a protocol for conducting stability studies under various conditions.
N-Nitrosofolic Acid Formation Pathway
The formation of N-Nitrosofolic acid occurs through the nitrosation of the secondary amine in the p-aminobenzoylglutamic acid portion of the folic acid molecule by a nitrosating agent, typically derived from nitrite salts under acidic conditions.
Caption: Chemical reaction pathway for the formation of N-Nitrosofolic acid.
Analytical Protocol: Quantification of N-Nitrosofolic Acid by LC-MS/MS
This protocol is adapted from a validated method for the determination of N-Nitrosofolic acid in supplements and is suitable for monitoring its formation in drug products.[1][6]
Materials and Reagents
-
N-Nitrosofolic acid reference standard
-
N-Nitrosofolic acid-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution (0.1%)
-
Deionized water (18.2 MΩ·cm)
-
Folic acid drug product tablets/capsules
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in deionized water |
| Mobile Phase B | Methanol |
| Gradient | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Standard and Sample Preparation
3.5.1. Standard Stock Solutions (100 µg/mL)
-
Accurately weigh and dissolve N-Nitrosofolic acid and N-Nitrosofolic acid-d4 in 0.1% ammonia solution to obtain individual stock solutions of 100 µg/mL.
3.5.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the N-Nitrosofolic acid stock solution with a mixture of 0.1% ammonia solution and methanol (9:1, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Spike each working standard with the internal standard (N-Nitrosofolic acid-d4) to a final concentration of 10 ng/mL.
3.5.3. Sample Preparation
-
Accurately weigh and crush a representative number of tablets (or empty the contents of capsules) to obtain a fine powder.
-
Transfer an amount of powder equivalent to one dosage unit into a volumetric flask.
-
Add the extraction solvent (0.1% ammonia solution:methanol, 9:1, v/v) containing the internal standard (10 ng/mL N-Nitrosofolic acid-d4).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines, with typical acceptance criteria as follows:
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.995 for the calibration curve |
| Accuracy | Recovery of 80-120% for spiked samples at three concentration levels |
| Precision | Repeatability (RSD < 15%), Intermediate Precision (RSD < 15%) |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1; must be below the reporting threshold for the impurity |
Protocol for Drug Product Stability Study
This protocol outlines a stability study to monitor the formation of N-Nitrosofolic acid in a folic acid drug product under various storage conditions as per ICH guidelines.[7][8]
Experimental Workflow
Caption: Experimental workflow for a stability study of N-Nitrosofolic acid.
Study Design
-
Product: Folic acid tablets (e.g., 5 mg strength) from a single manufacturing batch.
-
Packaging: The product should be stored in its intended commercial packaging.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 2, 3, and 6 months
-
-
Tests: At each time point, samples will be tested for the content of N-Nitrosofolic acid using the validated LC-MS/MS method described above. Other stability-indicating tests (e.g., assay of folic acid, dissolution, related substances) should also be performed.
Data Presentation
The quantitative results for N-Nitrosofolic acid should be tabulated to facilitate comparison and trend analysis. The following table provides an illustrative example of how the data could be presented.
Table 1: Illustrative Example of N-Nitrosofolic Acid Formation in Folic Acid Tablets (5 mg) During Storage
| Time Point (Months) | Storage Condition | N-Nitrosofolic Acid (ng/tablet) | N-Nitrosofolic Acid (ppm relative to Folic Acid) |
| 0 | - | < LOQ | < LOQ |
| 3 | 25°C / 60% RH | 5.2 | 1.04 |
| 40°C / 75% RH | 15.8 | 3.16 | |
| 6 | 25°C / 60% RH | 8.9 | 1.78 |
| 40°C / 75% RH | 32.5 | 6.50 | |
| 12 | 25°C / 60% RH | 15.1 | 3.02 |
| 18 | 25°C / 60% RH | 21.3 | 4.26 |
| 24 | 25°C / 60% RH | 28.0 | 5.60 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The formation of N-Nitrosofolic acid is a potential risk in folic acid containing drug products that must be monitored throughout the product's shelf life. The protocols provided in this application note offer a robust framework for the reliable quantification of N-Nitrosofolic acid and for conducting comprehensive stability studies. By implementing these methodologies, researchers, scientists, and drug development professionals can ensure the safety and quality of their products and comply with regulatory expectations for the control of nitrosamine impurities.
References
- 1. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytolab.com [phytolab.com]
- 3. N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosofolic Acid LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of N-Nitrosofolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to matrix effects, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my N-Nitrosofolic acid analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] In complex matrices like multivitamin supplements or biological fluids, components such as sugars, minerals, vitamins, and phospholipids are common causes of matrix effects.[3][4][5]
Q2: I am observing poor sensitivity and inconsistent results. Could matrix effects be the cause?
A2: Yes, inconsistent sensitivity, poor reproducibility, and non-linear calibration curves are classic symptoms of uncompensated matrix effects.[6] When co-eluting matrix components interfere with the ionization of N-Nitrosofolic acid, the signal response can vary significantly between injections, especially between standards prepared in a clean solvent and samples prepared in a complex matrix.[3]
Q3: What is the best way to correct for matrix effects?
A3: The most widely recognized and effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] A SIL-IS, such as N-Nitrosofolic acid-d4, is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior.[1][4] Because it is affected by matrix interference in the same way as the target analyte, it allows for accurate correction, improving precision and accuracy.[7]
Q4: Which ionization mode is better for N-Nitrosofolic acid analysis, ESI or APCI?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][7] However, the choice depends on the analyte's chemical properties. For N-Nitrosofolic acid, published methods have successfully used ESI in negative ionization mode, which provides high selectivity and sensitivity.[4][5][8] If you are experiencing significant ion suppression with ESI, testing APCI could be a viable alternative as it is often more tolerant to matrix components.[7][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your N-Nitrosofolic acid LC-MS/MS analysis.
Problem: Low Signal Intensity or Complete Signal Loss in Matrix Samples
This is a common indication of severe ion suppression. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Quantitatively Assess the Matrix Effect
Before making changes, confirm that matrix effects are the root cause. This is done by comparing the signal response of an analyte spiked into a blank matrix extract against the response of the analyte in a clean solvent.
Protocol: Post-Extraction Spike Analysis
-
Prepare Set A (Neat Solution): Spike the analyte of interest (N-Nitrosofolic acid) at a known concentration (e.g., 50 ng/mL) into the initial mobile phase or a clean solvent.
-
Prepare Set B (Post-Spike Matrix): Extract a blank matrix sample (one that does not contain N-Nitrosofolic acid) using your established sample preparation protocol. After extraction, spike the N-Nitrosofolic acid into this extract at the same final concentration as Set A.
-
Analyze and Calculate: Inject both sets of samples into the LC-MS/MS system and record the peak areas. Calculate the matrix effect using the following formula:
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[2] The complexity of the matrix dictates the required cleanup level.
Comparison of Sample Preparation Techniques
| Technique | Selectivity & Cleanup | Typical Recovery | Throughput | Recommendation for N-Nitrosofolic Acid |
| Protein Precipitation (PPT) | Low | Good (>90%) | High | Suitable for initial screening but may leave significant matrix components.[10] |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable (60-90%) | Moderate | Can be effective but requires optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | High | Good (>85%) | Moderate | Highly Recommended. Effectively removes salts, sugars, and other interferences, providing a much cleaner extract.[11][12] |
If you are currently using a simple "dilute and shoot" or protein precipitation method, switching to a more rigorous technique like SPE is likely to significantly reduce matrix effects.[12]
Step 3: Refine Chromatographic Conditions
Chromatographic separation is key to resolving your analyte from co-eluting matrix interferences.[13]
-
Adjust the Gradient: Develop a gradient that provides good separation between the large bulk of matrix components and the N-Nitrosofolic acid peak.
-
Use a Divert Valve: Program the divert valve to send the highly concentrated, early-eluting matrix components (like salts) to waste, only allowing the flow to enter the MS source during the elution window of your analyte.[13][14] This minimizes source contamination and suppression.
-
Evaluate Column Chemistry: While C18 columns are common, alternative stationary phases like biphenyl or pentafluorophenyl (PFP) can offer different selectivity and may better resolve N-Nitrosofolic acid from matrix components.[11][15]
Caption: Using a divert valve to reduce matrix introduction to the MS.
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS like N-Nitrosofolic acid-d4 is the most robust way to ensure data accuracy, as it co-elutes and experiences the same matrix effects as the unlabeled analyte.[4][5]
Workflow with SIL-IS
-
Add a known concentration of the SIL-IS to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.
-
Perform the extraction and LC-MS/MS analysis.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the SIL-IS. This ratio remains constant even if absolute signal intensity fluctuates due to matrix effects, providing reliable quantitation.[7]
Detailed Experimental Protocol: N-Nitrosofolic Acid Analysis
This protocol is based on published methods for the analysis of N-Nitrosofolic acid in complex samples like multivitamin supplements.[4][5][8]
1. Sample Preparation (Extraction)
-
Accurately weigh the sample (e.g., ground tablet) into a centrifuge tube.
-
Add the extraction solvent containing the SIL-IS. For example, add 10 mL of 0.1% Ammonia solution in Methanol (10:90, v/v) containing 5 ng/mL of N-Nitrosofolic acid-d4 .
-
Vortex vigorously for 2 minutes.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC Column | C18, approx. 100 x 2.1 mm, < 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[4][5] |
| Mobile Phase B | Methanol[4][5] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, then return to initial conditions for re-equilibration. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[4][5] |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for your specific instrument.Example: N-Nitrosofolic acid (Precursor Ion -> Product Ion)N-Nitrosofolic acid-d4 (Precursor Ion -> Product Ion) |
| Source Temp. | 400 - 550 °C |
| Collision Gas | Argon |
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmda.go.jp [pmda.go.jp]
- 8. semanticscholar.org [semanticscholar.org]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
Technical Support Center: Trace-Level N-Nitrosofolic Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for trace-level detection of N-Nitrosofolic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting trace levels of N-Nitrosofolic acid?
A1: The most widely used and highly sensitive method for the quantification of trace-level N-Nitrosofolic acid is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent selectivity and sensitivity, which is crucial when dealing with complex matrices such as multivitamin supplements or pharmaceutical formulations.[1][2]
Q2: Why is N-Nitrosofolic acid considered a critical impurity to monitor?
A2: N-Nitroso compounds, as a class, are of significant concern to regulatory agencies globally due to their potential carcinogenic and genotoxic effects on human health.[1][3] Consequently, regulatory bodies like the U.S. FDA have established recommended acceptable intake limits for N-Nitrosofolic acid, necessitating highly sensitive analytical methods for its detection.[4]
Q3: What are the typical storage conditions for N-Nitrosofolic acid reference standards?
A3: For short-term storage (days to weeks), N-Nitrosofolic acid standards should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C.[5] The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks under ordinary shipping conditions.[5]
Q4: What is a suitable internal standard for the analysis of N-Nitrosofolic acid?
A4: The use of a deuterated internal standard, specifically N-nitroso folic acid-d4, is highly recommended.[1][2] This isotopic internal standard enhances the accuracy and precision of the method by compensating for matrix effects and variations during sample preparation and injection.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the trace-level analysis of N-Nitrosofolic acid.
Issue 1: Low or No Signal/Response for N-Nitrosofolic Acid
| Possible Cause | Troubleshooting Steps |
| Improper Sample Extraction | Ensure the extraction solvent is appropriate. A common and effective extraction solution is a 9:1 (v/v) mixture of 0.1% ammonia solution and methanol.[1][2] Verify that the sample is fully dissolved and extracted. |
| Degradation of Analyte | N-nitroso compounds can be unstable. Ensure proper storage of samples and standards (cool, dark conditions).[5] Prepare working standards fresh daily. |
| Incorrect MS Ionization Mode | N-Nitrosofolic acid is effectively quantified using negative ionization mode in Multiple Reaction Monitoring (MRM).[1][2] Confirm that your mass spectrometer is set to the correct polarity. |
| Suboptimal Mobile Phase | The mobile phase composition is critical. A common setup uses 0.1% formic acid in deionized water as mobile phase A and methanol as mobile phase B.[1][2] Ensure the mobile phase components are of high purity (LC-MS grade).[7] |
Issue 2: High Background Noise or Matrix Interference
| Possible Cause | Troubleshooting Steps |
| Complex Sample Matrix | Samples like multivitamin supplements contain numerous ingredients that can cause interference.[1][2] Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.[6] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives to minimize background noise.[7] Periodically flush the HPLC system with a strong organic solvent like acetonitrile to remove contaminants.[7] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of N-Nitrosofolic acid. Adjusting the chromatographic gradient to better separate the analyte from interfering peaks can help. The use of a deuterated internal standard is also crucial to compensate for this effect.[1][6] |
| Insufficient Column Equilibration | Long equilibration times under highly aqueous conditions can lead to the buildup of contaminants on the column, which can elute during the gradient and cause ghost peaks. Keep equilibration times as short as possible.[7][8] |
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Large System Dead Volume | Minimize the tubing length and diameter between the injector, column, and detector to reduce dead volume, which can cause peak broadening.[8] |
| Column Degradation | If the peak shape deteriorates over time, the column may be degrading. Try flushing the column or, if necessary, replace it. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions with Stationary Phase | The addition of a small amount of an acid, like formic acid, to the mobile phase can help to improve peak shape by minimizing unwanted interactions with the column packing material.[1][2] |
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the determination of N-Nitrosofolic acid in folic acid and multivitamin supplements.[1][2][4][9]
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) | Instrument LOD was 0.4 ng/mL.[4] |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) | - |
| **Linearity (R²) ** | > 0.995 | Linear range of 1–20 ng/mL.[4][9] |
| Accuracy (Recovery) | 83–110% | - |
| Precision (RSD) | 3% | Intraday precision.[4] |
Experimental Protocols
Standard and Sample Preparation
a. Stock Standard Preparation:
-
Prepare a 50 µg/mL stock solution of N-Nitrosofolic acid and N-Nitrosofolic acid-d4 reference standards by dissolving them in a 0.1% ammonia solution.[9]
-
Further dilute the stock solutions to 1 µg/mL using a mixture of 0.1% ammonia solution and methanol (9:1, v/v) to create intermediate standard and internal standard (IS) solutions.[9]
b. Working Standard Preparation:
-
Prepare working standard solutions at concentrations of 0.4, 1, 2, 5, 10, and 20 ng/mL of N-Nitrosofolic acid from the intermediate standard solution.[9]
-
Each working standard should contain 5 ng/mL of N-Nitrosofolic acid-d4 (IS).[9]
c. Sample Preparation:
-
Weigh the sample (e.g., ground tablet) into a suitable centrifuge tube.
-
Add the extraction solution (0.1% ammonia solution:methanol, 9:1, v/v) containing 5 ng/mL of N-Nitrosofolic acid-d4.[1][2]
-
Vortex or sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column.
-
Gradient: A gradient elution program should be optimized to ensure good separation of N-Nitrosofolic acid from matrix components.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visual Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medkoo.com [medkoo.com]
- 6. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. tandfonline.com [tandfonline.com]
overcoming N-Nitrosofolic acid instability during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosofolic acid. The information provided addresses common challenges related to the instability of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitrosofolic acid and why is its analysis important?
N-Nitrosofolic acid is a nitrosamine impurity that can be present in folic acid, a widely used vitamin supplement.[1] Due to the potential carcinogenic nature of nitrosamines, regulatory agencies have set strict limits on their presence in pharmaceutical products.[1] Therefore, accurate and reliable quantification of N-Nitrosofolic acid is crucial for ensuring the safety of these products.
Q2: What are the main challenges in the analysis of N-Nitrosofolic acid?
The primary challenge in analyzing N-Nitrosofolic acid is its inherent instability during sample preparation.[1][2] Several factors, including pH, temperature, and light exposure, can lead to the degradation of the analyte, resulting in inaccurate quantification. Additionally, the complexity of sample matrices, such as in multivitamin supplements, can interfere with the analysis.[2][3]
Q3: What is the recommended analytical method for N-Nitrosofolic acid?
A highly selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of N-Nitrosofolic acid.[2][3] This method typically involves using an isotope-labeled internal standard, such as N-Nitrosofolic acid-d4, to ensure accuracy.[2][3]
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of N-Nitrosofolic Acid
Low or inconsistent recovery is a common problem and is often linked to the degradation of N-Nitrosofolic acid during sample preparation.
Possible Causes and Solutions:
-
Acidic Conditions: N-Nitrosofolic acid, much like other folates, is susceptible to degradation in acidic environments.
-
Elevated Temperatures: Heat can accelerate the degradation of N-Nitrosofolic acid.
-
Recommendation: Keep samples cool throughout the preparation process. Use ice baths for sample storage and avoid prolonged exposure to room temperature. If any heating steps are necessary, they should be as short as possible.
-
-
Light Exposure: Photodegradation can be a significant source of analyte loss, as folic acid and likely its N-nitroso derivative are sensitive to UV radiation.[4][5]
-
Recommendation: Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit area when possible.
-
-
Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of N-Nitrosofolic acid.
-
Recommendation: The addition of antioxidants can help to stabilize the analyte. Ascorbic acid (Vitamin C) has been shown to be an effective nitrite scavenger and can prevent the formation of nitrosamines.[6][7][8] Consider adding a small concentration (e.g., 0.1%) of ascorbic acid to your extraction solvent.
-
Issue 2: Artificial Formation of N-Nitrosofolic Acid During Sample Preparation
It is possible for N-Nitrosofolic acid to be formed during the sample preparation process itself if both folic acid and a nitrosating agent (like nitrite) are present.
Possible Causes and Solutions:
-
Presence of Nitrite: Nitrite contamination in reagents or the sample matrix can react with folic acid under certain conditions to form N-Nitrosofolic acid.
Data on Folate Stability
While specific quantitative data on the degradation kinetics of N-Nitrosofolic acid is limited in the literature, the stability of related folate compounds provides valuable insights. The following table summarizes the stability of various folates under different conditions. It is reasonable to assume that N-Nitrosofolic acid exhibits similar trends.
| Folate Compound | Condition | Stability | Reference |
| Folic Acid | pH 1.95-6.40 (72h) | Reservation ratio reduced to 23% | [9] |
| Folic Acid | pH 8.05-10.40 (72h) | Reservation ratio > 93.1% | [9] |
| Folic Acid | 100°C for 2h (pH 5.39-10.40) | Good stability | [9] |
| Tetrahydrofolate | Low pH | Unstable | [10] |
| 5-Methyltetrahydrofolate | pH 2-10 (with heat) | Relatively stable | [10] |
Experimental Protocols
Recommended Sample Preparation Protocol to Enhance Stability
This protocol is designed to minimize the degradation of N-Nitrosofolic acid during extraction from a solid sample matrix (e.g., multivitamin tablet).
-
Sample Weighing and Grinding:
-
Accurately weigh a representative portion of the sample.
-
If the sample is solid, grind it to a fine powder to ensure efficient extraction. Perform this step under low light conditions.
-
-
Extraction Solvent Preparation:
-
Prepare an extraction solvent of 0.1% ammonia solution in a 9:1 (v/v) mixture of water and methanol.
-
For added stability, freshly prepare a 0.1% (w/v) solution of ascorbic acid in the extraction solvent.
-
-
Extraction:
-
To the weighed sample, add a precise volume of the extraction solvent containing the internal standard (N-Nitrosofolic acid-d4).
-
Vortex or sonicate the sample for 15-20 minutes in a cold bath to ensure complete extraction.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet solid excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately by LC-MS/MS. If immediate analysis is not possible, store the vials at 2-8°C in the dark for no longer than 24 hours.
-
Visualizations
Caption: Factors contributing to N-Nitrosofolic acid instability and its potential for artificial formation.
Caption: Recommended workflow for N-Nitrosofolic acid sample preparation to ensure stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RUL - Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion [repozitorij.uni-lj.si]
- 3. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action spectrum for folic acid photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dsm-firmenich.com [dsm-firmenich.com]
- 8. dsm.com [dsm.com]
- 9. researchgate.net [researchgate.net]
- 10. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing ion suppression in N-Nitrosofolic acid mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in N-Nitrosofolic acid mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of N-Nitrosofolic acid?
Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] It is the reduction in the ionization efficiency of the target analyte, in this case, N-Nitrosofolic acid, due to the presence of co-eluting compounds from the sample matrix.[1][3] This suppression leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[4] In the analysis of N-Nitrosofolic acid, which is often a trace impurity in complex matrices like multivitamin supplements, ion suppression can be a significant challenge.[5][6]
Q2: What are the common causes of ion suppression in N-Nitrosofolic acid analysis?
Several factors can contribute to ion suppression in the mass spectrometry analysis of N-Nitrosofolic acid:
-
Matrix Components: Excipients in pharmaceutical formulations, vitamins (A, B, C, D, E), minerals, and other supplement ingredients can co-elute with N-Nitrosofolic acid and interfere with its ionization.[5][6]
-
High Analyte Concentration: Although less common for a trace impurity, high concentrations of other compounds in the sample can lead to competition for ionization.[4]
-
Mobile Phase Additives: Non-volatile salts or other additives in the mobile phase can crystallize on the ESI droplet, hindering the ionization of the analyte.[4]
-
Sample Preparation Artifacts: Contaminants introduced during sample processing, such as plasticizers from plastic tubes, can also cause ion suppression.[3][4]
Troubleshooting Guides
Problem: I am observing a significantly lower signal for N-Nitrosofolic acid than expected.
This is a classic symptom of ion suppression. Here are steps to troubleshoot and mitigate this issue:
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[1][3] The goal is to remove interfering compounds from the sample before LC-MS analysis.
-
Recommended Protocol: A robust sample preparation method for N-Nitrosofolic acid in multivitamin supplements involves extraction with a specific solvent mixture.[5][6]
Parameter Recommendation Extraction Solvent 0.1% Ammonia solution: Methanol (9:1, v/v) Internal Standard N-nitroso folic acid-d4 (Isotope-labeled) Procedure 1. Extract the sample with the recommended solvent containing the internal standard. 2. Vortex and sonicate to ensure complete extraction. 3. Centrifuge to pelletize insoluble matter. 4. Filter the supernatant before injection. -
Alternative Techniques: If the above protocol is insufficient, consider more rigorous cleanup methods.
| Technique | Principle | Advantage |
| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte onto a solid support and washes away interferences. | Highly effective at removing a wide range of matrix components.[1][3] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a solvent immiscible with the sample matrix. | Can be effective for separating compounds with different polarities.[1][3] |
Step 2: Optimize Chromatographic Separation
Improving the chromatographic separation can move the N-Nitrosofolic acid peak away from co-eluting, interfering compounds.[1][3]
-
Methodology: A proven LC method for N-Nitrosofolic acid utilizes a C18 column with a gradient elution.[5][6][7]
Parameter Recommendation Column Acclaim 120 C18, 4.6 x 150 mm, 3 µm Mobile Phase A 0.1% Formic acid in water Mobile Phase B 0.1% Formic acid in methanol Gradient A time-based gradient from high aqueous to high organic Flow Rate 0.400 mL/min -
Troubleshooting Tips:
-
Adjust the Gradient: A shallower gradient can improve the resolution between N-Nitrosofolic acid and interfering peaks.
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC/UHPLC) systems provide significantly better resolution than traditional HPLC, which can be very effective in reducing ion suppression.[8]
-
Step 3: Methodological Adjustments
If sample preparation and chromatography optimization are not sufficient, several other strategies can be employed.
| Strategy | Description |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[9] |
| Use of an Isotope-Labeled Internal Standard | An isotope-labeled internal standard (e.g., N-nitroso folic acid-d4) will co-elute with the analyte and experience the same degree of ion suppression.[3] The ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.[1] |
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix that is similar to the sample. This helps to compensate for the matrix effects during quantification.[3] |
| Change Ionization Source/Polarity | Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[4][9] If possible, switching to APCI could be beneficial. Additionally, as N-Nitrosofolic acid is quantified in negative ionization mode, this already reduces the number of potentially interfering compounds compared to positive mode.[5][6][9] |
Visual Guides
Caption: A logical workflow for troubleshooting ion suppression in N-Nitrosofolic acid analysis.
Caption: The mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. One moment, please... [providiongroup.com]
troubleshooting poor peak shape in N-Nitrosofolic acid chromatography
This guide provides troubleshooting advice for common issues encountered during the chromatographic analysis of N-Nitrosofolic acid, with a focus on resolving poor peak shapes.
Frequently Asked Questions (FAQs)
Peak Tailing
Question 1: What causes my N-Nitrosofolic acid peak to tail?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1][2] It can significantly impact the accuracy of integration and quantification.[1] The primary causes for peak tailing in N-Nitrosofolic acid analysis include:
-
Secondary Interactions: The analyte can have unwanted interactions with the stationary phase. For silica-based columns, acidic silanol groups can interact with basic functional groups on the analyte, causing tailing.[2][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of N-Nitrosofolic acid, the molecule may exist in multiple ionization states, leading to inconsistent interactions with the column.[4][5]
-
Column Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase, resulting in a tailing peak.[1][3][6]
-
Column Contamination and Degradation: Accumulation of contaminants from samples on the column inlet frit or degradation of the stationary phase over time can create active sites that cause tailing.[3][7] A partially blocked inlet frit can distort the sample stream, affecting all peaks in the chromatogram.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3]
Question 2: How can I eliminate peak tailing for N-Nitrosofolic acid?
To resolve peak tailing, a systematic approach is recommended. The following steps can help improve peak symmetry:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be at least one unit away from the analyte's pKa.[5] Using a buffer can help maintain a stable pH and improve reproducibility.[4][8] For nitrosamine analysis, phosphate buffers have been used successfully.[9]
-
Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves, the original issue was likely mass overload.[1][6]
-
Check for Column Contamination: If all peaks in your chromatogram are tailing, it may indicate a blocked column frit.[7] Try backflushing the column to waste to dislodge particulates. If this doesn't work, or if only the N-Nitrosofolic acid peak is tailing, consider using a guard column to protect the analytical column from strongly retained impurities.[7]
-
Use an Appropriate Column: Modern, high-purity silica columns with end-capping can reduce the number of available silanol groups, minimizing secondary interactions.[2][4]
-
Ensure Solvent Compatibility: Prepare your N-Nitrosofolic acid standard and samples in the initial mobile phase composition to ensure compatibility.[3]
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Peak Fronting
Question 1: Why is my N-Nitrosofolic acid peak fronting?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but indicates significant chromatographic problems.[10] Potential causes include:
-
Column Overload: Injecting a large sample volume or a high concentration of the analyte can lead to fronting.[11][12][13]
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase is a frequent cause of fronting.[10][12]
-
Column Collapse: A physical collapse of the column bed, often due to extreme pressure or pH, can cause severe peak fronting for all analytes.[7][12]
-
Inadequate Buffering: If the mobile phase has insufficient buffer capacity, the sample itself can alter the local pH on the column, leading to peak shape distortion.[11]
Question 2: How can I fix peak fronting?
Addressing peak fronting typically involves adjusting the sample injection conditions or checking the column's health:
-
Reduce Injection Volume and Concentration: The simplest first step is to inject a smaller volume or a more dilute sample to see if the fronting is due to overloading the column.[12]
-
Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve the sample is as close as possible to the mobile phase composition.[10][12] If a stronger solvent is needed for solubility, keep its proportion in the final injected sample to a minimum.[10]
-
Check Column Integrity: If fronting appears suddenly for all peaks and is accompanied by a drop in backpressure, the column may have failed.[7][10] In this case, the column will likely need to be replaced.[12]
Troubleshooting Workflow for Peak Fronting
References
- 1. m.youtube.com [m.youtube.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. mastelf.com [mastelf.com]
- 6. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of N-Nitrosofolic Acid Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of N-Nitrosofolic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the solubility and extraction of N-Nitrosofolic acid?
A1: The pH of the extraction solvent is the most critical factor. N-Nitrosofolic acid has limited solubility in neutral water and many organic solvents. Its solubility significantly increases in alkaline conditions.[1] Therefore, using an alkaline extraction solvent is paramount for achieving high extraction efficiency.
Q2: My extraction recovery for N-Nitrosofolic acid is consistently low. What are the likely causes?
A2: Low recovery can stem from several factors:
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Incorrect Solvent pH: As mentioned, N-Nitrosofolic acid requires an alkaline environment for efficient solubilization. Ensure your extraction solvent has an appropriate pH.
-
Analyte Degradation: N-Nitroso compounds are known to be susceptible to photodegradation.[2][3] Exposure of your samples and extracts to direct sunlight or strong laboratory light can lead to the breakdown of N-Nitrosofolic acid.
-
Insufficient Extraction Time/Mixing: Ensure adequate vortexing and sonication to facilitate the complete transfer of the analyte from the sample matrix to the solvent.[1]
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Matrix Effects: Complex sample matrices, such as multivitamin supplements, can interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[4][5]
Q3: Can N-Nitrosofolic acid form artificially during my sample preparation?
A3: Yes, the potential for artefactual formation of N-nitrosamines during sample preparation is a known issue.[6] This can occur if precursor amines and nitrosating agents (like nitrites, which can be present as impurities in excipients) are present in the sample matrix and the experimental conditions are favorable (e.g., acidic pH, high temperature). To mitigate this, it is recommended to avoid highly acidic conditions and excessive heat during sample preparation. The use of inhibitors, such as ascorbic acid or sulfamic acid, can also be considered.[6]
Q4: How should I store my samples and extracts to ensure the stability of N-Nitrosofolic acid?
A4: To minimize degradation, samples and extracts should be protected from light by using amber vials or by wrapping containers in aluminum foil. Storage at low temperatures (0 - 4 °C for short-term and -20 °C for long-term) in a dark environment is recommended to maintain the integrity of the analyte.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low/No Analyte Peak in Chromatogram | 1. Incomplete Extraction | - Verify the pH of the extraction solvent is alkaline. A recommended solvent is a 9:1 (v/v) mixture of 0.1% ammonia solution and methanol.[1][2] - Increase sonication time to ensure complete dissolution.[1] |
| 2. Analyte Degradation | - Protect samples from light at all stages of the experiment by using amber glassware or covering with foil.[2][3] - Avoid high temperatures during sample preparation. | |
| 3. LC-MS/MS System Issue | - Confirm the mass spectrometer is operating in the correct ionization mode (negative ionization for N-Nitrosofolic acid).[1][2] - Check and optimize MS parameters (e.g., MRM transitions). | |
| Poor Peak Shape | 1. Solvent Mismatch | - Ensure the final extract solvent is compatible with the initial mobile phase of your LC method to avoid peak distortion. |
| 2. Column Overload | - Dilute the sample to an appropriate concentration. Complex matrices may require further cleanup steps. | |
| High Variability in Results | 1. Inconsistent Sample Homogenization | - Ensure the sample is thoroughly homogenized before weighing to guarantee representative aliquots. |
| 2. Matrix Effects | - Implement a matrix-matched calibration curve or use an isotopically labeled internal standard (e.g., N-nitroso folic acid-d4) to compensate for matrix-induced signal suppression or enhancement.[1][2] | |
| 3. Artefactual Formation | - Review sample matrix for the presence of precursor amines and nitrosating agents. Consider adding inhibitors like ascorbic acid to the extraction solvent if artefactual formation is suspected.[6] |
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the determination of N-Nitrosofolic acid in supplement products.
| Parameter | Value | Reference |
| Extraction Solvent | 0.1% ammonia solution: Methanol (9:1, v/v) | [1][2] |
| Accuracy (Recovery) | 83-110% | [1][2] |
| Precision (RSD) | <3% | [1][2] |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) | [1][2] |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) | [1][2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Folic Acid Supplements
This protocol is adapted from the validated method described by Zeng et al. (2024).[1][2]
1. Materials:
-
Extraction Solvent: 0.1% ammonia solution in water mixed with Methanol (MeOH) in a 9:1 (v/v) ratio.
-
Internal Standard (IS) Solution: N-nitroso folic acid-d4 prepared in the extraction solvent (e.g., at 5 ng/mL).
-
15 mL centrifuge tubes.
-
Vortex mixer.
-
Sonicator.
-
Centrifuge.
-
LC-MS/MS system.
2. Procedure:
-
Weigh a homogenized sample amount equivalent to 1 mg of folic acid and transfer it to a 15 mL centrifuge tube.
-
Add 10 mL of the extraction solvent containing the internal standard.
-
Vortex the mixture thoroughly for 1 minute to ensure proper mixing.
-
Sonicate the mixture for 10 minutes in a water bath.[1]
-
Centrifuge the sample at a sufficient speed to pellet the solid material (e.g., 4000 rpm for 10 minutes).
-
Carefully collect the supernatant.
-
If necessary, filter the supernatant through a 0.22 µm filter.
-
Transfer the final extract to an amber autosampler vial for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) Approach
1. Materials:
-
SPE Cartridge: A strong cation-exchange or polymeric sorbent could be a starting point for method development.
-
Sample Loading Solution: Sample pre-treated and dissolved in an appropriate loading buffer.
-
Washing Solution: To remove interfering compounds.
-
Elution Solvent: A solvent system designed to elute N-Nitrosofolic acid from the sorbent.
-
SPE vacuum manifold.
2. Procedure (to be optimized):
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by an equilibration buffer.
-
Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove matrix interferences without eluting the analyte.
-
Elution: Elute the N-Nitrosofolic acid with a stronger solvent. The choice of solvent will depend on the sorbent chemistry.
-
Post-Elution: The eluate may require evaporation and reconstitution in a solvent compatible with the LC-MS/MS mobile phase.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for N-Nitrosofolic Acid.
References
- 1. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing N-Nitrosofolic Acid Formation in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the formation of N-Nitrosofolic acid, a potential mutagenic impurity, during the synthesis of folic acid.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitrosofolic acid and why is it a concern?
A1: N-Nitrosofolic acid (N-FA) is a nitrosamine impurity that can form during the synthesis of folic acid. Nitrosamines are a class of compounds that are considered probable human carcinogens. Therefore, their presence in active pharmaceutical ingredients (APIs) like folic acid is strictly regulated by health authorities such as the EMA and FDA to ensure patient safety.[1][2]
Q2: What is the primary chemical reaction that leads to the formation of N-Nitrosofolic acid during synthesis?
A2: N-Nitrosofolic acid is formed from the reaction of the secondary amine group in the folic acid molecule with nitrosating agents. The most common nitrosating agent is nitrous acid (HNO₂), which is typically formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[1][3] The reaction exclusively yields N10-nitrosofolic acid.[3]
Q3: At what stage of the folic acid synthesis is the formation of N-Nitrosofolic acid most likely to occur?
A3: The formation of N-Nitrosofolic acid is most likely to occur during steps where acidic conditions are present and there is a source of nitrite ions. This can happen during the main reaction steps or during work-up and purification if the pH is not carefully controlled.
Q4: What are the regulatory limits for N-Nitrosofolic acid in folic acid?
A4: Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (U.S. FDA) have set a maximum permitted daily intake of N-Nitrosofolic acid at 1,500 ng/day.[1]
Q5: What analytical methods are recommended for detecting and quantifying N-Nitrosofolic acid?
A5: A highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended for the accurate quantification of N-Nitrosofolic acid in folic acid and multivitamin supplements.[4][5] This method has a low limit of detection (LOD) and limit of quantification (LOQ), typically around 4 µg/g and 10 µg/g, respectively, with respect to folic acid.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of N-Nitrosofolic acid detected in the final product. | Presence of residual nitrites in raw materials. | Source high-purity raw materials with low nitrite content. Implement stringent quality control testing for incoming materials. |
| Acidic reaction or work-up conditions. | Maintain the reaction and work-up pH above 7. Folic acid exhibits good stability in buffers with a pH of 8.05-10.40.[6] | |
| Inadequate control of reaction temperature. | Maintain a controlled and consistent reaction temperature. While specific temperature effects on N-FA formation are not detailed, thermal degradation of folic acid is known to occur at elevated temperatures. | |
| Inconsistent levels of N-Nitrosofolic acid between batches. | Variability in the quality of raw materials. | Qualify and monitor suppliers to ensure consistent quality of starting materials and reagents. |
| Fluctuations in process parameters (pH, temperature, reaction time). | Implement strict process controls and monitoring to ensure batch-to-batch consistency. | |
| N-Nitrosofolic acid levels increase during storage. | Degradation of folic acid or excipients in the presence of trace nitrites. | Incorporate antioxidants, such as ascorbic acid, into the formulation to act as nitrite scavengers. Store the final product in appropriate conditions (temperature, humidity, light) to minimize degradation. |
Data on Reaction Conditions
The formation of N-Nitrosofolic acid is highly dependent on the pH of the reaction medium. The kinetics of the reaction between folic acid and sodium nitrite change with pH.
| pH | Reaction Order with Respect to Nitrite | Notes |
| 1.5 | Second Order | The reaction rate is proportional to the square of the nitrite concentration. |
| 5.0 | First Order | The reaction rate is directly proportional to the nitrite concentration. Buffer anions can participate in the nitrosation reaction at this pH.[3] |
Experimental Protocols
General Protocol for Minimizing N-Nitrosofolic Acid Formation during Synthesis
This protocol outlines key principles and steps to minimize the formation of N-Nitrosofolic acid during the synthesis of folic acid.
1. Raw Material Control:
-
Source 2,4,5,6-tetraaminopyrimidine sulfate, 1,1,3-trichloroacetone, and other starting materials from qualified vendors with specifications for low nitrite content.
-
Test all incoming raw materials, including solvents and reagents, for the presence of nitrites.
2. Reaction Conditions:
-
pH Control: Maintain the pH of the reaction mixture between 8 and 10.[6] Use a suitable buffer system to ensure stable pH throughout the reaction. Avoid acidic conditions, especially in the presence of potential nitrosating agents.
-
Temperature Control: Conduct the reaction at the lowest effective temperature to minimize side reactions. A preferred temperature range is 20-80 °C.[5]
-
Use of Antioxidants/Scavengers: Introduce an antioxidant, such as L-cysteine or ascorbic acid, into the reaction mixture.[5] Ascorbic acid can act as a scavenger for nitrite ions, preventing them from reacting with folic acid.
-
Reaction Time: Monitor the reaction progress and aim for the shortest possible reaction time to reduce the window for impurity formation. A typical reaction time is between 1-36 hours.[5]
3. Work-up and Purification:
-
Ensure that all aqueous solutions used during work-up and purification are maintained at a pH above 7.
-
Utilize purification techniques such as chromatography to effectively remove any formed N-Nitrosofolic acid from the final product.
Analytical Protocol for Quantification of N-Nitrosofolic Acid by LC-MS/MS
This is a summary of a validated method for the quantification of N-Nitrosofolic acid.[3][4]
-
Sample Preparation: Extract the sample with a 0.1% ammonia solution in methanol/water (9:1, v/v) containing a deuterated internal standard (N-nitroso folic acid-d4).[3][4]
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: Methanol.
-
-
Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative ionization.[3][4]
Visualizations
References
- 1. phytolab.com [phytolab.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111925373A - Preparation method of folic acid EP impurity F - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-Nitrosofolic Acid Isomer Differentiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the differentiation of N-Nitrosofolic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of N-Nitrosofolic acid I should be aware of?
A1: The primary positional isomers of N-Nitrosofolic acid are formed by the substitution of a nitroso group on different nitrogen atoms. The most commonly referenced isomers are:
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N-Nitrosofolic acid: The nitroso group is on the nitrogen of the glutamic acid moiety.
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N10-Nitrosofolic acid: The nitroso group is on the nitrogen at position 10 of the pteroyl moiety.
It is important to note that folic acid has been reported to react with sodium nitrite to exclusively yield N10-nitrosofolic acid[1]. However, the potential for the formation of other isomers under different conditions should not be disregarded.
Furthermore, due to restricted rotation around the N-N double bond, each of these positional isomers can exist as two stable rotamers (cis and trans isomers). This can result in the observation of multiple peaks in chromatographic and NMR analyses for a single positional isomer[2].
Q2: Why am I seeing multiple peaks in my chromatogram for a single N-Nitrosofolic acid standard?
A2: The presence of multiple peaks for a single N-Nitrosofolic acid isomer standard is likely due to the presence of cis/trans rotamers. The energy barrier for interconversion between these rotamers can be high enough for them to be separated under certain chromatographic conditions. This phenomenon has been observed for other asymmetrical N-nitrosamines, where two distinct peaks are seen in HPLC analysis for a single compound[2].
Q3: My mass spectrometry data shows the same mass-to-charge ratio for multiple chromatographic peaks. How do I identify the different isomers?
A3: Since positional isomers and rotamers of N-Nitrosofolic acid are isobaric (have the same mass), their differentiation relies on chromatographic separation and careful interpretation of fragmentation patterns. High-resolution mass spectrometry alone is insufficient to distinguish between them. Tandem mass spectrometry (MS/MS) may provide subtle differences in fragmentation patterns that can aid in identification, but chromatographic separation is the primary method for differentiation.
Troubleshooting Guides
HPLC / LC-MS Method Development and Troubleshooting
Issue: Co-elution of N-Nitrosofolic acid isomers.
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | The similar polarity of the isomers may require a stationary phase with alternative selectivity. Consider switching from a standard C18 column to a phenyl-hexyl or a pentafluorophenyl (PFP) column to exploit different interaction mechanisms. |
| Insufficient Chromatographic Resolution | Optimize the mobile phase composition. A shallow gradient with a lower percentage of organic modifier over a longer run time can improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate) to alter selectivity. |
| Inappropriate pH of the Mobile Phase | The ionization state of the acidic and basic functional groups on the folic acid backbone can significantly impact retention and selectivity. Adjust the pH of the aqueous mobile phase to be at least 2 units away from the pKa values of the analytes to ensure a consistent ionization state. |
Issue: Poor peak shape (tailing or fronting).
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Use a modern, high-purity silica column or an end-capped column. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mitigate peak tailing due to silanol interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
NMR Spectroscopy Troubleshooting
Issue: Difficulty in assigning signals to specific isomers or rotamers.
| Potential Cause | Recommended Solution |
| Signal Overlap | Utilize two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons. |
| Uncertainty in Rotamer Identification | Perform variable temperature (VT) NMR studies. Changes in temperature can affect the equilibrium between rotamers and potentially lead to the coalescence of signals at higher temperatures, confirming their relationship. |
| Lack of Reference Spectra | If possible, synthesize or obtain certified reference materials for the individual isomers to confirm chemical shift assignments. |
Experimental Protocols
Illustrative HPLC-MS/MS Method for Isomer Separation
This protocol is a starting point for developing a method to separate N-Nitrosofolic acid isomers. Optimization will be required for specific instrumentation and samples.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 30% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hypothetical values Precursor Ion: 471.1 m/z; Product Ions: Monitor multiple fragments to check for differences between isomers. |
Sample Preparation
A robust sample preparation method is crucial for accurate analysis, especially in complex matrices like multivitamin supplements[1][3].
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Extraction: Extract the sample with a solution of 0.1% ammonia in a 9:1 methanol/water mixture[1][3].
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Internal Standard: Use an isotope-labeled internal standard, such as N-nitroso folic acid-d4, to correct for matrix effects and variations in instrument response[1][3].
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Centrifugation/Filtration: Centrifuge the extract to pelletize insoluble matter and filter the supernatant through a 0.22 µm filter before injection.
Quantitative Data Summary
The following table provides an illustrative summary of expected quantitative data for N-Nitrosofolic acid isomers. Actual values will vary depending on the specific analytical method and instrumentation.
| Isomer | Hypothetical Retention Time (min) | Precursor Ion (m/z) | Key Product Ions (m/z) |
| N10-Nitrosofolic acid (rotamer 1) | 8.2 | 471.1 | To be determined empirically |
| N10-Nitrosofolic acid (rotamer 2) | 8.9 | 471.1 | To be determined empirically |
| N-Nitrosofolic acid (rotamer 1) | 9.5 | 471.1 | To be determined empirically |
| N-Nitrosofolic acid (rotamer 2) | 10.1 | 471.1 | To be determined empirically |
Visualizations
References
Technical Support Center: Addressing Variability in N-Nitrosofolic Acid Genotoxicity Assays
Welcome to the technical support center for N-Nitrosofolic acid genotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of in vitro genotoxicity testing for this compound.
Frequently Asked Questions (FAQs)
Q1: My N-Nitrosofolic acid Ames test results are negative or highly variable. What are the common causes?
A1: Negative or inconsistent results in the Ames test for N-nitroso compounds like N-Nitrosofolic acid are frequently linked to suboptimal metabolic activation. Standard Ames test conditions may not be sensitive enough for this class of compounds[1][2]. Key factors to consider are:
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Metabolic Activation (S9) Source: The choice of liver S9 fraction is critical. Hamster liver S9 is often more effective at activating N-nitrosamines to their mutagenic metabolites compared to rat liver S9[3].
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S9 Concentration: Higher concentrations of S9 (e.g., 30%) in the S9 mix may be necessary to achieve detectable mutagenicity[1][3][4].
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Assay Method: The pre-incubation method is generally recommended over the plate incorporation method for N-nitrosamines, as it allows for a more efficient interaction between the test compound, the metabolic activation system, and the bacterial cells[1][5].
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Solvent Choice: The solvent used to dissolve N-Nitrosofolic acid can impact its stability and interaction with the S9 mix. The lowest possible volume of an organic solvent should be used, with justification that it does not interfere with metabolic activation[1].
Q2: We are observing high cytotoxicity in our mammalian cell assays (Micronucleus, Comet) with N-Nitrosofolic acid, which complicates the interpretation of genotoxicity. How can we address this?
A2: High cytotoxicity can confound genotoxicity results, as DNA damage may be a secondary effect of cell death rather than a direct interaction of the test compound with DNA. To mitigate this:
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Dose Range Selection: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested for genotoxicity should typically induce no more than 50-60% cytotoxicity.
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Exposure Time: For the micronucleus assay, a short exposure time (e.g., 3-6 hours) followed by a recovery period may be sufficient to induce genotoxicity while minimizing cytotoxicity. For the comet assay, shorter exposure times can also be explored.
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Cell Type: Different cell lines can have varying sensitivities to N-Nitrosofolic acid. Consider using a cell line with robust metabolic capabilities, such as HepaRG™ cells, which may provide a more relevant assessment of genotoxicity in the context of metabolism.
Q3: What are the critical parameters to control for to ensure reproducibility in the in vitro micronucleus assay for N-Nitrosofolic acid?
A3: Reproducibility in the micronucleus assay is dependent on several factors:
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Metabolic Activation: As with the Ames test, the source and concentration of the S9 fraction are crucial for consistent metabolic activation of N-Nitrosofolic acid.
-
Cell Proliferation: Ensure that the cells are actively dividing during the experiment, as micronuclei are formed during cell division. The cytokinesis-block proliferation index (CBPI) should be determined to confirm cell division.
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Treatment and Harvest Times: Standardize the duration of exposure to N-Nitrosofolic acid and the harvest time post-treatment to ensure that cells are analyzed at the optimal time for micronucleus formation.
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Scoring: Blinded scoring of a sufficient number of cells (typically at least 2000 binucleated cells per concentration) is essential to reduce bias and ensure statistical power.
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or weak mutagenic response | Inadequate metabolic activation. | Switch to phenobarbital/β-naphthoflavone-induced hamster liver S9. Increase S9 concentration in the S9 mix to 30%[1][4]. Use the pre-incubation method with a 30-minute pre-incubation time[1]. |
| Inappropriate bacterial strains. | Ensure the use of Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2uvrA(pKM101), which are sensitive to base-pair substitution mutagens[6]. | |
| High background revertant counts | Contaminated media or reagents. | Use fresh, sterile media, agar, and reagents. |
| Spontaneous mutations. | Review historical control data to determine if the background is within the normal range for the specific bacterial strain. | |
| Toxicity to bacteria | High concentration of test article. | Perform a dose-range finding study to determine the appropriate concentration range. Observe the background lawn for signs of toxicity. |
| Antimicrobial properties of the test article. | If toxicity is observed even at low concentrations, this may be an inherent property of the compound. Ensure this is noted in the study report. |
In Vitro Micronucleus Assay
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low cell proliferation (low CBPI) | High cytotoxicity of the test article. | Adjust the concentration range to less cytotoxic levels based on a preliminary toxicity test. |
| Suboptimal cell culture conditions. | Ensure proper cell maintenance, including appropriate media, temperature, and CO2 levels. | |
| High variability in micronucleus frequency | Inconsistent cell cycle synchrony. | Ensure cells are in the exponential growth phase at the time of treatment. |
| Technical variability in slide preparation and scoring. | Standardize slide preparation techniques. Ensure blinded and consistent scoring by trained personnel. Score a sufficient number of cells. | |
| No increase in micronuclei despite cytotoxicity | Test article may not be clastogenic or aneugenic. | Consider the possibility of a non-genotoxic mode of cytotoxicity. |
| Insufficient metabolic activation. | Optimize the S9 concentration and consider using hamster liver S9. |
Comet Assay (Single Cell Gel Electrophoresis)
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background DNA damage in control cells | Harsh cell handling. | Handle cells gently during harvesting and processing to minimize mechanical DNA damage. |
| Suboptimal lysis conditions. | Ensure the pH and composition of the lysis solution are correct. | |
| High variability in tail moment/intensity | Inconsistent electrophoresis conditions. | Maintain a constant voltage and temperature during electrophoresis. Ensure the buffer level is consistent. |
| Variation in slide preparation. | Ensure a uniform layer of agarose and consistent cell density on each slide. | |
| No dose-response in DNA damage | Test article is not a direct-acting DNA damaging agent. | Ensure an appropriate metabolic activation system (S9) is included if the compound requires metabolic activation. |
| Rapid DNA repair. | Consider shorter exposure times or the use of DNA repair inhibitors (with appropriate justification and controls) to capture transient DNA damage. |
Data Presentation
Comparison of Metabolic Activation Systems for N-Nitrosamines in the Ames Test
The following table summarizes the impact of S9 source on the mutagenic potency of various N-nitrosamines. This data highlights the generally increased sensitivity observed with hamster liver S9.
| N-Nitrosamine | Bacterial Strain | Mutagenic Potency (revertants/nmol) - Rat Liver S9 | Mutagenic Potency (revertants/nmol) - Hamster Liver S9 | Fold Increase (Hamster vs. Rat) |
| N-Nitrosodimethylamine (NDMA) | TA1535 | ~0.1 | ~1.5 | ~15 |
| N-Nitrosodiethylamine (NDEA) | TA1535 | ~1.0 | ~10.0 | ~10 |
| N-Nitrosodipropylamine (NDPA) | TA100 | ~0.5 | ~5.0 | ~10 |
| N-Nitrosodibutylamine (NDBA) | TA100 | ~0.2 | ~3.0 | ~15 |
Data is compiled and representative of findings from multiple sources. Actual values can vary between laboratories and experimental conditions.
Experimental Protocols
Enhanced Ames Test for N-Nitrosamines (based on regulatory recommendations)
This protocol is an enhanced version of the OECD 471 guideline, optimized for the detection of N-nitrosamines.
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Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101)[1].
-
Metabolic Activation:
-
Assay Method: Employ the pre-incubation method[1].
-
To 0.5 mL of S9 mix (or buffer for non-activation arms), add 0.1 mL of bacterial culture and 0.1 mL of the test article solution (or solvent control).
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Incubate the mixture for 30 minutes at 37°C with shaking[1].
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After incubation, add 2.0 mL of top agar and pour onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
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Positive Controls: Include appropriate N-nitrosamine positive controls, such as N-Nitrosodimethylamine (NDMA) and 1-Cyclopentyl-4-nitrosopiperazine.
In Vitro Micronucleus Assay (OECD 487)
A detailed, step-by-step protocol for the in vitro micronucleus assay can be found in the official OECD 487 guideline. Key considerations for N-Nitrosofolic acid include the incorporation of a robust metabolic activation system (as described for the enhanced Ames test) and careful dose selection to avoid excessive cytotoxicity.
Comet Assay (OECD 489 - adapted for in vitro)
While OECD 489 is an in vivo guideline, the principles can be adapted for in vitro studies. A generalized protocol is as follows:
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Cell Treatment: Expose cells in suspension or monolayers to N-Nitrosofolic acid with and without S9 metabolic activation for a defined period.
-
Cell Harvesting: Gently harvest the cells and resuspend in a low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Scoring: Analyze the slides using a fluorescence microscope and appropriate image analysis software to quantify the extent of DNA migration (e.g., % tail DNA, tail moment).
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 3. researchgate.net [researchgate.net]
- 4. scantox.com [scantox.com]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
selecting the optimal mobile phase for N-Nitrosofolic acid separation
Welcome to our dedicated technical support center for the chromatographic separation of N-Nitrosofolic acid. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for N-Nitrosofolic acid separation by LC-MS/MS?
A highly selective and sensitive method utilizes a mobile phase consisting of 0.1% formic acid in deionized water as mobile phase A and methanol as mobile phase B.[1][2] This combination has been validated for the quantification of N-Nitrosofolic acid in complex matrices such as multivitamin supplements.[1]
Q2: Why is formic acid used in the mobile phase?
Formic acid serves as a mobile phase modifier that helps to control the pH of the mobile phase.[3][4] For ionizable compounds like N-Nitrosofolic acid, maintaining a consistent and appropriate pH is crucial for achieving reproducible retention times and good peak shapes.[5][6][7] The acidic conditions created by formic acid help to suppress the ionization of acidic analytes, leading to better retention on a reversed-phase column.[7]
Q3: Can I use a different organic solvent instead of methanol?
While methanol is a common choice for reversed-phase chromatography, other solvents like acetonitrile can also be used.[4][8] The choice of organic solvent can influence the selectivity of the separation. If you are experiencing co-elution with other impurities, switching to acetonitrile or using a mixture of methanol and acetonitrile could alter the elution profile and improve resolution.
Q4: My sample matrix is very complex. How can I ensure accurate quantification?
For complex matrices, such as multivitamin supplements, a robust sample extraction procedure is key.[1] A validated method suggests extracting the sample with a solution of 0.1% ammonia in a methanol/water mixture (9:1, v/v).[1][2] Furthermore, the use of an isotope-labeled internal standard, such as N-nitroso folic acid-d4, is highly recommended to compensate for any matrix effects and ensure high accuracy and precision.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Mobile phase pH is too close to the pKa of N-Nitrosofolic acid.[6] 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. Using 0.1% formic acid generally provides a sufficiently low pH. 2. Try a different column with a more inert stationary phase. Consider adding a small amount of a competing base to the mobile phase if tailing is observed for a basic analyte. 3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or pH.[5] 2. Inadequate column equilibration. 3. Temperature fluctuations. | 1. Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a buffered mobile phase for better pH stability. 2. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. 3. Use a column thermostat to maintain a constant temperature. |
| Low Sensitivity | 1. Suboptimal ionization in the mass spectrometer. 2. Matrix suppression effects. 3. Low concentration of the analyte. | 1. Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). The referenced method uses negative ionization mode.[1][2] 2. Improve the sample clean-up procedure. Dilute the sample if possible. Utilize an isotope-labeled internal standard.[1] 3. Concentrate the sample or increase the injection volume (be mindful of potential column overload). |
| Co-elution with Impurities | 1. Insufficient chromatographic resolution. | 1. Modify the gradient profile (e.g., shallower gradient). 2. Change the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.[4][8] 3. Evaluate a different stationary phase chemistry. |
| High Backpressure | 1. Particulate matter from the sample or mobile phase blocking the column frit. 2. Buffer precipitation in the mobile phase. | 1. Filter all samples and mobile phases before use. Use a guard column to protect the analytical column. 2. Ensure the buffer concentration is soluble in the organic solvent composition used throughout the gradient. |
Experimental Protocol: LC-MS/MS Method for N-Nitrosofolic Acid
This protocol is based on a validated method for the determination of N-Nitrosofolic acid in supplements.[1][2]
1. Sample Preparation
-
Extraction Solvent: 0.1% ammonia solution in Methanol:Water (9:1, v/v).
-
Procedure:
-
Accurately weigh the sample.
-
Add the extraction solvent containing an isotope-labeled internal standard (e.g., N-nitroso folic acid-d4).
-
Vortex and/or sonicate to ensure complete extraction.
-
Centrifuge to pelletize solid matter.
-
Collect the supernatant for analysis.
-
2. Chromatographic Conditions
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in deionized water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to ensure separation from other matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Dependent on the sensitivity of the instrument and sample concentration.
3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosofolic acid and the internal standard should be optimized.
Quantitative Data Summary
The following table summarizes the performance characteristics of the referenced LC-MS/MS method for N-Nitrosofolic acid analysis.[1][2]
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 83-110% |
| Precision (RSD) | 3% |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) |
Visual Workflow and Logic Diagrams
Caption: A logical workflow for selecting and optimizing the mobile phase.
Caption: A diagram illustrating common issues and their logical solutions.
References
- 1. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
dealing with co-eluting interferences in N-Nitrosofolic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Nitrosofolic acid. Our goal is to help you address common challenges, particularly those related to co-eluting interferences.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for N-Nitrosofolic Acid
You are observing tailing or broad peaks for your N-Nitrosofolic acid standard and samples.
Possible Causes and Solutions:
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Secondary Interactions: Residual silanol groups on the HPLC column can interact with the analyte, causing peak tailing.
-
Solution: Consider using a column with end-capping or a different stationary phase. Operating the mobile phase at a lower pH can also help to suppress silanol interactions.
-
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a robust column washing procedure after each analytical run. A gradient wash with a strong solvent can help remove strongly retained compounds.[1]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject samples in the initial mobile phase.[2]
-
Issue 2: Inconsistent Retention Times for N-Nitrosofolic Acid
The retention time for N-Nitrosofolic acid is shifting between injections or analytical runs.
Possible Causes and Solutions:
-
Mobile Phase pH Fluctuation: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds like N-Nitrosofolic acid. A change of just 0.1 pH units can lead to a 10% shift in retention time.[3]
-
Solution: Use a buffer in your mobile phase to ensure a stable pH. Ensure the buffer is within its effective buffering range.
-
-
Inconsistent Mobile Phase Composition: Errors in mobile phase preparation or issues with the HPLC pump's proportioning valves can lead to retention time drift.
-
Solution: Prepare the mobile phase manually and pre-mix the solvents to ensure a consistent composition. If using a gradient, ensure the pump is functioning correctly.[3]
-
-
Column Temperature Variation: Fluctuations in the column temperature can cause shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4]
-
Issue 3: Co-eluting Peaks with N-Nitrosofolic Acid
You are observing one or more peaks that are not fully resolved from the N-Nitrosofolic acid peak.
Possible Causes and Solutions:
-
Matrix Interferences: In complex samples like multivitamin supplements, various components such as other vitamins, minerals, sugars, and herbal ingredients can co-elute with the analyte of interest.[5][6][7]
-
Solution 1: Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or try a different column with a different selectivity to improve resolution.
-
Solution 2: Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[8][9]
-
-
Isomeric or Isobaric Interferences: Other compounds in the sample may have the same mass-to-charge ratio as N-Nitrosofolic acid, leading to co-elution in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for N-Nitrosofolic acid analysis?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of N-Nitrosofolic acid, especially in complex matrices.[5][6][7] This method offers high selectivity and sensitivity, which is crucial for detecting trace levels of this impurity.
Q2: What are the primary sources of interference in N-Nitrosofolic acid analysis?
A2: The main sources of interference are the complex sample matrices, particularly in products like multivitamin supplements which can contain a wide variety of vitamins, minerals, excipients, and other ingredients.[5][6][7] Additionally, the active pharmaceutical ingredient (API) itself or its adducts can sometimes interfere with the analysis.[11]
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, a combination of strategies is recommended. This includes optimizing sample preparation with techniques like solid-phase extraction (SPE) for cleanup, using a deuterated internal standard to compensate for signal suppression or enhancement, and optimizing chromatographic conditions to separate the analyte from interfering components.[6][8][9]
Q4: What type of ionization is best for N-Nitrosofolic acid in LC-MS/MS?
A4: While N-Nitrosofolic acid can be detected in both positive and negative electrospray ionization (ESI) modes, the negative mode has been shown to provide a better signal-to-noise ratio and reduced interference from the sample matrix.[7]
Q5: Are there any specific sample preparation considerations for N-Nitrosofolic acid?
A5: Yes, it is important to use a sample extraction procedure that efficiently recovers N-Nitrosofolic acid while minimizing the co-extraction of interfering substances. An extraction with a mixture of 0.1% ammonia solution and methanol (9:1, v/v) has been shown to be effective.[5][6][7] The use of an isotopic internal standard, such as N-nitrosofolic acid-d4, is also highly recommended to ensure accuracy and precision.[5][6]
Experimental Protocols
LC-MS/MS Method for the Determination of N-Nitrosofolic Acid
This protocol is based on a validated method for the analysis of N-Nitrosofolic acid in multivitamin supplements.[5][6][7]
1. Sample Preparation
-
Accurately weigh a portion of the homogenized sample.
-
Add an appropriate volume of extraction solution (0.1% ammonia solution:Methanol, 9:1, v/v) containing a known concentration of the internal standard (N-nitrosofolic acid-d4).
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.22 µm filter before injection.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | N-Nitrosofolic acid: Specific precursor and product ions should be optimized based on instrument and standards. N-Nitrosofolic acid-d4: Specific precursor and product ions should be optimized based on instrument and standards. |
Data Presentation
Table 1: Method Validation Summary for N-Nitrosofolic Acid Analysis
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 83-110%[5][6][7] |
| Precision (RSD) | < 5%[5][6] |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid)[5][6][7] |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid)[5][6][7] |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Enhancing the Stability of N-Nitrosofolic Acid Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosofolic acid analytical standards. The information is designed to help you anticipate and resolve common stability and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitrosofolic acid and why is its stability a concern?
A1: N-Nitrosofolic acid is a nitrosamine impurity of Folic Acid. Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies due to their potential carcinogenic properties. Ensuring the stability of N-Nitrosofolic acid analytical standards is critical for accurate quantification and risk assessment in pharmaceutical products and supplements. Instability can lead to underestimation of the impurity, posing a potential risk to public health.
Q2: What are the ideal storage conditions for N-Nitrosofolic acid standards?
A2: N-Nitrosofolic acid standards, typically a light yellow or brown powder, should be stored at 2-8°C and protected from light.[1] Exposure to light, especially UV light, and elevated temperatures can cause degradation.
Q3: What is the recommended solvent for preparing N-Nitrosofolic acid standard solutions?
A3: N-Nitrosofolic acid has limited solubility in water and many organic solvents. Methanol is a suitable solvent for creating stock solutions. For analytical dilutions and sample extractions, a mixture of 0.1% ammonia solution and methanol (9:1, v/v) is recommended to enhance solubility and stability, as the compound is more soluble in alkaline conditions.[2]
Q4: Can N-Nitrosofolic acid form in-situ during sample preparation and analysis?
A4: Yes, there is a risk of artificial formation of N-nitrosamines during sample preparation, especially in acidic conditions if nitrite precursors are present.[3] It is crucial to control the pH of the sample and consider using nitrosation inhibitors, such as ascorbic acid, if the sample matrix is suspected to contain residual nitrites.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete dissolution: N-Nitrosofolic acid has poor solubility in certain solvents.2. Degradation during sample preparation: The analyte is sensitive to light and acidic pH.3. Adsorption to labware: The compound may adsorb to glass or plastic surfaces. | 1. Use the recommended solvent system (e.g., 0.1% ammonia solution:methanol, 9:1 v/v). Ensure complete dissolution using gentle sonication if necessary.2. Protect solutions from light at all times using amber vials or by covering them with aluminum foil. Work in a dimly lit environment. Maintain a neutral to slightly alkaline pH during extraction and dilution.3. Use silanized glass vials or polypropylene autosampler vials to minimize adsorption. |
| Poor Peak Shape (Tailing or Fronting) in LC-MS/MS | 1. Column overload: Injecting too high a concentration of the analyte.2. Secondary interactions with the stationary phase: Residual silanols on C18 columns can interact with the analyte.3. Solvent mismatch: The injection solvent is significantly stronger than the initial mobile phase. | 1. Dilute the sample to fall within the linear range of the method.2. Use a high-purity, end-capped C18 column. Consider a mobile phase with a low concentration of a competing base, or adjust the pH to suppress silanol interactions.3. Ensure the sample diluent is as close as possible to the initial mobile phase composition. |
| Inconsistent or Non-Reproducible Results | 1. Standard instability: Degradation of stock or working standard solutions over time.2. In-situ formation: Variable formation of N-Nitrosofolic acid in different sample preparations.3. Matrix effects: Ion suppression or enhancement in the MS source due to co-eluting matrix components. | 1. Prepare fresh working standards daily from a stock solution stored at 2-8°C. Check the stability of the stock solution periodically against a freshly prepared standard.2. Control the pH of the sample preparation and consider adding a nitrite scavenger like ascorbic acid.[4][5]3. Use a stable isotope-labeled internal standard (e.g., N-Nitrosofolic acid-d4) to compensate for matrix effects.[2] Optimize chromatographic separation to move the analyte peak away from interfering matrix components. |
| Appearance of Unknown Peaks in the Chromatogram | 1. Degradation of N-Nitrosofolic acid: New peaks may correspond to degradation products.2. Contamination: Contamination from solvents, labware, or the analytical system. | 1. Perform forced degradation studies to identify potential degradation products and confirm their retention times. Ensure proper storage and handling of standards and samples.2. Run a blank injection of the mobile phase and sample diluent to check for system contamination. Use high-purity solvents and clean labware. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of N-Nitrosofolic acid under various stress conditions. This data is based on general knowledge of N-nitroso compound stability and is intended for guidance. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Thermal Stability of N-Nitrosofolic Acid in Solution (0.1% Ammonia in Methanol:Water 9:1)
| Temperature | Time (hours) | Remaining N-Nitrosofolic Acid (%) |
| 4°C | 24 | >99 |
| 4°C | 72 | 98 |
| 25°C (Room Temp) | 8 | 95 |
| 25°C (Room Temp) | 24 | 88 |
| 40°C | 4 | 85 |
| 40°C | 8 | 75 |
Table 2: Illustrative pH-Dependent Stability of N-Nitrosofolic Acid in Aqueous Solution at 25°C for 24 hours
| pH | Remaining N-Nitrosofolic Acid (%) |
| 3.0 | 70 |
| 5.0 | 85 |
| 7.0 | 95 |
| 9.0 | >99 |
Table 3: Illustrative Photostability of N-Nitrosofolic Acid in Solution (Methanol:Water 1:1) at 25°C
| Light Source | Exposure Time (hours) | Remaining N-Nitrosofolic Acid (%) |
| Ambient Lab Light | 8 | 90 |
| Ambient Lab Light | 24 | 75 |
| UV Light (254 nm) | 1 | 60 |
| UV Light (254 nm) | 4 | <20 |
Experimental Protocols
Protocol 1: Preparation of N-Nitrosofolic Acid Standard Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh the required amount of N-Nitrosofolic acid reference standard.
-
Dissolve in methanol in a volumetric flask, protecting from light.
-
Store the stock solution at 2-8°C in an amber glass vial.
-
-
Working Standard Solutions (e.g., 0.1 - 10 µg/mL):
-
Prepare serial dilutions of the stock solution using a diluent of 0.1% ammonia solution in methanol:water (9:1, v/v).
-
Prepare fresh working standards daily.
-
Protocol 2: Forced Degradation Study
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to demonstrate the stability-indicating nature of the analytical method.[6]
-
Acid Hydrolysis:
-
To a solution of N-Nitrosofolic acid, add 0.1 M HCl.
-
Incubate at 40°C and monitor at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To a solution of N-Nitrosofolic acid, add 0.1 M NaOH.
-
Incubate at 40°C and monitor at regular intervals.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To a solution of N-Nitrosofolic acid, add 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature and monitor at regular intervals.
-
-
Thermal Degradation:
-
Store the solid standard and a solution of N-Nitrosofolic acid at an elevated temperature (e.g., 60°C) and monitor at regular intervals.
-
-
Photolytic Degradation:
-
Expose a solution of N-Nitrosofolic acid to UV light (e.g., 254 nm) and ambient light.
-
Monitor at regular intervals. A control sample should be kept in the dark at the same temperature.
-
Protocol 3: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: High-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate the analyte from degradation products and matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Tandem quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: Monitor appropriate precursor and product ions for N-Nitrosofolic acid and its internal standard.
Visualizations
Caption: Proposed degradation pathways of N-Nitrosofolic acid.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
- 1. oak.go.kr [oak.go.kr]
- 2. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Robust N-Nitrosofolic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of N-Nitrosofolic acid (N-FA) by LC-MS/MS, particularly in complex matrices such as multivitamin supplements.
Frequently Asked Questions (FAQs)
Q1: What is the recommended LC-MS/MS method for N-Nitrosofolic acid quantification?
A highly selective and sensitive LC-MS/MS method is recommended for the accurate quantification of N-FA.[1][2][3][4] The key parameters of a validated method are summarized below.
Q2: Why is N-Nitrosofolic acid quantification challenging in dietary supplements?
Analysis of N-FA in dietary supplements is challenging due to the complexity of the sample matrices.[1][2][3][4] These products often contain various vitamins (A, B, C, D, E), minerals, and other ingredients like docosahexaenoic acid (DHA), sugars, and herbal extracts which can interfere with the analysis.[1][2][3][4] Additionally, the concentration of folic acid is often low, requiring a highly sensitive method to detect trace levels of N-FA.[1][2][3][4]
Q3: What is a suitable internal standard for N-Nitrosofolic acid analysis?
The use of a deuterated internal standard, specifically N-Nitrosofolic acid-d4, is highly recommended.[1][2][3] An isotopic internal standard closely mimics the chemical behavior of the analyte, providing more accurate and precise quantification by compensating for variations in sample preparation and instrument response.
Q4: What are the typical validation parameters for a robust N-Nitrosofolic acid quantification method?
A validated method should demonstrate sufficient linearity, accuracy, and precision.[1][2][3][4] Key validation parameters from a published method are provided in the tables below.
Experimental Protocol: LC-MS/MS Method for N-Nitrosofolic Acid
This section details the experimental methodology for the quantification of N-Nitrosofolic acid.
Sample Preparation
-
Extraction: Extract the sample using a 0.1% ammonia solution in methanol (MeOH) and water (9:1, v/v).[1][2][3]
-
Internal Standard Spiking: Fortify the extraction solution with N-Nitrosofolic acid-d4 at a concentration of 5 ng/mL.[1][2][3]
-
Cleanup: Centrifuge and filter the sample to remove insoluble materials. This step is crucial to minimize matrix effects and protect the analytical column and MS system.
LC-MS/MS Parameters
The following table summarizes the liquid chromatography and mass spectrometry parameters for the analysis.
| Parameter | Setting |
| Chromatography | |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water[1][2][3][4] |
| Mobile Phase B | Methanol[1][2][3][4] |
| Mass Spectrometry | |
| Ionization Mode | Negative Ionization[1][2][3][4] |
| Quantification Mode | Multiple Reaction Monitoring (MRM)[1][2][3][4] |
Quantitative Data Summary
The performance of the validated LC-MS/MS method is summarized in the following tables.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995[1][2][3][4] |
| Accuracy (Recovery) | 83-110%[1][2][3][4] |
| Precision (RSD) | 3%[1][2][3][4] |
Table 2: Limits of Detection and Quantification
| Parameter | Value (with respect to folic acid) |
| Limit of Detection (LOD) | 4 µg/g[1][2][3][4] |
| Limit of Quantification (LOQ) | 10 µg/g[1][2][3][4] |
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase: N-Nitrosofolic acid is an acidic compound and can interact with residual silanols on the column, leading to peak tailing. | - Ensure the mobile phase pH is appropriate. The use of 0.1% formic acid helps to suppress silanol interactions. - Consider using a column with a different stationary phase or end-capping. |
| Column Overload: Injecting too much sample can lead to peak fronting. | - Dilute the sample and re-inject. - If sensitivity is an issue, consider a column with a higher loading capacity. |
| Extra-Column Volume: Excessive tubing length or improper connections can cause peak broadening. | - Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. - Ensure all fittings are secure and properly seated. |
Problem 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of N-Nitrosofolic acid. | - Improve sample cleanup procedures. Solid-phase extraction (SPE) may be necessary for very complex matrices. - Optimize chromatographic conditions to separate N-FA from interfering compounds. - Dilute the sample, though this may impact the ability to reach the required LOQ. |
| Suboptimal MS Source Conditions: Incorrect source parameters can lead to inefficient ionization. | - Optimize source parameters such as gas flows, temperature, and voltages using a tuning solution of N-Nitrosofolic acid. |
| Contamination of the MS Source: Buildup of non-volatile matrix components can coat the ion source, reducing sensitivity. | - Clean the ion source according to the manufacturer's instructions. |
Problem 3: High Background Noise or Contamination
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background. | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Carryover from Previous Injections: Residual sample from a previous injection can appear in subsequent runs. | - Implement a robust needle wash protocol in the autosampler method, using a strong solvent. - Inject a blank solvent run after a high-concentration sample to check for carryover. |
| System Contamination: Contamination can build up in the LC system components. | - Flush the entire LC system with a strong solvent. - If a specific component is suspected (e.g., a particular valve or tubing), it may need to be replaced. |
Visualizations
Caption: Experimental workflow for N-Nitrosofolic acid quantification.
References
strategies to prevent N-Nitrosofolic acid degradation in solution
Welcome to the technical support center for N-Nitrosofolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of N-Nitrosofolic acid in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My N-Nitrosofolic acid solution is showing signs of degradation. What are the primary factors that could be causing this?
A1: The stability of N-Nitrosofolic acid in solution is influenced by several factors, with the most critical being exposure to light, improper pH, elevated temperatures, and the presence of oxidizing agents. Photodegradation, particularly by UV light, is a significant cause of degradation for many N-nitroso compounds.
Q2: What is the optimal pH range for maintaining the stability of N-Nitrosofolic acid in an aqueous solution?
A2: Generally, neutral to slightly alkaline conditions (pH > 7) are less conducive to the formation of N-nitroso impurities.[1] While very low acidic pH can sometimes lead to denitrosation, the ideal pH for stability should be empirically determined for your specific application. It is advisable to avoid strongly acidic conditions (pH 3-5), which are considered high-risk for nitrosation reactions.[1]
Q3: How should I store my N-Nitrosofolic acid solutions to minimize degradation?
A3: For optimal stability, it is recommended to store N-Nitrosofolic acid solutions at 2–8°C in the dark.[1][2] Protecting the solution from light is crucial to prevent photodegradation. Use amber vials or wrap containers in aluminum foil. For long-term storage (months to years), consider freezing at -20°C.
Q4: Are there any chemical additives I can use to improve the stability of my N-Nitrosofolic acid solution?
A4: Yes, the use of antioxidants can be an effective strategy. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) have been shown to inhibit the formation of nitrosamines and can also act as stabilizers in formulations by protecting the active pharmaceutical ingredient (API) from degradation.[3] These antioxidants function by scavenging free radicals and reducing nitrites to less reactive species.[3][4]
Q5: I suspect my N-Nitrosofolic acid has degraded. What are the likely degradation products?
A5: The photodegradation of N-nitrosamines often involves the cleavage of the N-NO bond.[2] For N-Nitrosofolic acid, this would likely result in the formation of folic acid and various reactive nitrogen species. Under UV irradiation, N-nitrosamines can decompose into their parent amines and nitrogen gas or nitrogen oxides.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of N-Nitrosofolic acid concentration in solution | Photodegradation | Store solutions in amber vials or containers wrapped in aluminum foil. Minimize exposure to ambient and UV light during experiments. |
| Inappropriate pH | Adjust the pH of the solution to neutral or slightly alkaline (pH > 7).[1] Use a suitable buffer system to maintain a stable pH. | |
| Thermal Degradation | Store solutions at recommended temperatures (2–8°C for short-term, -20°C for long-term).[2] Avoid unnecessary exposure to elevated temperatures. | |
| Inconsistent results in analytical measurements | Degradation during sample preparation | Prepare samples immediately before analysis. If storage is necessary, keep them under the recommended stable conditions (refrigerated and protected from light). |
| Interaction with other components in the matrix | Evaluate the compatibility of N-Nitrosofolic acid with other excipients or compounds in your solution. Consider the use of antioxidants like ascorbic acid to mitigate oxidative degradation.[3] | |
| Formation of unknown peaks in chromatograms | Generation of degradation products | Analyze for expected degradation products such as folic acid. Use techniques like LC-MS/MS for identification of unknown impurities. The degradation of some N-nitroso compounds is known to produce aldehydes and other derivatives. |
Experimental Protocols
Protocol for Preparation and Storage of a Stabilized N-Nitrosofolic Acid Solution
This protocol provides a general guideline for preparing a more stable solution of N-Nitrosofolic acid for experimental use.
Materials:
-
N-Nitrosofolic acid solid
-
High-purity water (e.g., Milli-Q)
-
0.1 M Phosphate buffer (pH 7.4)
-
Ascorbic acid
-
Amber volumetric flasks and vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Equilibrate all reagents to room temperature.
-
Prepare the desired volume of 0.1 M phosphate buffer (pH 7.4).
-
To the buffer, add ascorbic acid to a final concentration of 0.1% (w/v) and dissolve completely. This will serve as the antioxidant.
-
Accurately weigh the required amount of N-Nitrosofolic acid solid.
-
In an amber volumetric flask, dissolve the N-Nitrosofolic acid in a small amount of the prepared buffer containing ascorbic acid.
-
Once dissolved, bring the solution to the final volume with the buffered antioxidant solution.
-
Mix the solution thoroughly but gently to avoid introducing excessive oxygen.
-
If required for the application, sterile filter the solution using a 0.22 µm syringe filter into a sterile amber vial.
-
Store the solution at 2–8°C, protected from light. For longer-term storage, aliquot and freeze at -20°C.
Protocol for Monitoring N-Nitrosofolic Acid Stability by LC-MS/MS
This protocol outlines a method for quantifying N-Nitrosofolic acid to assess its stability over time.
Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to achieve separation of N-Nitrosofolic acid from potential degradants.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition: Monitor the appropriate parent and daughter ion transitions for N-Nitrosofolic acid.
Procedure:
-
Prepare N-Nitrosofolic acid solutions at a known concentration in the desired matrix (e.g., the stabilized buffer from the protocol above).
-
At specified time points (e.g., 0, 24, 48, 72 hours) and under defined storage conditions (e.g., 4°C in the dark, room temperature with light exposure), withdraw an aliquot of the solution.
-
Dilute the aliquot to a suitable concentration for LC-MS/MS analysis using the initial mobile phase composition.
-
Inject the sample onto the LC-MS/MS system.
-
Quantify the peak area of the N-Nitrosofolic acid.
-
Plot the concentration of N-Nitrosofolic acid versus time to determine the degradation rate.
Visualizations
Caption: Factors influencing N-Nitrosofolic acid degradation and prevention strategies.
Caption: Workflow for preparing and testing the stability of N-Nitrosofolic acid solutions.
References
- 1. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. oak.go.kr [oak.go.kr]
- 3. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to N-Nitrosofolic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Nitrosofolic acid, a potential mutagenic impurity in folic acid preparations, is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies, focusing on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for which experimental data is available, and discusses the potential applicability and challenges of other chromatographic techniques.
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern, demanding robust and sensitive analytical methods for their control.[1][2] N-Nitrosofolic acid, a nitrosamine derivative of folic acid, requires particular attention due to the widespread use of folic acid in supplements and fortified foods.[3][4] This guide delves into the specifics of a highly selective and sensitive LC-MS/MS method, and explores the theoretical application of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for the trace-level quantification of nitrosamine impurities due to its high sensitivity and selectivity.[5][6] A validated LC-MS/MS method has been successfully developed and applied for the determination of N-Nitrosofolic acid in complex matrices such as multivitamin supplements.[7][8]
Performance Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of N-Nitrosofolic acid.[7][8]
| Parameter | Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) |
| Limit of Quantitation (LOQ) | 10 µg/g (with respect to folic acid) |
| Accuracy (Recovery) | 83 - 110% |
| Precision (RSD) | 3% |
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation:
-
The sample is extracted using a solution of 0.1% ammonia in methanol/water (9:1, v/v).[7][8]
-
An isotopic internal standard, N-nitroso folic acid-d4, is added to the extraction solution to ensure accuracy and precision.[7][8]
2. Chromatographic Separation:
-
Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
The separation is achieved using a gradient elution.
3. Mass Spectrometric Detection:
-
Quantification: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[7][8]
Alternative Chromatographic Approaches: A Conceptual Comparison
While a validated LC-MS/MS method for N-Nitrosofolic acid is established, it is valuable to consider other common analytical techniques and their potential for this application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique for the analysis of pharmaceutical impurities.[9][10] However, its sensitivity is generally lower than that of LC-MS/MS.[11]
Applicability for N-Nitrosofolic Acid: An HPLC-UV method could potentially be developed for N-Nitrosofolic acid. However, achieving the low detection limits required for regulatory compliance would be a significant challenge. The limit of quantitation for nitrosamines using HPLC-UV is typically in the range of 10-20 ng/mL, which may not be sufficient for trace-level analysis in all sample types.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It is a common method for the analysis of small, volatile nitrosamines like N-nitrosodimethylamine (NDMA).[12][13]
Applicability for N-Nitrosofolic Acid: Direct analysis of the large and non-volatile N-Nitrosofolic acid molecule by GC-MS is not feasible. A derivatization step to create a more volatile derivative would be necessary, which can add complexity and introduce variability to the method. Given the availability of a direct and highly sensitive LC-MS/MS method, developing a GC-MS method would likely be a less efficient approach.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results across different laboratories or techniques. The following diagram illustrates a general workflow for this process.
Conclusion
Based on the available scientific literature, LC-MS/MS is the most suitable and validated method for the sensitive and selective quantification of N-Nitrosofolic acid in complex sample matrices.[7][14] While HPLC-UV and GC-MS are powerful analytical techniques, their application to N-Nitrosofolic acid presents significant challenges in terms of sensitivity and sample preparation, respectively. For researchers and drug development professionals requiring reliable, trace-level analysis of this impurity, the adoption of a validated LC-MS/MS method is strongly recommended to ensure product quality and patient safety.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-MOL [m.x-mol.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jopcr.com [jopcr.com]
- 10. An HPLC-UV method for the direct evaluation of N-nitrosodiethanolamine in some cosmetic products and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. agilent.com [agilent.com]
- 13. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 14. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Extraction Techniques for N-Nitrosofolic Acid
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitroso compounds as impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-Nitrosofolic acid, a derivative of folic acid, requires robust and efficient extraction methods for its accurate quantification in complex matrices such as multivitamin supplements and drug formulations. This guide provides an objective comparison of two primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their analytical needs.
Comparison of Extraction Techniques
The selection of an appropriate extraction technique is critical for achieving accurate, reproducible, and sensitive quantification of N-Nitrosofolic acid. Below is a summary of the performance of a documented Liquid-Liquid Extraction (LLE) method and a representative Solid-Phase Extraction (SPE) method using a Hydrophilic-Lipophilic Balanced (HLB) sorbent.
Table 1: Performance Comparison of LLE and SPE for N-Nitrosofolic Acid Extraction
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) with HLB (Representative) |
| Recovery | 83–110%[1][2] | Estimated >85% |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid)[1][2] | Estimated <4 µg/g (with respect to folic acid) |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid)[1][2] | Estimated <10 µg/g (with respect to folic acid) |
| Relative Standard Deviation (RSD) | <3%[1][2] | Estimated <5% |
| Solvent Consumption | Moderate | Low to Moderate |
| Sample Throughput | Lower | Higher (amenable to automation) |
| Selectivity | Good | Potentially Higher (due to sorbent chemistry) |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the determination of N-Nitrosofolic acid in folic acid and multivitamin supplements by LC-MS/MS.[1][2]
Objective: To extract N-Nitrosofolic acid from a solid sample matrix into a liquid phase for subsequent analysis.
Materials:
-
Sample (e.g., multivitamin tablet)
-
Extraction Solvent: 0.1% ammonia solution in Methanol (9:1, v/v)[1][2]
-
N-nitrosofolic acid-d4 (Isotope internal standard)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Accurately weigh and crush the sample material.
-
Extraction:
-
Phase Separation: Centrifuge the sample to pellet the solid excipients.
-
Collection: Carefully collect the supernatant containing the extracted N-Nitrosofolic acid.
-
Analysis: The extract is then directly analyzed by LC-MS/MS. Quantification is performed using Multiple Reaction Monitoring (MRM) in negative ionization mode.[1][2]
Solid-Phase Extraction (SPE) with Hydrophilic-Lipophilic Balanced (HLB) Cartridge (Representative Method)
This representative protocol is based on the established principles of SPE using HLB cartridges, which are effective for extracting a wide range of polar and non-polar compounds from aqueous solutions. While a specific validated method for N-Nitrosofolic acid using SPE was not found in the literature, this protocol outlines a scientifically sound approach.
Objective: To isolate and concentrate N-Nitrosofolic acid from a sample matrix using a solid sorbent, thereby removing interfering substances.
Materials:
-
Sample extract (from a pre-extraction step, e.g., dissolution in an aqueous buffer)
-
Oasis HLB SPE Cartridge (or equivalent)
-
Methanol (for conditioning and elution)
-
Deionized Water (for conditioning and washing)
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Dissolve the sample in a suitable aqueous buffer to ensure the N-Nitrosofolic acid is in solution.
-
Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of methanol through the HLB cartridge.
-
Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of deionized water to remove any unretained impurities.
-
-
Elution:
-
Elute the retained N-Nitrosofolic acid with a suitable organic solvent, such as methanol.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).
-
-
Analysis: Analyze the reconstituted sample by LC-MS/MS.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
References
N-Nitrosofolic Acid in Focus: A Comparative Guide to Nitrosamine Impurities in Folic Acid
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products remains a critical concern for regulatory bodies and drug manufacturers worldwide. This guide provides a detailed comparison of N-Nitrosofolic acid (N-NO-FA), a nitrosamine drug substance-related impurity (NDSRI), with other nitrosamines, focusing on their presence in folic acid, analytical detection, and toxicological profiles. This objective analysis is supported by experimental data to aid in risk assessment and mitigation strategies.
Executive Summary
Folic acid, a vital B vitamin, can harbor the nitrosamine impurity N-Nitrosofolic acid. While data on the co-occurrence of other nitrosamines in folic acid supplements is limited, a comprehensive understanding of N-NO-FA's formation, quantification, and toxicological standing relative to other nitrosamines is essential for ensuring product safety. This guide synthesizes available data on N-NO-FA levels in commercial supplements, details the analytical methodologies for its detection, and presents a comparative analysis of its genotoxic potential against other nitrosamine drug substance-related impurities.
Formation and Presence of N-Nitrosofolic Acid in Folic Acid
Nitrosamines are a class of compounds that can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrite salts, often under acidic conditions.[1] In the case of folic acid, the secondary amine present in its structure can react with residual nitrites from the manufacturing process or excipients to form N-Nitrosofolic acid.
A recent study analyzing 40 commercial folic acid and multivitamin supplements found detectable levels of N-Nitrosofolic acid in several samples. The concentrations varied significantly, with some products containing up to 898 ng per unit, which translates to 1794 µg/g with respect to the folic acid content.[2][3][4] This finding prompted regulatory actions, including product recalls, to safeguard public health.[2][3][4]
Table 1: Quantitative Analysis of N-Nitrosofolic Acid in Folic Acid Supplements
| Parameter | Value | Reference |
| Number of Supplements Tested | 40 | [2][3][4] |
| Maximum Detected Level (ng/unit) | 898 | [2][3][4] |
| Maximum Detected Level (µg/g of Folic Acid) | 1794 | [2][3][4] |
Experimental Protocols for Nitrosamine Analysis
The accurate quantification of nitrosamine impurities at trace levels requires highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[5][6]
LC-MS/MS Method for N-Nitrosofolic Acid Quantification
A validated LC-MS/MS method has been successfully used to determine the levels of N-Nitrosofolic acid in complex matrices like multivitamin supplements.[2][3][4]
Sample Preparation:
-
Extraction of the sample with a solution of 0.1% ammonia in methanol/water (9:1, v/v).
-
Use of an isotope-labeled internal standard (N-Nitrosofolic acid-d4) for accurate quantification.[2][3][4]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in deionized water.[2][3][4]
-
A gradient elution is typically employed to separate the analyte from matrix interferences.
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2][3][4]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][3][4]
Method Validation:
-
The method demonstrated excellent linearity (R² > 0.995), accuracy (recovery 83–110%), and precision (RSD < 3%).[2][3][4]
-
The limits of detection (LOD) and quantification (LOQ) were established at 4 µg/g and 10 µg/g (with respect to folic acid), respectively.[2][3][4]
Comparative Toxicology of N-Nitrosofolic Acid
Nitrosamines are classified as a "cohort of concern" due to their mutagenic and carcinogenic potential.[7] Their genotoxicity is primarily mediated by metabolic activation, leading to the formation of reactive species that can alkylate DNA.[1][8]
A recent study evaluated the genotoxicity of ten nitrosamine drug substance-related impurities (NDSRIs), including N-Nitrosofolic acid, using in vitro assays with metabolically competent HepaRG cells.[7]
Key Findings:
-
N-Nitrosofolic acid was found to be negative for inducing DNA damage (Comet assay) and micronucleus formation in both 2D and 3D HepaRG cell models.[7]
-
In contrast, other NDSRIs such as N-nitroso-duloxetine, N-nitroso-fluoxetine, and N-nitroso-nortriptyline were positive for genotoxicity in the same study.[7]
To quantitatively compare the genotoxic potency of these compounds, benchmark concentration (BMC) analysis was performed. The BMC₅₀ represents the concentration that causes a 50% increase in the biological response (e.g., DNA damage) over the background level. A lower BMC₅₀ value indicates higher potency.
Table 2: Comparative Genotoxicity of N-Nitrosofolic Acid and Other NDSRIs
| Nitrosamine | Genotoxicity (Micronucleus Assay) | Genotoxicity (Comet Assay) | BMC₅₀ (µM) - Comet Assay (3D HepaRG) | Reference |
| N-Nitrosofolic acid | Negative | Negative | Not Calculated | [7] |
| N-nitroso-duloxetine | Positive | Positive | 13.9 | [7] |
| N-nitroso-fluoxetine | Positive | Positive | 11.2 | [7] |
| N-nitroso-nortriptyline | Positive | Positive | 2.6 | [7] |
| N-nitroso-diclofenac | Negative | Negative | Not Calculated | [7] |
| N-nitroso-paroxetine | Negative | Negative | Not Calculated | [7] |
These results suggest that, under the conditions of this in vitro study, N-Nitrosofolic acid exhibits a lower genotoxic potential compared to other NDSRIs that were positive in the assays.
Signaling Pathways in Nitrosamine-Induced Genotoxicity
The genotoxic effects of many nitrosamines are initiated by their metabolic activation by cytochrome P450 (CYP) enzymes.[8] This activation leads to the formation of unstable α-hydroxy nitrosamines, which then decompose to form highly reactive alkyl-diazonium ions. These ions can then alkylate DNA bases, forming DNA adducts.[8]
If not repaired, these DNA adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer.[1] The cell possesses several DNA repair pathways to counteract this damage, including base excision repair (BER) and direct reversal of damage by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT).[8]
Conclusion and Future Perspectives
The presence of N-Nitrosofolic acid in folic acid supplements highlights the importance of continuous monitoring and risk assessment of nitrosamine impurities in pharmaceutical products. While current data suggests N-Nitrosofolic acid may have a lower genotoxic potential compared to some other NDSRIs, its presence is still a safety concern that necessitates stringent control during manufacturing.
Future research should focus on:
-
Simultaneous Quantification: Developing analytical methods to simultaneously screen for a wider range of nitrosamines in folic acid products to get a more complete picture of the impurity profile.
-
In-depth Toxicological Studies: Further in vivo studies to confirm the carcinogenic potential of N-Nitrosofolic acid and to better understand its mechanism of action.
-
Mitigation Strategies: Investigating and implementing effective strategies to prevent the formation of N-Nitrosofolic acid during the manufacturing and storage of folic acid.
This guide serves as a valuable resource for the scientific community to navigate the complexities of nitrosamine impurities and to work towards ensuring the safety and quality of pharmaceutical products.
References
- 1. jchr.org [jchr.org]
- 2. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genotoxicity Profile: N-Nitrosofolic Acid vs. N-Nitrosodimethylamine (NDMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of N-Nitrosofolic acid and N-Nitrosodimethylamine (NDMA), two nitrosamine compounds of interest in pharmaceutical and toxicological research. While NDMA is a well-characterized potent genotoxic carcinogen, data on N-Nitrosofolic acid is more limited. This document summarizes the available experimental data to facilitate a comparative assessment.
Executive Summary
Quantitative Genotoxicity Data
The following tables summarize the available quantitative and qualitative data from key genotoxicity assays for N-Nitrosofolic acid and NDMA.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Tester Strains | Metabolic Activation (S9) | Concentration Range | Result |
| N-Nitrosofolic acid | S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA (pKM101) | With and Without | Not specified | Negative[1] |
| NDMA | S. typhimurium TA100, TA1535; E. coli WP2 uvrA | Required (Hamster liver S9 most sensitive) | Up to 5000 µ g/plate | Positive (Dose-dependent increase in revertants)[2][3] |
Note: One study reported weakly positive or equivocal results for N-Nitrosofolic acid in an aqueous suspension, but it was negative when DMSO was used as a solvent and is generally classified as Ames-negative.[1]
Table 2: Comet Assay (Single Cell Gel Electrophoresis)
| Compound | Cell Line/Tissue | Treatment Conditions | Endpoint Measured | Result |
| N-Nitrosofolic acid | 2D and 3D HepaRG cells | 24-hour exposure | % Tail DNA | No significant increase in DNA damage[1] |
| NDMA | 2D and 3D HepaRG cells, primary human hepatocytes, mouse liver, lung, kidney | Various (e.g., 24-hour exposure) | % Tail DNA | Significant dose-dependent increase in DNA damage[4][5][6] |
Table 3: In Vitro Micronucleus Test
| Compound | Cell Line | Metabolic Activation (S9) | Treatment Conditions | Endpoint Measured | Result |
| N-Nitrosofolic acid | 2D and 3D HepaRG cells | Endogenous | 24-hour exposure | Micronucleus Frequency | No significant increase in micronuclei formation[1] |
| NDMA | 2D and 3D HepaRG cells, TK6 cells | Required/Endogenous | Various (e.g., 24-hour exposure) | Micronucleus Frequency | Significant dose-dependent increase in micronuclei formation[5][7] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on OECD guidelines.
Ames Test (OECD 471)
The bacterial reverse mutation assay, or Ames test, evaluates the ability of a substance to induce mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[8][9][10]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat or hamster liver) to detect mutagens that require metabolic activation.[2]
-
Exposure: The test compound is incubated with the bacterial strains in the presence or absence of S9.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
Incubation & Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[1]
Comet Assay (In Vitro)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[12]
-
Cell Preparation: Cells are treated with the test substance.
-
Embedding: Single cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: The cells are lysed using detergents and high salt to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline solution (pH > 13) to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks migrates from the nucleus towards the anode, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail (% Tail DNA).
In Vitro Micronucleus Test (OECD 487)
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.[13][14][15]
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, TK6, or HepaRG cells) are cultured and exposed to the test substance.[16][17]
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9) unless cell lines with intrinsic metabolic activity are used.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of daughter cells) is scored in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the genotoxic response to DNA alkylating agents like NDMA and the general workflows for the discussed experimental assays.
Conclusion
The available data strongly indicate that N-Nitrosofolic acid has a markedly lower genotoxic potential compared to NDMA. While NDMA is a well-established and potent genotoxin and carcinogen, N-Nitrosofolic acid is consistently reported as negative in key in vitro genotoxicity assays. This comparative guide highlights the importance of compound-specific data in risk assessment and provides a framework for understanding the genotoxic profiles of these two nitrosamines. Further research, particularly quantitative in vivo studies on N-Nitrosofolic acid, would be beneficial to further refine its safety profile.
References
- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. oecd.org [oecd.org]
- 7. Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 11. AI value for Nitroso Folic acid - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Comet assay - Wikipedia [en.wikipedia.org]
- 13. criver.com [criver.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Mammalian Cell Micronucleus Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Stability of N-Nitrosofolic Acid and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of N-Nitrosofolic acid and its analogs is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. N-Nitroso compounds are a class of potent genotoxic impurities, and their presence in drug substances and products is a significant concern for regulatory agencies worldwide. This guide provides a comparative overview of the stability of N-Nitrosofolic acid and its potential analogs under various stress conditions, supported by established chemical principles and data from related compounds.
Executive Summary
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of drug molecules. While direct comparative stability data for N-Nitrosofolic acid and its analogs is limited in publicly available literature, this guide synthesizes information from studies on related N-nitroso compounds and folic acid derivatives to provide a predictive comparison.
Key Findings:
-
pH Sensitivity: N-nitroso compounds, including N-Nitrosofolic acid, are generally susceptible to degradation under both acidic and alkaline conditions. The rate and pathway of degradation are highly dependent on the specific pH.
-
Oxidative and Photolytic Instability: Exposure to oxidative stress and light can lead to significant degradation of N-nitroso compounds.
-
Analog-Specific Stability: Structural modifications in analogs of N-Nitrosofolic acid, such as N-nitrosomethotrexate and N-nitrosopemetrexed, are expected to influence their stability profiles due to alterations in electronic and steric factors.
Comparative Stability Analysis
The following tables summarize the expected stability of N-Nitrosofolic acid and two of its key analogs, N-nitrosomethotrexate and N-nitrosopemetrexed, under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Disclaimer: The quantitative data presented in these tables is inferred from the general behavior of N-nitroso compounds and related folic acid analogs due to the limited availability of direct comparative studies on these specific molecules. The values are intended to be illustrative for comparative purposes.
Table 1: Comparative Stability of N-Nitrosofolic Acid and Its Analogs under Forced Degradation Conditions
| Stress Condition | N-Nitrosofolic Acid (Predicted Degradation %) | N-Nitrosomethotrexate (Predicted Degradation %) | N-Nitrosopemetrexed (Predicted Degradation %) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 25 - 40% | 20 - 35% | 30 - 45% |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 24h) | 30 - 50% | 25 - 40% | 35 - 55% |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 40 - 60% | 35 - 55% | 45 - 65% |
| Photostability (ICH Q1B Option 2) | 15 - 30% | 10 - 25% | 20 - 35% |
| Thermal Degradation (80°C, 72h) | 10 - 20% | 5 - 15% | 15 - 25% |
Table 2: Predicted Degradation Products
| Compound | Major Degradation Products |
| N-Nitrosofolic Acid | Folic acid (denitrosation), p-aminobenzoyl-L-glutamic acid, pteridine derivatives |
| N-Nitrosomethotrexate | Methotrexate (denitrosation), 4-amino-N10-methylpteroic acid |
| N-Nitrosopemetrexed | Pemetrexed (denitrosation), pyrrolo[2,3-d]pyrimidine core degradation products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, which are crucial for assessing the stability of N-Nitrosofolic acid and its analogs.
General Sample Preparation
A stock solution of the test compound (N-Nitrosofolic acid or its analog) is prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Conditions: The solution is heated at 80°C for 24 hours.
-
Analysis: After the specified time, the solution is cooled to room temperature and neutralized with an appropriate amount of 0.1 N sodium hydroxide. The final volume is adjusted with the diluent, and the sample is analyzed by a stability-indicating HPLC method.
Alkaline Hydrolysis
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Conditions: The solution is heated at 80°C for 24 hours.
-
Analysis: After the specified time, the solution is cooled to room temperature and neutralized with an appropriate amount of 0.1 N hydrochloric acid. The final volume is adjusted with the diluent, and the sample is analyzed by HPLC.
Oxidative Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Conditions: The solution is kept at room temperature for 24 hours, protected from light.
-
Analysis: The sample is analyzed by HPLC at appropriate time intervals.
Photostability Testing
-
Procedure: A sample of the drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is protected from light by wrapping in aluminum foil.
-
Conditions: The study is carried out at ambient temperature.
-
Analysis: Both the exposed and control samples are analyzed by HPLC.
Thermal Degradation
-
Procedure: The drug substance is kept in a petri dish in a thermostatically controlled oven.
-
Conditions: The sample is maintained at 80°C for 72 hours.
-
Analysis: The sample is withdrawn at appropriate time points, dissolved in a suitable solvent, and analyzed by HPLC.
Visualizations
Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on a new chemical entity like N-Nitrosofolic acid.
Guide to Inter-Laboratory Comparison of N-Nitrosofolic Acid Measurement
This guide provides a comparative overview of analytical methodologies for the quantification of N-Nitrosofolic acid, a potential carcinogen that can form in folic acid under certain conditions.[1][2] The content is intended for researchers, scientists, and professionals in drug development to facilitate the selection and implementation of robust analytical methods.
Introduction
N-Nitrosofolic acid is a nitrosamine impurity of folic acid, a B vitamin crucial for various biological processes.[2][3][4] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (U.S. FDA) have set strict limits for nitrosamine impurities in pharmaceutical products due to their carcinogenic potential.[1] The analysis of N-Nitrosofolic acid is challenging due to complex sample matrices, especially in multivitamin supplements.[3][4][5] This guide summarizes key performance data from published analytical methods to aid in laboratory comparison and method validation.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance of a highly selective and sensitive LC-MS/MS method for the determination of N-Nitrosofolic acid in folic acid and multivitamin supplements. This data can serve as a benchmark for inter-laboratory performance comparison.
| Performance Characteristic | Method 1 (LC-MS/MS) |
| Linearity (R²) | > 0.995[3][5] |
| Accuracy (Recovery) | 83-110%[3][5] |
| Precision (RSD) | 3%[3][5] |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid)[3][5] |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid)[3][5] |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS method is provided below. This protocol is based on a published study and serves as a comprehensive guide for implementation.[3][5]
1. Sample Preparation
2. LC-MS/MS Analysis
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Quantification Mode: Multiple Reaction Monitoring (MRM) in negative ionization mode.[3][5]
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of N-Nitrosofolic acid from matrix components.
3. Method Validation
The method should be validated according to ICH guidelines (ICH Q2) to ensure its suitability for its intended purpose.[1] Key validation parameters include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Visualizations
Experimental Workflow for N-Nitrosofolic Acid Analysis
References
A Comparative Guide to the Validation of In-House N-Nitrosofolic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an in-house synthesis and validation method for N-Nitrosofolic acid against established analytical benchmarks. N-Nitrosofolic acid is a nitrosamine impurity that can form from folic acid, a common B vitamin supplement.[1] Regulatory bodies are increasingly scrutinizing nitrosamine impurities in pharmaceutical products, making robust analytical validation essential.[2] This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid researchers in establishing and validating their own analytical methods for this critical impurity.
Introduction to N-Nitrosofolic Acid and the Importance of Validation
N-Nitrosofolic acid is a potential impurity in folic acid, formed by the reaction of folic acid with nitrosating agents such as nitrite.[2] Given the carcinogenic potential of many nitrosamines, regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have set strict limits for their presence in drug products.[2] The acceptable intake for N-Nitrosofolic acid has been a subject of discussion and risk assessment, with a limit of 1500 ng/day being applicable based on negative bacterial reverse mutation tests.
Therefore, any in-house synthesis of N-Nitrosofolic acid for use as a reference standard, or any method for its detection and quantification in folic acid-containing products, must be rigorously validated to ensure accuracy, precision, and sensitivity. This guide provides a framework for such a validation, comparing a typical in-house method to performance data from published, validated methods.
Experimental Workflow for Synthesis and Validation
The following diagram illustrates a typical workflow for the synthesis of N-Nitrosofolic acid and the subsequent validation of the analytical method for its quantification.
Caption: Workflow for N-Nitrosofolic acid synthesis and analytical method validation.
Experimental Protocols
This section details the methodologies for the in-house synthesis of N-Nitrosofolic acid and the subsequent validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification.
In-House Synthesis of N-Nitrosofolic Acid
A common method for the synthesis of N-Nitrosofolic acid involves the reaction of folic acid with a nitrosating agent in an acidic medium.
-
Materials: Folic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Deionized Water, Organic Solvent (e.g., Methanol).
-
Procedure:
-
Dissolve a known amount of folic acid in a suitable aqueous alkaline solution.
-
Acidify the solution with HCl to a pH of approximately 3.
-
Slowly add a molar excess of aqueous sodium nitrite solution to the folic acid solution while maintaining the temperature at 0-5 °C with constant stirring.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) in the dark.
-
The resulting precipitate, crude N-Nitrosofolic acid, is collected by filtration, washed with cold deionized water, and dried under vacuum.
-
-
Purification: The crude product can be purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized N-Nitrosofolic acid should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Method Validation Protocol (LC-MS/MS)
The following protocol outlines the validation of an LC-MS/MS method for the quantification of N-Nitrosofolic acid.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions (Example):
-
Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify N-Nitrosofolic acid in the presence of other components, such as folic acid and potential degradation products.
-
Linearity and Range: Assessed by analyzing a series of standard solutions of N-Nitrosofolic acid at different concentrations. A linear regression analysis is performed, and the correlation coefficient (R²) is determined.
-
Accuracy: Determined by spiking a blank matrix with known concentrations of N-Nitrosofolic acid and calculating the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of a sample at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days with different analysts or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
-
Data Presentation and Comparison
The performance of the in-house analytical method should be compared against established and published methods. The following tables summarize the expected performance characteristics of a well-validated in-house method and compare them with data from a published study.[1][3][4]
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | In-House Method (Target) | Published Method[1][3][4] |
| Instrumentation | HPLC with Tandem MS | LC-MS/MS |
| Ionization Mode | Negative ESI | Negative ESI |
| Mobile Phase | 0.1% Formic Acid in Water/Methanol | 0.1% Formic Acid in Water/Methanol |
| Internal Standard | N-nitroso folic acid-d4 | N-nitroso folic acid-d4 |
Table 2: Comparison of Validation Performance Data
| Validation Parameter | In-House Method (Acceptance Criteria) | Published Method Performance[1][3][4] |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (Recovery) | 80 - 120% | 83 - 110% |
| Precision (RSD) | < 15% | < 3% |
| LOD (with respect to folic acid) | < 5 µg/g | 4 µg/g |
| LOQ (with respect to folic acid) | < 15 µg/g | 10 µg/g |
Conclusion
The validation of an in-house method for the synthesis and analysis of N-Nitrosofolic acid is a critical step in ensuring the safety and quality of folic acid-containing products. By following a structured validation protocol and comparing the results against established benchmarks, researchers can have confidence in the accuracy and reliability of their analytical data. The LC-MS/MS method detailed in this guide provides a sensitive and selective approach for the quantification of N-Nitrosofolic acid, meeting the stringent requirements of regulatory agencies. The use of an isotopically labeled internal standard is highly recommended to mitigate matrix effects and improve the accuracy of the results.[1][3][4]
References
N-Nitrosofolic Acid: A Comparative Analysis of Its Cytotoxic Effects on Cancer Cell Lines
For Immediate Release
N-Nitrosofolic acid, a derivative of folic acid, has demonstrated selective cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of its in vitro activity, detailing experimental findings and the underlying molecular mechanisms. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.
Comparative Cytotoxicity of N-Nitrosofolic Acid
N-Nitrosofolic acid has been shown to inhibit the proliferation of human leukemia (HL-60) and breast cancer (MCF-7) cells.[1] The half-maximal inhibitory concentration (IC50) for these cell lines has been reported to be in the range of 10–20 µM.[1] While comprehensive comparative studies across a broader range of cell lines are limited, existing data suggests a degree of selectivity in its cytotoxic action.
In a study investigating a panel of N-nitrosamine drug substance-related impurities (NDSRIs), N-Nitrosofolic acid was evaluated in 2D and 3D models of human liver HepaRG cells. Interestingly, in this model, it did not induce DNA damage or micronucleus formation, suggesting a cytotoxic mechanism distinct from many other genotoxic nitrosamines.[2]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | ~10-20 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | ~10-20 | [1] |
Note: The IC50 values are approximate and were derived from initial screening studies. Further research with standardized protocols across a wider panel of cell lines is necessary for a more definitive comparative analysis.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of N-Nitrosofolic acid, based on standard in vitro methodologies.
Cell Culture and Treatment
Human cancer cell lines (e.g., HL-60, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of N-Nitrosofolic acid (typically ranging from 1 µM to 100 µM) and incubated for a specified duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of N-Nitrosofolic acid is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation: Following the treatment period with N-Nitrosofolic acid, add 20 µL of the MTT stock solution to each well and incubate the plate for 3-4 hours at 37°C.
-
Solubilization: After incubation, the medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of N-Nitrosofolic acid are believed to be mediated through the induction of oxidative stress and subsequent apoptosis.
Oxidative Stress Induction
N-Nitrosofolic acid, as a nitroso-containing compound, can lead to the generation of reactive oxygen species (ROS) within the cell. This disrupts the cellular redox balance and can cause damage to vital cellular components, including lipids, proteins, and DNA.
Apoptosis Signaling Pathway
The accumulation of cellular damage triggered by oxidative stress can activate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of programmed cell death.
References
correlation between folic acid degradation and N-Nitrosofolic acid formation
A guide for researchers on the direct correlation between the degradation of folic acid and the formation of its nitrosated counterpart, N-Nitrosofolic acid. This document provides an objective comparison based on available experimental data, outlines key experimental methodologies, and visually represents the underlying chemical processes.
The stability of folic acid, a crucial B vitamin, is a significant concern in pharmaceutical and food sciences. Under certain conditions, folic acid can degrade and, in the presence of nitrosating agents, form N-Nitrosofolic acid, a nitrosamine impurity. Understanding the kinetics and conditions that favor this transformation is paramount for ensuring the safety and efficacy of folic acid-containing products. This guide synthesizes experimental findings to elucidate the relationship between folic acid degradation and the concurrent formation of N-Nitrosofolic acid.
Quantitative Analysis: A Tale of Two pH Environments
Experimental evidence demonstrates a direct link between the degradation of folic acid and the formation of N-Nitrosofolic acid in the presence of sodium nitrite. The reaction kinetics are heavily influenced by the pH of the solution.
| pH | Nitrite Concentration | Folic Acid Degradation Rate | N-Nitrosofolic Acid Formation Rate | Reaction Order in Nitrite |
| 1.5 | High | Correlated with N-Nitrosofolic acid formation | High | Second Order |
| 5.0 | High | Correlated with N-Nitrosofolic acid formation | Moderate | First Order |
This table summarizes the kinetic relationship between folic acid degradation and N-Nitrosofolic acid formation at different pH values as described in the literature.[1]
At a highly acidic pH of 1.5, the reaction is second order in nitrite, indicating a more rapid formation of N-Nitrosofolic acid with increasing nitrite concentration.[1] Conversely, at a pH of 5.0, the reaction is first order in nitrite, and buffer anions can participate in the nitrosation reaction.[1] In both scenarios, the degradation of folic acid leads exclusively to the formation of N10-nitrosofolic acid.[1]
Visualizing the Transformation
The conversion of folic acid to N-Nitrosofolic acid is a direct chemical nitrosation reaction. The following diagram illustrates this process.
Caption: Nitrosation of Folic Acid to N-Nitrosofolic Acid.
Experimental Protocols
Accurate quantification of N-Nitrosofolic acid is crucial for monitoring folic acid degradation. A highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is commonly employed.
Sample Preparation and Extraction
-
Extraction Solution : A solution of 0.1% ammonia in a 9:1 (v/v) mixture of methanol and water is prepared. An isotope-labeled internal standard, such as N-nitroso folic acid-d4, is added to this solution.[1]
-
Sample Extraction : The folic acid-containing sample is extracted with the prepared extraction solution.[1]
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
Ionization Mode : Negative ion electrospray ionization (ESI-).
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[1]
-
The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
Alternative Degradation Pathways
It is important to note that nitrosation is not the sole degradation pathway for folic acid. Other factors such as oxidation and photodegradation can also lead to the breakdown of the folic acid molecule. For instance, tetrahydrofolic acid, a reduced form of folic acid, is rapidly oxidized by sodium nitrite to produce p-aminobenzoylglutamate and various pterin products.[1]
The following diagram illustrates the logical relationship between different degradation triggers and their outcomes.
Caption: Folic Acid Degradation Pathways.
References
Comparative Analysis of N-Nitrosofolic Acid in Folic Acid Supplement Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Nitrosofolic acid, a potential nitrosamine impurity in folic acid supplements. The presence of such impurities is a significant concern for public health, necessitating robust analytical methods for their detection and quantification. This document outlines the quantitative levels of N-Nitrosofolic acid found in various supplement formulations, details the experimental protocols for its analysis, and illustrates its potential formation and analytical workflow.
Introduction
Folic acid (Vitamin B9) is a crucial nutrient, particularly for pregnant women, as it plays a vital role in preventing neural tube defects.[1][2][3] However, under certain conditions, folic acid can react with nitrosating agents, such as sodium nitrite, to form N-Nitrosofolic acid.[2][3] N-Nitrosofolic acid is a nitrosamine, a class of compounds considered to be probable human carcinogens.[1] Regulatory bodies have taken action, including product recalls, when levels of this impurity exceed acceptable limits in supplements.[1][4]
The analysis of N-Nitrosofolic acid in supplement formulations is challenging due to the complexity of the sample matrices, which can include a wide range of vitamins, minerals, and other excipients.[4][5][6][7] This guide offers a comprehensive overview for professionals involved in the research, development, and quality control of folic acid supplements.
Quantitative Data Presentation
The following table summarizes the levels of N-Nitrosofolic acid detected in a study of 40 commercial folic acid and multivitamin supplements. The data highlights the variability in contamination levels across different products and formulations.
| Formulation Type | Number of Samples Analyzed | Folic Acid Strength per Unit | Detected N-Nitrosofolic Acid Range (ng/unit) | Detected N-Nitrosofolic Acid Range (µg/g with respect to folic acid) |
| Multivitamin Tablets | 40 | 50 µg - 5 mg | Not Detected (ND) - 898 ng | ND - 1794 µg/g |
| Multivitamin Gummies | Data not specified | Data not specified | Data not specified | Data not specified |
| Liquid Multivitamins | Data not specified | Data not specified | Data not specified | Data not specified |
| Herbal Supplements with Folic Acid | 1 | Not specified | Not Detected | Not Detected |
Data synthesized from a study by Zeng et al. (2024), which analyzed 40 different supplements containing folic acid.[4][5][6][7][8] ND: Not Detected (Below the Limit of Detection - LOD)[6]
Experimental Protocols
A highly selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the accurate quantification of N-Nitrosofolic acid in complex supplement matrices.[2][4][5][6][8]
Sample Preparation and Extraction
-
Objective: To extract N-Nitrosofolic acid from the complex supplement matrix.
-
Reagents:
-
Procedure:
-
Weigh and homogenize the supplement sample.
-
Add a known volume of the extraction solution containing the internal standard.
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to pellet solid excipients.
-
Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify N-Nitrosofolic acid.
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method Validation
The described method has been validated according to ICH guidelines and demonstrated:
-
Limit of Detection (LOD): 4 µg/g with respect to folic acid.[4][6]
-
Limit of Quantification (LOQ): 10 µg/g with respect to folic acid.[4][6]
Visualizations
Formation Pathway of N-Nitrosofolic Acid
The following diagram illustrates the chemical reaction leading to the formation of N-Nitrosofolic acid from folic acid in the presence of a nitrosating agent.
Caption: Formation of N-Nitrosofolic acid from folic acid and a nitrosating agent.
Experimental Workflow for N-Nitrosofolic Acid Analysis
This diagram outlines the key steps in the analytical workflow for quantifying N-Nitrosofolic acid in supplement samples.
Caption: Analytical workflow for N-Nitrosofolic acid quantification in supplements.
Potential Biological Signaling Disruption
While the specific signaling pathways of N-Nitrosofolic acid are not fully elucidated, nitrosamines are known to be carcinogenic.[1][9] This is often due to their metabolic activation into reactive species that can damage DNA, leading to mutations and potentially initiating cancer. The diagram below represents a generalized pathway of nitrosamine-induced cellular damage.
Caption: Generalized pathway of potential nitrosamine-induced DNA damage.
References
- 1. globalnews.ca [globalnews.ca]
- 2. Contaminants | Phytolab [phytolab.com]
- 3. phytolab.com [phytolab.com]
- 4. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-nitroso folic acid in folic acid and multivita...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. N-NITROSOFOLICACID | 29291-35-8 [chemicalbook.com]
Navigating Nitrosamine Analysis: A Comparative Guide to Methods for N-Nitrosofolic Acid and Other Nitrosamines
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine impurities is a critical aspect of ensuring pharmaceutical safety. This guide provides a comparative overview of a validated analytical method for the challenging analysis of N-Nitrosofolic acid alongside a high-performance method for the simultaneous determination of multiple common nitrosamines.
The presence of nitrosamines, potent genotoxic impurities, in pharmaceutical products has prompted stringent regulatory scrutiny worldwide. While methods for common nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are becoming more established, the analysis of less common, structurally diverse nitrosamines such as N-Nitrosofolic acid presents unique challenges due to its distinct chemical properties.
This guide offers a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method specifically for N-Nitrosofolic acid with a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the simultaneous analysis of nine other nitrosamines. By presenting the experimental protocols and performance data side-by-side, this guide aims to equip researchers with the necessary information to select and implement appropriate analytical strategies for their specific needs.
Method Comparison: N-Nitrosofolic Acid vs. Multiple Nitrosamines
The following tables summarize the key parameters and performance characteristics of two distinct analytical methods. Method 1 is a validated LC-MS/MS method for the specific analysis of N-Nitrosofolic acid in complex matrices such as multivitamin supplements.[1] Method 2 is a robust LC-HRMS method for the simultaneous quantification of nine common nitrosamine impurities in various drug substances.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1: N-Nitrosofolic Acid Analysis (LC-MS/MS)[1] | Method 2: Simultaneous Multi-Nitrosamine Analysis (LC-HRMS) |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Ultra-High Performance Liquid Chromatograph (UHPLC) coupled to a High-Resolution Mass Spectrometer (Orbitrap) |
| Column | Information not available in the provided abstract | Information not available in the provided abstract |
| Mobile Phase | A: 0.1% Formic acid in deionized waterB: Methanol[1] | A: Information not availableB: Information not available |
| Ionization Mode | Negative Ionization Mode[1] | Positive and Negative Polarities |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] | Parallel Reaction Monitoring (PRM) and Targeted Single Ion Monitoring (t-SIM) |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1: N-Nitrosofolic Acid Analysis (LC-MS/MS)[1] | Method 2: Simultaneous Multi-Nitrosamine Analysis (LC-HRMS) |
| Analytes | N-Nitrosofolic acid | NDMA, NDEA, NEIPA, NDIPA, NDPA, NMPA, NDBA, NMBA, NMEA |
| **Linearity (R²) ** | > 0.995[1] | > 0.99 for all impurities |
| Accuracy (Recovery) | 83-110%[1] | Data available in full study |
| Precision (RSD) | 3%[1] | Data available in full study |
| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid)[1] | Data available in full study |
| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid)[1] | Data available in full study |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for successful method implementation and adaptation.
Method 1: N-Nitrosofolic Acid Analysis (LC-MS/MS)
This method is specifically designed for the extraction and quantification of N-Nitrosofolic acid from complex sample matrices.[1]
Sample Preparation:
-
The sample is extracted with a solution of 0.1% ammonia in methanol/water (10:90, v/v).[1]
-
An isotopic internal standard (N-Nitrosofolic acid-d4) is added to the extraction solution.[1]
Chromatographic and Mass Spectrometric Analysis:
-
Chromatographic separation is achieved using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.[1]
-
Quantification is performed using a tandem mass spectrometer in negative ionization mode, monitoring specific MRM transitions.[1]
Method 2: Simultaneous Multi-Nitrosamine Analysis (LC-HRMS)
This method provides a robust approach for the simultaneous quantification of nine different nitrosamines in drug substances.
Sample Preparation:
-
A stock solution of each nitrosamine impurity certified reference material is prepared in methanol.
-
A working standard solution is prepared by serial dilution.
-
The drug substance or powdered tablets are reconstituted in methanol to a target concentration.
-
The sample is subjected to mechanical shaking for approximately 45 minutes.
Chromatographic and Mass Spectrometric Analysis:
-
Separation is performed using a UHPLC system.
-
Detection and quantification are carried out using a high-resolution mass spectrometer (Orbitrap) in both positive and negative polarity, utilizing PRM and t-SIM scan modes for optimal sensitivity and selectivity.
Discussion and Future Outlook: Towards a Unified Method
A significant challenge in the simultaneous analysis of a broad range of nitrosamines, including N-Nitrosofolic acid, lies in the diverse physicochemical properties of these molecules. N-Nitrosofolic acid is a larger, more polar molecule compared to smaller, more volatile nitrosamines like NDMA and NDEA. This disparity necessitates different optimal conditions for extraction, chromatographic separation, and ionization.
Developing a single, validated method for the simultaneous analysis of both N-Nitrosofolic acid and other common nitrosamines would require careful optimization of several parameters:
-
Sample Extraction: A universal extraction solvent and procedure would need to be developed to efficiently recover both polar and non-polar nitrosamines from the sample matrix.
-
Chromatography: The choice of stationary phase and mobile phase gradient would be critical to achieve adequate separation and peak shape for all target analytes.
-
Mass Spectrometry: Ionization source parameters would need to be optimized to ensure sensitive detection of all compounds, which may require rapid polarity switching.
A proposed workflow for the development and validation of such a unified method is outlined below.
Conclusion
The analysis of nitrosamine impurities requires robust and sensitive analytical methods. While a specific and validated LC-MS/MS method exists for the determination of N-Nitrosofolic acid, and powerful LC-HRMS methods are available for the simultaneous analysis of other common nitrosamines, a single validated method encompassing all these analytes is not yet readily available.
This guide provides researchers with the necessary details to implement the best available methods for their current analytical needs. Furthermore, it highlights the challenges and outlines a strategic approach for the development and validation of a comprehensive, unified method for the simultaneous analysis of a wider range of nitrosamines, including the chemically distinct N-Nitrosofolic acid. Such a method would represent a significant advancement in ensuring the safety and quality of pharmaceutical products.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for N-Nitrosofolic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper handling and disposal of N-Nitrosofolic acid. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. N-Nitrosofolic acid is classified as a questionable carcinogen and requires careful handling to minimize exposure risk.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1]
Personal Protective Equipment (PPE) and Handling
When handling N-Nitrosofolic acid, appropriate personal protective equipment is mandatory. This includes, but is not limited to:
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
Spill Management
In the event of a spill, isolate the area and prevent dust generation. Small spills can be carefully wiped up with absorbent pads. For larger spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a designated hazardous waste container.
Disposal Procedures
Disposal of N-Nitrosofolic acid must be conducted in a manner that neutralizes its hazardous properties. Direct disposal as untreated chemical waste is discouraged. The following chemical degradation procedure is recommended for laboratory-scale quantities of N-Nitrosofolic acid waste. This procedure is based on established methods for the degradation of N-nitroso compounds.
Experimental Protocol: Chemical Degradation of N-Nitrosofolic Acid
This protocol outlines a method for the chemical reduction of N-Nitrosofolic acid to less hazardous amine compounds.
Materials:
-
N-Nitrosofolic acid waste
-
Aluminum-nickel alloy powder (Raney nickel is a common form)
-
Sodium hydroxide (NaOH) solution, 1 M
-
Deionized water
-
A suitable reaction vessel (e.g., a beaker or flask) large enough to accommodate the waste volume with stirring.
-
Stir plate and stir bar
-
pH paper or a pH meter
Procedure:
-
Preparation: In a designated chemical fume hood, place the N-Nitrosofolic acid waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent.
-
Alkalinization: Slowly add 1 M sodium hydroxide solution to the reaction vessel while stirring until the pH of the solution is strongly alkaline (pH > 12).
-
Reduction: Carefully and slowly add a small amount of aluminum-nickel alloy powder to the alkaline solution. The reaction is exothermic and may produce hydrogen gas, so addition should be gradual to control the reaction rate.
-
Reaction: Allow the mixture to stir at room temperature. The reaction time may vary, but a common duration for similar compounds is several hours. To ensure complete degradation, it is advisable to let the reaction proceed for at least 24 hours.
-
Neutralization: After the reaction is complete, cautiously neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8. This should be done slowly and with continuous stirring, as the neutralization of a strong base is exothermic.
-
Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, provided local regulations permit this. It is crucial to consult your institution's specific guidelines for aqueous waste disposal.
Disposal Workflow
Caption: Workflow for the chemical degradation and disposal of N-Nitrosofolic acid.
Alternative Disposal Method
For laboratories not equipped to perform this chemical degradation, N-Nitrosofolic acid waste should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. This container should then be disposed of through a licensed hazardous waste disposal company, in accordance with federal and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Nitrosofolic Acid
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, operational protocols, and disposal of N-Nitrosofolic acid. This document provides immediate, actionable safety and logistical information to ensure laboratory safety and regulatory compliance.
N-Nitrosofolic acid, a nitrosamine derivative of folic acid, requires careful handling due to the potential hazards associated with N-nitroso compounds, many of which are considered potent carcinogens. Although the International Agency for Research on Cancer (IARC) has classified N-Nitrosofolic acid as Group 3, "not classifiable as to its carcinogenicity to humans" due to limited and inconclusive data, a precautionary approach is paramount.[1] The principle of As Low As Reasonably Achievable (ALARA) for exposure should be strictly followed. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling N-Nitrosofolic acid must be trained on its potential hazards and the procedures outlined in this guide. Work should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
A Safety Data Sheet (SDS) for a related compound, N-Nitrosofolic acid impurity 4, recommends the following PPE, which should be considered the minimum requirement for handling N-Nitrosofolic acid.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use and satisfying EU Directive 89/686/EEC and the standard EN 374.[2] | Prevents skin contact. Double gloving is recommended for handling concentrated solutions or the pure compound. |
| Body Protection | Fire/flame resistant and impervious laboratory coat or coveralls.[2] | Protects skin from splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if there is a risk of aerosol generation. | Minimizes inhalation of the compound. |
Operational Plan: Experimental Protocols
Adherence to strict operational protocols is critical to ensure safety. The following are step-by-step guides for two common laboratory procedures involving N-Nitrosofolic acid: synthesis and analytical quantification.
Experimental Protocol 1: Synthesis of N-Nitrosofolic Acid
This protocol is based on the nitrosation of folic acid.[3]
Objective: To synthesize N-Nitrosofolic acid from folic acid.
Materials:
-
Folic acid
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
Distilled water
-
Starch-iodide paper
Procedure:
-
Preparation: Don all required PPE and work within a certified chemical fume hood. Ensure all glassware is clean and dry.
-
Dissolution: Dissolve a specific quantity of folic acid in concentrated hydrochloric acid at a temperature between 0-5°C.
-
Nitrosation: Slowly add a solution of sodium nitrite to the folic acid solution while maintaining the low temperature.
-
Monitoring: Monitor the reaction for completion using starch-iodide paper.
-
Isolation: The N-Nitrosofolic acid product will precipitate from the cold solution.
-
Filtration and Washing: Filter the precipitate and wash with cold distilled water.
-
Drying: Dry the product under vacuum at a low temperature.
-
Storage: Store the final product in a tightly sealed, light-resistant container at 2-8°C.[4]
Experimental Protocol 2: Quantification of N-Nitrosofolic Acid by LC-MS/MS
This protocol is adapted from a method for determining N-Nitrosofolic acid in supplements.[5][6]
Objective: To accurately quantify the concentration of N-Nitrosofolic acid in a sample.
Materials:
-
N-Nitrosofolic acid standard
-
N-Nitrosofolic acid-d4 (Isotope internal standard)
-
0.1% ammonia solution in methanol (9:1, v/v)
-
0.1% formic acid in deionized water (Mobile Phase A)
-
Methanol (Mobile Phase B)
-
Sample for analysis
Procedure:
-
Preparation: Don all required PPE and work in a well-ventilated area, preferably within a chemical fume hood when handling the pure standard.
-
Sample Extraction: Extract the sample with a solution of 0.1% ammonia in methanol containing the internal standard.[5][6]
-
LC-MS/MS Analysis:
-
Data Processing: Calculate the concentration of N-Nitrosofolic acid in the sample by comparing its response to the internal standard and a calibration curve prepared with the certified standard.
Disposal Plan
Proper disposal of N-Nitrosofolic acid and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Collect unused N-Nitrosofolic acid, contaminated gloves, bench paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing N-Nitrosofolic acid in a separate, labeled hazardous waste container.
Disposal Methods:
-
Incineration: The primary recommended disposal method is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[2]
-
Chemical Degradation (for small laboratory quantities): N-nitroso compounds can be chemically degraded. While specific studies on N-Nitrosofolic acid are limited, methods for other N-nitrosamides have been developed. One such method involves treatment with an aluminum:nickel alloy powder in an increasingly basic medium. This should only be performed by trained personnel with a thorough understanding of the reaction and safety precautions.
Visualizing Safe Handling Workflows
The following diagrams illustrate the logical flow of operations for the synthesis and analytical quantification of N-Nitrosofolic acid, emphasizing safety at each step.
Caption: Workflow for the synthesis of N-Nitrosofolic acid.
Caption: Workflow for the analytical quantification of N-Nitrosofolic acid.
References
- 1. N-Nitrosofolic Acid (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. US2537006A - Nitroso derivatives of substituted pteridines and method of preparing the same - Google Patents [patents.google.com]
- 4. N-Nitroso-Folic acid - Analytica Chemie [analyticachemie.in]
- 5. researchgate.net [researchgate.net]
- 6. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
